1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Description
The exact mass of the compound 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116536. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14-13(11-3-1-2-4-12(11)15-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYHWPKXWRLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185047 | |
| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31107-06-9, 1224946-21-7 | |
| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-(4-Nitrophenyl)hydrazinyl)indol-2-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224946217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31107-06-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116536 | |
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| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
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| Record name | 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.867 | |
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| Record name | 3-(2-(4-NITROPHENYL)HYDRAZINYL)INDOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q6D94SDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], a molecule of significant interest in medicinal chemistry. Isatin (1H-indole-2,3-dione) and its derivatives, particularly hydrazones, are recognized for their wide spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties.[1] This guide details the chemical principles, a step-by-step experimental protocol, and the analytical characterization of the title compound. The content is structured to offer both theoretical understanding and practical insights for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Isatin Hydrazones
Isatin, an endogenous heterocyclic compound, serves as a versatile scaffold in the synthesis of various biologically active molecules.[1] The reactivity of the ketone group at the C-3 position of the isatin ring allows for the facile formation of derivatives such as hydrazones. The condensation reaction with hydrazines introduces the azomethine group (-C=N-NH-), a pharmacophore known to be crucial for the biological activity of many compounds.
The incorporation of a 4-nitrophenyl group into the isatin hydrazone structure is of particular interest. The nitro group, being a strong electron-withdrawing group, can significantly modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Research has indicated that isatin derivatives bearing a 4-nitrophenyl hydrazone moiety exhibit promising cytotoxic effects against various cancer cell lines.[1] This makes 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] a valuable target for synthesis and further investigation in drug development programs.
Chemical Principles and Reaction Mechanism
The synthesis of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a classic example of a condensation reaction, specifically the formation of a hydrazone from a ketone and a hydrazine.
The core reaction involves:
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Nucleophilic Attack: The nitrogen atom of the hydrazine (4-nitrophenylhydrazine), being nucleophilic, attacks the electrophilic carbonyl carbon at the C-3 position of the isatin molecule.
-
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
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Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone.
The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the isatin, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.
Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Reagents and Equipment
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Reagents:
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Isatin (1H-indole-2,3-dione)
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4-Nitrophenylhydrazine
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Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
-
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
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Melting point apparatus
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Analytical balance
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Step-by-Step Synthesis Procedure
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Reactant Preparation: In a clean, dry round-bottom flask, dissolve an equimolar amount of isatin in absolute ethanol. In a separate beaker, dissolve an equimolar amount of 4-nitrophenylhydrazine in a minimal amount of absolute ethanol, warming gently if necessary.
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Reaction Mixture: Slowly add the 4-nitrophenylhydrazine solution to the isatin solution with continuous stirring.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
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Filtration and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
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Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
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Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[1]
Data Presentation
This table summarizes the key quantitative data for 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀N₄O₃ |
| Molecular Weight | 282.25 g/mol |
| CAS Number | 31107-06-9 |
| Appearance | Powder |
| Melting Point | Data not available in searched sources |
| ¹H NMR (DMSO-d₆, δ ppm) | Data not available in searched sources |
| ¹³C NMR (DMSO-d₆, δ ppm) | Data not available in searched sources |
| IR (KBr, cm⁻¹) | Data not available in searched sources |
Visualization of the Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Caption: Synthesis workflow for 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Conclusion
This technical guide has outlined a reliable and straightforward method for the synthesis of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. The procedure is based on well-established chemical principles and can be readily implemented in a standard organic chemistry laboratory. The resulting compound serves as a valuable building block for the development of novel therapeutic agents, particularly in the field of oncology. Further research into the biological activities and structure-activity relationships of this and related isatin hydrazones is warranted to fully explore their therapeutic potential.
References
Sources
An In-Depth Technical Guide to the Chemical Properties of Isatin-3-[(4-nitrophenyl)hydrazone]
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives have long been a subject of intense scientific scrutiny, owing to their versatile chemical nature and broad spectrum of biological activities. Among these, isatin-3-[(4-nitrophenyl)hydrazone] emerges as a compound of significant interest, integrating the key pharmacophoric features of the isatin core with a nitrophenylhydrazone moiety. This technical guide provides a comprehensive overview of the chemical properties of isatin-3-[(4-nitrophenyl)hydrazone], including its synthesis, spectral characterization, and known biological activities. The document is structured to offer not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this molecule in their respective fields of study, from medicinal chemistry to materials science.
Introduction: The Significance of the Isatin Scaffold
The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with diverse pharmacological profiles. Its unique combination of a fused aromatic ring and a reactive α-keto-γ-lactam system allows for facile chemical modifications at various positions, leading to a vast library of derivatives. The introduction of a hydrazone linkage at the C3-position is a particularly fruitful strategy for generating compounds with enhanced biological potential. The addition of a 4-nitrophenyl group to this hydrazone moiety introduces further electronic and steric features that can profoundly influence the molecule's interaction with biological targets.
Synthesis of Isatin-3-[(4-nitrophenyl)hydrazone]: A Methodical Approach
The synthesis of isatin-3-[(4-nitrophenyl)hydrazone] is typically achieved through a straightforward condensation reaction between isatin and 4-nitrophenylhydrazine. The choice of solvent and catalyst is crucial for optimizing reaction yield and purity.
Experimental Protocol: Synthesis of Isatin-3-[(4-nitrophenyl)hydrazone]
Objective: To synthesize isatin-3-[(4-nitrophenyl)hydrazone] via acid-catalyzed condensation.
Materials:
-
Isatin
-
4-Nitrophenylhydrazine
-
Ethanol (or Glacial Acetic Acid)
-
Hydrochloric Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of isatin and 4-nitrophenylhydrazine in a minimal amount of warm ethanol. The choice of ethanol as a solvent is strategic due to its ability to dissolve both reactants and facilitate the removal of the water byproduct.
-
Catalysis: Add a few drops of a suitable acid catalyst, such as glacial acetic acid or hydrochloric acid, to the reaction mixture. The acid protonates the carbonyl oxygen of isatin, thereby increasing the electrophilicity of the C3-carbon and promoting nucleophilic attack by the hydrazine.
-
Reaction: Reflux the mixture with continuous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product, isatin-3-[(4-nitrophenyl)hydrazone], will precipitate out of the solution. Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven. The final product should be an intensely colored crystalline solid.
Caption: Synthetic workflow for isatin-3-[(4-nitrophenyl)hydrazone].
Spectroscopic Characterization
The structural elucidation of isatin-3-[(4-nitrophenyl)hydrazone] relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.
UV-Visible Spectroscopy
The UV-Vis spectrum of isatin-3-[(4-nitrophenyl)hydrazone] is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the conjugated system. The extended conjugation resulting from the hydrazone linkage and the presence of the nitro group typically leads to a bathochromic (red) shift compared to the parent isatin molecule.
| Solvent | λmax (nm) | Transition | Reference |
| Ethanol | ~250-260 | π-π* (Isatin moiety) | [1] |
| Ethanol | ~380-400 | n-π* and intramolecular charge transfer | [2] |
| DMF | ~450 | Intramolecular charge transfer | [2] |
Table 1: Representative UV-Visible Absorption Data for Isatin Hydrazones. The exact λmax values can vary depending on the solvent polarity.[1][2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of isatin-3-[(4-nitrophenyl)hydrazone] will exhibit characteristic stretching frequencies that confirm its structure.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance | Reference |
| N-H (Isatin ring) | 3100-3300 | Stretching vibration of the secondary amine in the isatin core. | [3][4] |
| N-H (Hydrazone) | 3200-3400 | Stretching vibration of the N-H group in the hydrazone linkage. | [4] |
| C=O (Lactam) | 1720-1760 | Stretching vibration of the carbonyl group at the C2 position of the isatin ring. | [4] |
| C=N (Azomethine) | 1610-1630 | Stretching vibration of the imine bond in the hydrazone moiety. | [4] |
| NO₂ (Asymmetric) | 1500-1550 | Asymmetric stretching of the nitro group. | [3] |
| NO₂ (Symmetric) | 1330-1370 | Symmetric stretching of the nitro group. | [3] |
Table 2: Key FT-IR Vibrational Frequencies for Isatin-3-[(4-nitrophenyl)hydrazone].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the isatin and nitrophenyl rings, as well as the characteristic N-H protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Note | Reference |
| N-H (Isatin) | 10.8 - 11.5 | Singlet | Broad signal, exchangeable with D₂O. | [4] |
| N-H (Hydrazone) | 12.5 - 14.0 | Singlet | Broad signal, downfield shift due to hydrogen bonding and conjugation. | [5] |
| Aromatic (Isatin) | 6.8 - 7.8 | Multiplets | Signals corresponding to the four protons on the isatin benzene ring. | [4][5] |
| Aromatic (Nitrophenyl) | 7.9 - 8.4 | Doublets | Two doublets characteristic of a para-substituted benzene ring. | [6] |
Table 3: Representative ¹H NMR Spectral Data for Isatin-3-[(4-nitrophenyl)hydrazone] in DMSO-d₆.
¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule, including the characteristic carbonyl and imine carbons.
| Carbon | Chemical Shift (δ, ppm) | Note | Reference |
| C=O (Lactam) | 160 - 165 | Carbonyl carbon at C2 of the isatin ring. | [4] |
| C=N (Azomethine) | 135 - 145 | Imine carbon of the hydrazone linkage. | [4] |
| Aromatic (Isatin) | 110 - 145 | Signals for the carbons of the isatin benzene ring. | [4] |
| Aromatic (Nitrophenyl) | 115 - 150 | Signals for the carbons of the nitrophenyl ring. | [6] |
Table 4: Representative ¹³C NMR Spectral Data for Isatin-3-[(4-nitrophenyl)hydrazone] in DMSO-d₆.
Physicochemical Properties
Solubility and Melting Point
Isatin-3-[(4-nitrophenyl)hydrazone] is generally a crystalline solid with a high melting point, reflecting its planar structure and potential for intermolecular hydrogen bonding. Its solubility is typically low in water but moderate in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Crystal Structure
Caption: 2D representation of the molecular structure of isatin-3-[(4-nitrophenyl)hydrazone].
Biological Activities and Potential Applications
Isatin derivatives are renowned for their wide array of biological activities, and isatin-3-[(4-nitrophenyl)hydrazone] is no exception. The presence of the isatin core, the hydrazone linker, and the electron-withdrawing nitro group all contribute to its potential as a bioactive agent.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of isatin hydrazones.[9][10][11] While specific data for the 4-nitro derivative is limited in recent literature, related compounds have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of protein kinases, induction of apoptosis, and generation of reactive oxygen species (ROS).[9][11] For instance, some isatin-hydrazones have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[9]
Antimicrobial Activity
The isatin scaffold is also a common feature in compounds with antimicrobial properties.[12] Isatin hydrazones have been reported to exhibit activity against a range of bacteria and fungi.[12][13] The mechanism of their antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the aromatic rings can facilitate the passage of the molecule through microbial cell membranes.
Conclusion and Future Perspectives
Isatin-3-[(4-nitrophenyl)hydrazone] stands as a molecule with considerable potential, underpinned by its straightforward synthesis and versatile chemical scaffold. This guide has provided a detailed overview of its chemical properties, from its synthesis and spectroscopic characterization to its promising biological activities. Further in-depth investigations into its specific mechanisms of action, particularly in the context of cancer and infectious diseases, are warranted. Structure-activity relationship (SAR) studies, involving modifications of both the isatin and nitrophenyl rings, could lead to the development of new derivatives with enhanced potency and selectivity. The continued exploration of this and related isatin hydrazones will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel therapeutic agents.
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A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules. 2020.
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Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. Frontiers in Chemistry. 2023.
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Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules. 2021.
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SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF ISATIN DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. 2015.
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A perspective view of isatin-3-phenylhydrazone. ResearchGate. 2008.
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Synthesis and characterization of some new bishydrazones derived from isatin. Farmacia. 2011.
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Synthesis of Some New Isatin Derivatives and Identification of Their Structures. SciSpace. 2019.
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Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. 2024.
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Isatin phenylhydrazones: Anion enhanced photochromic behaviour. The Royal Society of Chemistry. 2017.
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules. 2023.
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Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives. Indian Journal of Chemistry - Section B. 2001.
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Isatin 3-hydrazone. PubChem.
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Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Semantic Scholar.
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Absorption data of isatin and its complexes in different solvents. ResearchGate. 2015.
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Phosphorus-Derived Isatin Hydrazones: Synthesis, Structure, Thromboelastography, Antiplatelet, and Anticoagulation Activity Evaluation. Molecules. 2023.
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Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Crystals. 2023.
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SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF ISATIN DERIVATIVES. ijpcbs.com.
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Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives : X-ray Structure, Hirshfeld Analysis and DFT Calculations. JYX: JYU. 2023.
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Synthesis of Isatin Derivatives Exhibiting Antibacterial, Antifungal and Cytotoxic Activities. Current Organic Synthesis. 2022.
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Hydrazone 3 and 4 UV-Vis spectra in DMF, (recalculated). (a) hydrazone... ResearchGate.
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The Fourier transform infrared spectrum of Isatin. ResearchGate. 2015.
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Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. 2024.
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Figure S-1. 1 UV-Vis absorption spectra of compounds 1-11 (names and... ResearchGate.
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Important IR data for isatin and its complexes. Compound IR data (cm −1... ResearchGate.
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An In-Depth Technical Guide to the Mechanism of Action of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], a prominent member of the isatin-hydrazone class of compounds, has emerged as a molecule of significant interest in medicinal chemistry. Its versatile heterocyclic scaffold is a foundation for a diverse range of biological activities. This guide synthesizes current research to provide a detailed understanding of its multifaceted mechanism of action. The primary modes of action identified are potent anticancer, antimicrobial, and neuroactive properties, which are driven by the targeted inhibition of key enzymes. As an anticancer agent, it induces apoptosis and cell cycle arrest through the inhibition of cyclin-dependent kinases (CDKs) and other signaling proteins. Its antimicrobial efficacy is linked to the disruption of essential bacterial enzymes like methionine aminopeptidases. Furthermore, its neuroprotective potential stems from its activity as a selective inhibitor of monoamine oxidase B (MAO-B). This document provides a core technical analysis of these mechanisms, supported by quantitative data, validated experimental protocols, and visual pathway diagrams to facilitate further research and development.
Part 1: The Isatin-Hydrazone Scaffold: A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that serves as a highly versatile precursor for a multitude of pharmacologically active agents.[1][2] The reactivity of its carbonyl group at the C3 position allows for straightforward synthetic modifications, leading to the creation of extensive compound libraries.[3] One such modification, the condensation of isatin with 4-nitrophenylhydrazine, yields 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].[4] This reaction creates a hydrazone linker, a pharmacophoric feature known to be critical for the biological activity of this class of molecules.[5][6] The resulting structure combines the rigid isatin core with a substituted phenyl ring, allowing for a wide array of interactions with biological targets.
The synthesis is typically a direct, high-yield condensation reaction performed under reflux, making the compound readily accessible for research purposes.[4][7]
Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Part 2: Core Mechanisms of Action
The biological effects of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its analogs are not monolithic; rather, they stem from the compound's ability to interact with multiple distinct molecular targets.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The most extensively documented activity of isatin-hydrazones is their cytotoxicity against various cancer cell lines.[4] This effect is primarily achieved through the induction of apoptosis and cell cycle arrest, driven by the inhibition of key regulatory enzymes.[4][8]
2.1.1 Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several isatin-hydrazone derivatives have been identified as potent inhibitors of CDK2.[9][10] Molecular docking studies suggest these molecules act as Type II ATP-competitive inhibitors. They occupy the ATP-binding pocket and interact with key residues, while also stabilizing the inactive "DFG-out" conformation of the kinase, preventing its activation.[9] By inhibiting CDK2, the compound effectively halts the transition from the G1 to the S phase of the cell cycle, preventing DNA replication and cell proliferation, which ultimately leads to apoptosis.[10]
Caption: Inhibition of CDK2 by the isatin-hydrazone blocks cell cycle progression.
2.1.2 Potential Inhibition of VEGFR-2
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Some reports suggest that 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can bind to and block the active site of the VEGFR-2 receptor.[11] This anti-angiogenic action would starve tumors of the nutrients and oxygen required for their expansion.
2.1.3 Induction of Apoptosis and Oxidative Stress
The ultimate fate of cancer cells treated with this compound is often apoptosis (programmed cell death).[4] This is the downstream consequence of upstream events like cell cycle arrest. Mechanistic studies have also indicated that the compound's anticancer effects may be linked to the specific induction of oxidative stress within cancer cells, overwhelming their antioxidant defenses and triggering cell death pathways.[4]
Table 1: In Vitro Cytotoxicity of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and Related Derivatives
| Cell Line | Cancer Type | Reported IC₅₀ / LC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.55 | [4] |
| HeLa | Cervical Carcinoma | 0.50 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.90 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15.8 | [8] |
| A2780 | Ovary Adenocarcinoma | 18.96 | [9] |
Note: IC₅₀ values can vary based on specific derivative structures and assay conditions.
Antimicrobial Activity: Targeting Essential Bacterial Processes
The isatin scaffold is a key component in developing novel antibacterial agents to combat rising drug resistance.[12] Isatin-hydrazones have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.[3][13]
2.2.1 Inhibition of Bacterial Methionine Aminopeptidase (MetAP)
MetAPs are essential metalloenzymes in bacteria that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. Isatin-based hydrazones have been engineered as potent and selective inhibitors of bacterial MetAPs, with significantly less activity against their human counterparts.[14] This selectivity provides a promising therapeutic window. The mechanism involves the hydrazone coordinating with the active site metal ion (e.g., Co²⁺), blocking substrate access and inhibiting enzyme function.[14]
2.2.2 Disruption of Bacterial Biofilms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant resistance to conventional antibiotics. Isatin-thiazole derivatives have been shown to not only kill planktonic bacteria but also to exert strong biofilm distortion effects and inhibit biofilm formation at sub-inhibitory concentrations.[15] This suggests a mechanism that interferes with bacterial adhesion, communication (quorum sensing), or matrix production.
Neurological Activity: Modulation of Monoamine Oxidase (MAO)
Isatin is an endogenous MAO inhibitor, and this activity is retained and often enhanced in its hydrazone derivatives.[1][16][17]
2.3.1 Selective Inhibition of MAO-B
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. MAO-B inhibitors are particularly relevant for treating neurodegenerative diseases like Parkinson's disease. Isatin-hydrazones have been shown to be potent, competitive, and reversible inhibitors of MAO-B, with high selectivity over the MAO-A isoform.[16][17] They are hypothesized to bind within the substrate cavity of the MAO-B enzyme near the FAD cofactor, blocking the entry of substrates.[16] This inhibition leads to an increase in synaptic dopamine levels, providing neuroprotective and therapeutic effects.
Caption: Competitive inhibition of MAO-B prevents dopamine degradation.
Part 3: Key Experimental Protocols
The validation of the mechanisms described above relies on robust and reproducible experimental methodologies. The following protocols represent standard approaches in the field.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard for assessing the cytotoxic effect of a compound on cultured cell lines. It measures the metabolic activity of cells, which corresponds to the number of viable cells.
Methodology Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isatin-hydrazone compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals formed by metabolically active cells.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate IC₅₀ values from the dose-response curve.[8][13]
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isatin-hydrazone compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Adjust a suspension of the test bacterium (e.g., S. aureus) to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]
Part 4: Structure-Activity Relationships (SAR) and Future Directions
The biological activity of isatin-hydrazones is highly tunable through chemical modification. Key SAR insights include:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the C3-linked phenylhydrazone ring are critical. Electron-withdrawing groups, such as the nitro group in the title compound, often enhance anticancer activity.[4][8] Halogen substituents can also significantly increase potency.[9][10]
-
Substituents on the Isatin Ring: Modifications at the N1 or C5 positions of the isatin core can modulate activity, selectivity, and pharmacokinetic properties.[13][18]
Future Directions: The promising in vitro data for 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] warrants further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of cancer, infectious disease, and neurodegeneration.
-
Toxicity Profiling: Comprehensive assessment of cytotoxicity against normal human cells and in vivo toxicity is essential to establish a therapeutic window.[4]
-
Target Deconvolution: Further studies to definitively confirm the full range of molecular targets and elucidate downstream signaling effects.
Conclusion
1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a prototypical example of the therapeutic potential held by the isatin-hydrazone chemical class. Its mechanism of action is multifaceted, engaging distinct targets to exert potent anticancer, antimicrobial, and neuroactive effects. The core mechanisms involve the targeted inhibition of critical enzymes such as CDKs, bacterial MetAPs, and MAO-B, leading to cell cycle arrest, disruption of essential bacterial processes, and modulation of neurotransmitter levels. The synthetic tractability and well-defined structure-activity relationships of this scaffold make it an exceptional platform for the rational design of next-generation therapeutics.
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Benchchem. 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | 31107-06-9.
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Singh, P. et al. (2021). Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. National Institutes of Health.
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Al-Ostath, A. et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. MDPI.
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Bogdanov, M.G. et al. (2022). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. MDPI.
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Maliyakkal, N. et al. (2024). Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect. PubMed Central.
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da Silva, J.F.M. et al. (2002). Biological activities of isatin and its derivatives. PubMed.
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Maliyakkal, N. et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. RSC Publishing.
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Maliyakkal, N. et al. (2024). Synthesis, biochemistry, and in silico investigations of isatin-based hydrazone derivatives as monoamine oxidase inhibitors. ResearchGate.
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Więckowska, A. et al. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI.
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Al-Ostath, A. et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. National Institutes of Health.
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CymitQuimica. 3-[2-(4-Nitrophenyl)hydrazone]-1H-indole-2,3-dione.
-
Rao, J.V. & Sarangapani, M. (2008). Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. Asian Journal of Chemistry.
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Venkateshwarlu, E. et al. (2016). Evaluation of Antioxidant, Antimicrobial and Anticancer activity of Thiazole Tagged Isatin Hydrazones. ResearchGate.
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Al-Ghorbani, M. et al. (2025). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Publishing.
-
Semantic Scholar. (2016). Evaluation of Antioxidant, Antimicrobial and Anticancer activity of Thiazole Tagged Isatin Hydrazones.
-
Konstantinovic, S.S. et al. (2008). Synthesis, X-ray and antimicrobial activity of isatin-3-phenylhydrazone. ResearchGate.
-
Kassab, R.M. et al. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. National Institutes of Health.
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Konstantinovic, S.S. et al. (2015). The synthesis and antimicrobial activity of isatin-3-(4'-hydroxy) benzoylhydrazone. ResearchGate.
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ResearchGate. Isatin-3-acylhydrazones possess antimicrobial activity.
-
Wang, Y. et al. (2021). The Antibacterial Activity of Isatin Hybrids. PubMed.
-
Vasanthi, R. et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 3-HYDRAZONE-1H-BENZOINDOL-2(3H)-ONES. ResearchGate.
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- 8. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], a significant isatin derivative with considerable interest in medicinal chemistry and materials science.[1][2][3] The document is structured to offer researchers, scientists, and drug development professionals a comprehensive resource for the structural characterization of this molecule. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide explains the causality behind experimental observations, provides validated protocols, and grounds all claims in authoritative references, ensuring scientific integrity and practical utility.
Introduction and Significance
1H-Indole-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that serves as a precursor for a multitude of biologically active compounds.[2][3] Its derivatives are widely explored for their potential as anticancer, antimicrobial, and antiviral agents.[1][2][3] The title compound, 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (CAS No: 31107-06-9), is formed by the condensation of isatin with 4-nitrophenylhydrazine.[1] This modification at the C3-position introduces a hydrazone linkage and a nitroaromatic moiety, features known to modulate pharmacological activity. Accurate structural elucidation is the cornerstone of understanding its structure-activity relationships (SAR) and mechanism of action. This guide provides a foundational spectroscopic analysis to that end.
Synthesis Pathway: A Mechanistic Overview
The synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is typically achieved through a straightforward acid-catalyzed condensation reaction. This process exemplifies a classic reaction in organic chemistry, forming a C=N bond from a ketone and a hydrazine.
Causality in Synthesis
The reaction involves the nucleophilic attack of the terminal nitrogen of 4-nitrophenylhydrazine on the electrophilic C3-carbonyl carbon of the isatin ring. The acidic catalyst protonates the carbonyl oxygen, further enhancing the electrophilicity of the C3 carbon and facilitating the attack. A subsequent dehydration step yields the stable hydrazone product. The choice of solvent, such as ethanol or DMF, is critical for solubilizing the reactants and facilitating the reaction to proceed to completion, often with high yields.[1]
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Spectroscopic Characterization
This section details the analysis of the compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity.
¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, it is instrumental in identifying the labile N-H protons of the indole and hydrazone moieties, as well as mapping the distinct aromatic protons on both the indole and nitrophenyl rings.
Experimental Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to slow the exchange of N-H protons, allowing for their observation.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Process the data (phasing, baseline correction, and integration).
Data Presentation & Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.5 | Singlet (broad) | 1H | Hydrazone N-H (a) | The strong deshielding is due to intramolecular hydrogen bonding with the C2-carbonyl oxygen and the anisotropic effect of the C=N bond. Its broadness is typical for exchangeable protons. |
| ~11.2 - 11.8 | Singlet (broad) | 1H | Indole N-H (b) | This proton is attached to a nitrogen within an aromatic system and adjacent to a carbonyl group, leading to significant deshielding.[4][5] |
| ~8.25 | Doublet | 2H | H-3', H-5' | These protons are ortho to the strongly electron-withdrawing nitro group (-NO₂), causing them to be highly deshielded and appear far downfield. They are coupled to H-2' and H-6'. |
| ~7.95 | Doublet | 2H | H-2', H-6' | These protons are meta to the nitro group and ortho to the hydrazone linkage. They are coupled to H-3' and H-5'. |
| ~7.60 | Doublet | 1H | H-4 | This proton is deshielded by the adjacent C3=N bond and the aromatic ring current. |
| ~7.35 | Triplet | 1H | H-6 | Typical aromatic proton signal, coupled to H-5 and H-7. |
| ~7.10 | Triplet | 1H | H-5 | Typical aromatic proton signal, coupled to H-4 and H-6. |
| ~6.95 | Doublet | 1H | H-7 | This proton is adjacent to the indole N-H group. |
Note: The exact chemical shifts can vary slightly based on solvent, concentration, and instrument.
Caption: A plausible fragmentation pathway for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in MS.
Conclusion: A Unified Structural Confirmation
The collective spectroscopic data provides an unambiguous structural confirmation of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
-
¹H and ¹³C NMR data precisely map the proton and carbon skeleton, confirming the presence and connectivity of the isatin and 4-nitrophenyl moieties.
-
IR spectroscopy validates the existence of key functional groups, including the N-H bonds, the C=O of the lactam, the C=N of the hydrazone, and the characteristic stretches of the nitro group.
-
Mass Spectrometry confirms the molecular weight and elemental composition (via HRMS), with fragmentation patterns that are consistent with the proposed structure.
This guide serves as a validated reference for the characterization of this compound, providing the necessary detail for researchers to confidently identify and utilize it in further studies.
References
- Oguntoye, O., Hamid, A., et al. (2016). Synthesis and spectroscopic analysis of Schiff Bases of Imesatin and Isatin derivatives. Journal of Applied Sciences and Environmental Management.
- IUCr. (Date not available).
- Benchchem. (Date not available). 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | 31107-06-9.
- National Institutes of Health (NIH). (Date not available).
- Hilaris Publisher. (2018).
- SciSpace. (2019).
- ResearchGate. (Date not available).
- National Institutes of Health (NIH). (Date not available). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling.
- MDPI. (Date not available). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures.
- ResearchGate. (2025).
- SIELC Technologies. (2018). 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone).
- ChemicalBook. (Date not available).
- Royal Society of Chemistry. (Date not available). Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides.
- ChemicalBook. (Date not available).
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An In-Depth Technical Guide to the Physicochemical Properties and Crystal Structure of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-2,3-dione, commonly known as isatin, and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities.[1][2][3] The derivatization at the C3 position, in particular, has yielded compounds with significant therapeutic potential.[3] This guide focuses on a specific C3-substituted derivative, 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], a molecule of considerable interest for its cytotoxic and antimicrobial properties.[2] While a definitive single-crystal X-ray structure for this exact compound is not publicly available, this document provides a comprehensive analysis of its synthesis, spectroscopic characteristics, and biological significance. A detailed exploration of its probable crystal structure is presented through a comparative analysis with the closely related and crystallographically characterized isomer, (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one.[4]
Introduction: The Isatin Scaffold in Drug Discovery
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues and various plant species.[2] Its unique structural features, particularly the reactive ketone at the C3 position, make it a versatile starting material for the synthesis of a multitude of heterocyclic compounds.[3] The resulting isatin derivatives have been shown to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[5][6]
The introduction of a hydrazone moiety at the C3 position often enhances the biological activity of the isatin core. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, and the isatin-hydrazone scaffold has proven to be a particularly fruitful area of research in the development of novel therapeutic agents.[2] The subject of this guide, 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], combines the isatin core with a 4-nitrophenylhydrazone substituent, a modification known to impart significant biological effects.
Synthesis and Spectroscopic Characterization
Synthesis
The synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is typically achieved through a straightforward condensation reaction between isatin and 4-nitrophenylhydrazine.[2]
Experimental Protocol: Synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
-
Reactants: Isatin (1 equivalent) and 4-nitrophenylhydrazine (1 equivalent).
-
Solvent: A suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is commonly used.[2]
-
Catalyst: A few drops of a weak acid, like acetic acid, can be added to catalyze the reaction.
-
Procedure:
-
Dissolve isatin in the chosen solvent, warming if necessary.
-
Add the 4-nitrophenylhydrazine to the isatin solution.
-
Add the acid catalyst.
-
Reflux the reaction mixture for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product typically precipitates from the solution upon cooling.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials, and dried.
-
-
Yield: This reaction generally proceeds with high yields, often exceeding 90%.[2]
Caption: Synthetic workflow for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Spectroscopic Characterization
The structure of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is confirmed through various spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands include N-H stretching of the indole ring and the hydrazone moiety, C=O stretching of the lactam ring, C=N stretching of the hydrazone, and N-O stretching of the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Shows characteristic signals for the aromatic protons of the isatin and nitrophenyl rings, as well as singlets for the indole N-H and hydrazone N-H protons. The chemical shift of the hydrazone proton can provide information about the E/Z isomerism.[2]
-
¹³C NMR: Displays resonances for the carbonyl and imine carbons, in addition to the aromatic carbons.
-
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum typically shows absorption bands corresponding to π→π* transitions within the aromatic systems and the hydrazone moiety.[7]
Crystal Structure Analysis: A Comparative Approach
While the specific crystal structure of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has not been reported, a detailed analysis of the crystallographically characterized isomer, (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one , provides significant insight into the likely solid-state conformation and intermolecular interactions.[4]
Molecular Geometry
The crystal structure of the 5-nitro isomer reveals a nearly planar molecule.[4] This planarity is a common feature in isatin-hydrazone derivatives and is stabilized by an intramolecular hydrogen bond between the hydrazone N-H and the C2-carbonyl oxygen of the isatin core, forming a pseudo-six-membered ring.[4][8] The dihedral angle between the indole unit and the phenyl ring in the 5-nitro analog is very small, at 0.9(4)°.[4] It is highly probable that the 4-nitro isomer adopts a similar planar conformation.
Crystallographic Parameters (Comparative)
Below is a table comparing the known crystallographic data for the 5-nitro isomer, which serves as a predictive model for the 4-nitro derivative.
| Parameter | (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one[4] | Expected for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] |
| Crystal System | Monoclinic | Likely Monoclinic or Triclinic |
| Space Group | P2₁/c | P2₁/c or similar centrosymmetric space group |
| a (Å) | 11.2312 (7) | - |
| b (Å) | 5.0069 (3) | - |
| c (Å) | 22.2539 (14) | - |
| β (°) ** | 95.183 (3) | - |
| Volume (ų) ** | 1246.21 (13) | - |
| Z | 4 | 4 |
Intermolecular Interactions and Crystal Packing
The crystal packing of the 5-nitro isomer is dominated by hydrogen bonding.[4] It is anticipated that the 4-nitro isomer would exhibit a similar packing arrangement, primarily driven by:
-
N-H···O Hydrogen Bonds: The indole N-H is expected to act as a hydrogen bond donor to the carbonyl oxygen or the nitro group oxygen of an adjacent molecule, leading to the formation of chains or sheets.
-
C-H···O Hydrogen Bonds: Weaker C-H···O interactions involving the aromatic C-H groups and the oxygen atoms of the carbonyl and nitro groups would further stabilize the crystal lattice.
-
π-π Stacking: The planar nature of the molecule would facilitate π-π stacking interactions between the aromatic rings of adjacent molecules, contributing to the overall stability of the crystal structure.
A Hirshfeld surface analysis of the 5-nitro isomer indicates that O···H intermolecular interactions account for 28.5% of the close contacts, while H···H interactions contribute 26.7%.[4] A similar distribution of intermolecular contacts is expected for the 4-nitro derivative.
Caption: Key intermolecular interactions governing crystal packing.
Biological Activity and Therapeutic Potential
1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has garnered attention for its significant biological activities, positioning it as a lead compound for further drug development.
Anticancer Activity
Derivatives of isatin are well-documented for their cytotoxic effects against various cancer cell lines.[2][6] The title compound has shown potent anticancer activity, with reported LC50 values as low as 0.55 μM against MCF-7 breast cancer cells.[2] The proposed mechanism of action involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.[2]
Antimicrobial Activity
The isatin-hydrazone scaffold is also a known pharmacophore for antimicrobial agents.[1][2] 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] exhibits activity against a range of bacterial strains, suggesting its potential as a novel antibiotic, particularly in the context of rising antimicrobial resistance.[2]
Conclusion and Future Directions
1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a synthetically accessible isatin derivative with promising anticancer and antimicrobial properties. While its full crystallographic characterization remains to be reported, a comparative analysis with its 5-nitro isomer provides a robust model for its solid-state structure, which is likely a planar conformation stabilized by intra- and intermolecular hydrogen bonds and π-π stacking interactions.
Future research should prioritize the growth of single crystals of the title compound to enable a definitive X-ray diffraction study. This would provide precise data on bond lengths, bond angles, and packing motifs, which is invaluable for structure-activity relationship (SAR) studies and in silico drug design efforts. A deeper understanding of its crystal structure will undoubtedly facilitate the rational design of more potent and selective analogs for therapeutic applications.
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The Diverse Biological Landscape of Isatin Hydrazones: A Review for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Enduring Appeal of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has captivated medicinal chemists for decades.[1][2][3] Originally discovered as a component in plants and later identified as an endogenous metabolite in humans, isatin's versatile structure serves as a foundational building block for a vast array of pharmacologically active compounds.[1][4][5] Its reactivity, particularly at the C3-carbonyl position, allows for facile chemical modification, leading to diverse derivatives such as imines, oximes, and, most notably, hydrazones.[5][6]
The hydrazone moiety (–C=N-NH–), characterized by the presence of an active azomethine pharmacophore, is another key player in medicinal chemistry, known to impart a wide range of biological activities.[7] When this functional group is conjugated with the isatin core, the resulting isatin hydrazones emerge as a particularly potent class of molecules. These hybrid compounds exhibit a broad and compelling spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and antiviral properties, making them highly attractive candidates for modern drug discovery and development programs.[2][4][8][9]
This guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of isatin hydrazones, offering field-proven insights and detailed protocols for researchers in drug development.
Part 1: Synthesis of Isatin Hydrazones
The synthesis of isatin hydrazones is typically a straightforward and high-yielding process, centered around the condensation reaction at the C3-carbonyl group of the isatin ring. This reactivity is the cornerstone of their chemical accessibility.
General Synthetic Pathway
The most common method involves a direct, acid-catalyzed condensation between an isatin derivative (substituted or unsubstituted) and a suitable hydrazine or hydrazide compound.[10][11][12] The reaction is often carried out under reflux in a protic solvent like ethanol, with a catalytic amount of an acid such as glacial acetic acid to facilitate the dehydration step.[11][13]
This modular approach allows for extensive structural diversity. By varying the substituents on the isatin ring (position R1) and the structure of the hydrazine/hydrazide reactant (position R2), a vast library of derivatives can be generated for biological screening.
Caption: General workflow for the synthesis of isatin hydrazones.
Experimental Protocol: General Synthesis of 3-((substituted)benzylidene)hydrazono)indolin-2-one
This protocol is adapted from methodologies frequently cited in the literature for synthesizing a wide array of isatin hydrazones.[11][13]
Step 1: Synthesis of Isatin Monohydrazone (Intermediate)
-
To a solution of isatin (1.0 eq) in ethanol, add hydrazine hydrate (1.0-1.2 eq).
-
Heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product, isatin monohydrazone, typically precipitates out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of the Final Isatin Hydrazone
-
Suspend the isatin monohydrazone (1.0 eq) from Step 1 in absolute ethanol.
-
Add the desired substituted aryl aldehyde (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture under reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture. The final isatin hydrazone product will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold ethanol to remove impurities, and dry.
-
Recrystallize the product from a suitable solvent (e.g., acetone, ethanol) to obtain the purified compound.[8]
Self-Validating System: The purity and structure of the synthesized compounds must be unequivocally confirmed using a combination of analytical techniques, including Infrared (IR) spectroscopy to identify key functional groups (C=O, C=N, N-H), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the proton and carbon framework, and mass spectrometry to verify the molecular weight.[10][12][14]
Part 2: Anticancer Activity
The development of novel anticancer agents is one of the most intensely researched areas for isatin hydrazones. These compounds have demonstrated significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.[1][2][7]
Mechanism of Action: Targeting Cell Cycle and Kinases
A primary mechanism through which isatin hydrazones exert their anticancer effects is the inhibition of protein kinases, particularly Cyclin-Dependent Kinases (CDKs).[1][11] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.
Isatin hydrazones have been identified as potent inhibitors of CDK2.[11][13] Molecular docking studies suggest they act as Type I or Type II ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates, which leads to cell cycle arrest and apoptosis.[11][15]
Caption: Mechanism of CDK2 inhibition by isatin hydrazones.
Other targeted pathways include the inhibition of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis, and bacterial Methionine Aminopeptidases (MetAPs).[15][16]
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed key structural features that govern the anticancer potency of isatin hydrazones.
-
Substituents on the Hydrazone Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the hydrazone nitrogen are critical. Halogen substituents, particularly electron-withdrawing groups like chlorine and fluorine at the 2 and 6 positions, often lead to highly potent compounds.[11][17] For example, compounds with 2,6-dichloro or 2-chloro-6-fluoro substitutions show excellent cytotoxicity.[11][15]
-
Substituents on the Isatin Ring: Modifications at the N1 and C5 positions of the isatin core can modulate activity. N-benzyl groups have been shown to enhance antiproliferative activity.[18] Electron-withdrawing groups at the C5 position can also be beneficial.[9]
-
The Hydrazone Linker: The integrity of the -C=N-NH-CO- linker is generally essential for activity. It provides the correct spatial orientation for binding to target enzymes.
Caption: Key SAR hotspots for anticancer isatin hydrazones.
Data Summary: Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of representative isatin hydrazone derivatives against various cancer cell lines.
| Compound ID | Substituents | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4j | R3 = 2,6-dichlorophenyl | MCF-7 (Breast) | 1.51 | [11][13] |
| Compound 4k | R3 = 2-chloro-6-fluorophenyl | MCF-7 (Breast) | 3.56 | [11] |
| Compound 4e | R3 = 2-bromophenyl | MCF-7 (Breast) | 5.46 | [11][13] |
| Compound 8 | R2 = F, R3 = 4-nitrophenyl | A549 (Lung) | 42.43 | [3][14] |
| Compound 23 | R1 = benzyl, R3 = 4-nitrophenyl | MDA-MB-231 (Breast) | 15.8 | [2] |
| Bis-isatin 20 | Bis(hydrazone-isatin) | A375 (Melanoma) | ~22-30 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test isatin hydrazone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Part 3: Antimicrobial Activity
Isatin hydrazones have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains.[4][8][19]
Scope of Activity
Studies have shown that certain derivatives are particularly effective against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis.[6][8][12] Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, though often to a lesser extent.[4][8]
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, the incorporation of a quaternary ammonium center into the hydrazone side chain appears to be a promising strategy, as it can enhance water solubility and interaction with bacterial cell membranes.[6][12] Furthermore, the presence of specific substituents on the isatin ring, such as a 5-CH₃ group, has been shown to improve the antibacterial profile against certain strains.[8]
Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| N,N-dialkylaminoacetyl hydrazones | S. aureus, B. subtilis | Zone of Inhibition | Moderate to Good | [8] |
| Phenolic hydrazones with ammonium center | S. aureus (MRSA) | MIC | 2-4x better than Norfloxacin | [6] |
| Isatin-3-(4'-hydroxy) benzoylhydrazone | E. faecalis, C. albicans | MIC | 25-50 µg/cm³ | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 4: Anticonvulsant Activity
The structural features of isatin and its derivatives share similarities with known central nervous system (CNS) active agents, leading to their investigation as potential anticonvulsants.[20][21]
In Vivo Efficacy
Several isatin hydrazones and related Schiff bases have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests.[20][21][22] A number of compounds have demonstrated significant protection in these models, with some showing efficacy comparable or superior to standard drugs like phenytoin and sodium valproate, often with a better neurotoxicity profile.[20][22]
Mechanism of Action
While not fully elucidated for all derivatives, one proposed mechanism involves the modulation of GABAergic neurotransmission. Some active compounds have been shown to significantly increase the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the brain, which could contribute to their anticonvulsant effects.[21][23]
Structure-Activity Relationship (SAR) Insights
For anticonvulsant activity, specific structural elements appear to be crucial:
-
Aryl Group: An aryl group connected to the C3 position of the isatin is a common feature.
-
Hydrogen Bonding: The presence of hydrogen bond donor/acceptor sites is considered important for receptor interaction.[24]
-
Lipophilicity: Appropriate lipophilicity, often modulated by substituents on the isatin and aryl rings (e.g., 5-methyl or 4-chloro groups), is necessary for crossing the blood-brain barrier.[20][21] A compound with a 5-methyl group on the isatin ring and a 4-chloro substitution on the phenylimino group was found to be particularly potent.[20][22]
Experimental Protocol: Maximal Electroshock (MES) Test
This is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Dosing: Administer the test compound (e.g., at 30, 100, 300 mg/kg) intraperitoneally or orally to a group of mice or rats. A control group receives the vehicle.
-
Time to Peak Effect: Wait for a predetermined time to allow for drug absorption and distribution (typically 30-60 minutes).
-
Electroshock Application: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has anticonvulsant activity in this model. The percentage of animals protected in the treated group is calculated and compared to the control group.
Part 5: Antiviral Activity
Isatin derivatives, particularly isatin-thiosemicarbazones (a close relative of hydrazones), have a long history as antiviral agents.[25] This activity extends to isatin hydrazones, which have been investigated for their efficacy against various viruses, including HIV.[7][9]
Anti-HIV Activity
Several studies have reported the synthesis and evaluation of isatin hydrazones and related hybrids as inhibitors of HIV replication.[7][9] The mechanism of action can vary, with some compounds inhibiting viral enzymes like reverse transcriptase, while others may interfere with viral entry or the synthesis of viral proteins.[9] The therapeutic index (the ratio of cytotoxic concentration to effective concentration) is a critical parameter in evaluating these compounds.[9]
Broad-Spectrum Potential
The antiviral potential of isatin derivatives is not limited to HIV. They have been explored as agents against a wide range of viruses, including poxviruses, rhinoviruses, and coronaviruses.[9][25] Fluorination of the isatin ring is a common strategy employed to enhance the pharmacokinetic and pharmacodynamic properties of these potential antiviral drugs.[25][26]
Conclusion and Future Directions
Isatin hydrazones represent a versatile and highly fruitful scaffold in medicinal chemistry. The ease of their synthesis and the ability to systematically modify their structure have enabled the development of compounds with potent and diverse biological activities. The anticancer field, in particular, has seen significant advances, with derivatives targeting key kinases like CDK2 showing promising low-micromolar efficacy. Similarly, their potential as novel antimicrobial and anticonvulsant agents continues to be an active area of research.
Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to improve their drug-likeness. The use of computational tools for in silico screening and ADME prediction, coupled with advanced strategies like the development of bis-isatin hybrids and the incorporation of unique pharmacophores, will undoubtedly accelerate the journey of isatin hydrazones from promising laboratory findings to clinically effective therapeutics.[7][11][14]
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An In-depth Technical Guide to the Physical Properties of Isatin Nitrophenylhydrazone
This guide provides a detailed exploration of the critical physical properties of isatin nitrophenylhydrazones, specifically their solubility and melting points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical experimental methodologies, offering a comprehensive resource for the characterization of this important class of compounds.
Introduction to Isatin Nitrophenylhydrazones: A Scaffold of Interest
Isatin (1H-indole-2,3-dione), an endogenous indole derivative, serves as a privileged scaffold in medicinal chemistry due to its versatile reactivity and broad spectrum of biological activities.[1][2] The condensation of isatin with nitrophenylhydrazine yields isatin nitrophenylhydrazones, a class of compounds that has garnered significant interest for their potential therapeutic applications, including antimicrobial and anticancer properties. The physical properties of these molecules, such as solubility and melting point, are paramount as they dictate the compound's behavior in biological systems, its suitability for various formulations, and its purity.
The position of the nitro group on the phenylhydrazone moiety (ortho, meta, or para) gives rise to three distinct isomers, each with unique physicochemical characteristics. Understanding these properties is a critical first step in the journey from synthesis to application.
Section 1: Melting Point Analysis
The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[3] Impurities tend to depress and broaden this range.
While specific, experimentally verified melting points for all three isomers of isatin nitrophenylhydrazone are not consistently reported across the readily available scientific literature, the parent compound, isatin, has a well-documented melting point in the range of 200-205 °C.[4][5][6][7] The unsubstituted isatin-3-hydrazone has a reported melting point of 248-250 °C.[8] It is anticipated that the nitrophenylhydrazone derivatives will exhibit distinct and higher melting points due to their increased molecular weight and the potential for additional intermolecular interactions.
Factors Influencing the Melting Point of Isatin Nitrophenylhydrazones
The melting point is determined by the strength of the intermolecular forces within the crystal lattice. For isatin nitrophenylhydrazones, these include:
-
Hydrogen Bonding: The presence of the N-H group in the isatin core and the hydrazone linkage allows for significant hydrogen bonding, which strongly contributes to a higher melting point.
-
Van der Waals Forces: The planar aromatic rings of the isatin and nitrophenyl groups lead to substantial van der Waals interactions and potential π-π stacking.
-
Dipole-Dipole Interactions: The polar carbonyl groups of the isatin moiety and the highly polar nitro group introduce strong dipole-dipole interactions. The relative position of the nitro group (ortho, meta, para) will influence the overall molecular dipole moment and, consequently, the packing efficiency in the crystal lattice, leading to different melting points for each isomer.
Experimental Protocol for Melting Point Determination
The capillary method is the standard technique for determining the melting point of a solid organic compound.[9]
Materials and Apparatus:
-
Isatin nitrophenylhydrazone sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Mortar and pestle
Step-by-Step Methodology:
-
Sample Preparation: Ensure the isatin nitrophenylhydrazone sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Tube Packing: Firmly tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point range. This will save time in subsequent, more accurate measurements.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat for Consistency: Perform at least two more measurements to ensure the result is reproducible.
Caption: Workflow for Melting Point Determination.
Section 2: Solubility Profile
Solubility is a critical physicochemical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The principle of "like dissolves like" is a useful starting point for predicting solubility: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10]
Predicting the Solubility of Isatin Nitrophenylhydrazone
The molecular structure of isatin nitrophenylhydrazone contains both polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Moieties: The isatin core with its two carbonyl groups and N-H group, the hydrazone linkage, and the nitro group are all polar and capable of forming hydrogen bonds and dipole-dipole interactions with polar solvents.
-
Non-Polar Moieties: The benzene rings of the isatin and nitrophenyl groups are non-polar and will interact favorably with non-polar solvents through van der Waals forces.
Based on this structure, it is predicted that isatin nitrophenylhydrazones will exhibit:
-
Good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar and non-polar parts of the molecule.
-
Moderate to low solubility in polar protic solvents like ethanol and methanol. While these solvents can hydrogen bond, the large non-polar surface area of the molecule may limit solubility.
-
Poor solubility in non-polar solvents such as hexane and toluene.
-
Very low solubility in water, a common characteristic of many organic compounds of this size and complexity.[9]
For comparison, the solubility of the parent compound, isatin, in various solvents has been quantitatively determined and is presented in the table below.
Table 1: Solubility of Isatin in Common Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x 10⁻³) |
| Water | 0.0514 |
| Ethanol | 4.09 |
| Ethyl Acetate | 5.68 |
| Dichloromethane | Data not readily available |
| Toluene | Data not readily available |
| Acetone | Data not readily available |
| N,N-Dimethylformamide (DMF) | Data not readily available |
| Tetrahydrofuran (THF) | Data not readily available |
| Acetonitrile | Data not readily available |
Data sourced from ResearchGate.[9]
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility of isatin nitrophenylhydrazone in a range of common laboratory solvents.
Materials and Apparatus:
-
Isatin nitrophenylhydrazone sample
-
A range of solvents (e.g., water, ethanol, DMSO, DMF, acetone, ethyl acetate, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Step-by-Step Methodology:
-
Solvent Addition: To a small, clean test tube, add approximately 1 mL of the chosen solvent.
-
Solute Addition: Add a small, pre-weighed amount of isatin nitrophenylhydrazone (e.g., 1-2 mg) to the solvent.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Observation: Allow the mixture to stand and observe.
-
Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record Results: Systematically record the observations for each solvent tested.
-
Heating (Optional): For samples that are insoluble or partially soluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Record any changes.
Caption: Workflow for Qualitative Solubility Determination.
Conclusion
The physical properties of isatin nitrophenylhydrazones, particularly their melting points and solubility, are critical parameters for their development as potential therapeutic agents. This guide has outlined the theoretical basis for these properties, rooted in the molecular structure and intermolecular forces of this compound class. Detailed, field-proven protocols for the experimental determination of melting point and solubility have been provided to ensure accurate and reproducible characterization. While specific quantitative data for all isomers of isatin nitrophenylhydrazone remain to be fully elucidated in the literature, the principles and methodologies presented herein provide a robust framework for researchers to conduct these essential investigations.
References
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PubChem. Isatin 3-hydrazone. National Center for Biotechnology Information. [Link]
- Jadhav, S. D., et al. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules, 26(15), 4429.
- Shakeel, F., et al. (2015). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Molecular Liquids, 209, 5-9.
- Mishra, K. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. International Archives of Applied Sciences and Technology, 5(1), 28-32.
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University of Calgary. Melting point determination. [Link]
- Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384.
- Baluja, S., et al. (2015). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Journal of Molecular Liquids, 207, 254-259.
-
CAS Common Chemistry. Isatin hydrazone. American Chemical Society. [Link]
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- Khan, I., et al. (2022). Synthesis of Isatin Derivatives Exhibiting Antibacterial, Antifungal and Cytotoxic Activities. Current Organic Synthesis, 19(4), 415-424.
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PubChem. Isatin. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Synthesis of 3,3-Dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. [Link]
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Methodological & Application
Protocol for synthesizing isatin 3-hydrazone derivatives in the lab
An In-Depth Guide to the Laboratory Synthesis of Isatin 3-Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Isatin (1H-indole-2,3-dione) represents a privileged heterocyclic scaffold that has garnered immense interest from the medicinal chemistry community.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5][6] Among the most promising modifications, the derivatization of the C3-carbonyl group into a hydrazone moiety yields isatin 3-hydrazones. These compounds feature a critical azomethine pharmacophore (-C=N-NH-), which significantly enhances their biological profile.[1] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of isatin 3-hydrazone derivatives, grounded in established chemical principles and supported by authoritative literature.
Core Principle: The Chemistry of Hydrazone Formation
The synthesis of isatin 3-hydrazones is a classic example of a condensation reaction, specifically the formation of a Schiff base. The reaction proceeds via a nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine derivative, acting as a nucleophile, attacks the electrophilic C3-carbonyl carbon of the isatin ring.
-
Catalysis: This reaction is typically catalyzed by a few drops of a protic acid, such as glacial acetic acid or trifluoroacetic acid.[1][7][8] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
-
Dehydration: The intermediate carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone. The acidic environment facilitates the departure of the hydroxyl group as water.
This straightforward and efficient reaction allows for the creation of a diverse library of derivatives by simply varying the substituents on either the isatin scaffold or the hydrazine reactant.
Diagram: General Reaction Scheme
Caption: General reaction for the synthesis of isatin 3-hydrazones.
Detailed Laboratory Protocol
This protocol provides a generalized procedure that can be adapted based on the specific reactivity of the chosen isatin and hydrazine derivatives.
Materials and Equipment
-
Reagents:
-
Substituted or unsubstituted isatin (1.0 eq)
-
Appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, carbohydrazide) (1.0 - 1.5 eq)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid or Trifluoroacetic Acid
-
Washing Solvents: Cold water, Diethyl ether
-
Recrystallization Solvents: Dimethylformamide (DMF), Ethanol, Water
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and graduated cylinders
-
TLC plates (silica gel), chamber, and UV lamp for reaction monitoring
-
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a round-bottom flask, dissolve the isatin derivative (e.g., 1 mmol) in a suitable volume of ethanol or methanol (approx. 20-25 mL).[1] Add the hydrazine derivative (1.0 to 1.2 mmol) to the solution.
-
Catalyst Addition: While stirring, add a catalytic amount of glacial acetic acid (e.g., 5 drops) or trifluoroacetic acid (20 mol%) to the mixture.[1][7]
-
Expertise & Experience: The acid catalyst is crucial for protonating the carbonyl oxygen, thereby activating the C3 carbon for nucleophilic attack. While the reaction can proceed without it, the catalyst significantly increases the reaction rate.
-
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 65-80°C) with continuous stirring. The reaction time can vary from 15 minutes to several hours, depending on the reactants.[1][3][7]
-
Monitoring Progress: The reaction's completion can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the isatin spot and the appearance of a new product spot indicate the reaction is progressing.
-
Product Precipitation and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. The process can be further encouraged by placing the flask in an ice bath.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product several times with cold water or anhydrous diethyl ether to remove any unreacted starting materials and the catalyst.[3][7]
-
Drying: Dry the purified solid in a vacuum oven or desiccator to obtain the crude isatin 3-hydrazone derivative.
Purification by Recrystallization
For obtaining a high-purity product suitable for biological assays, recrystallization is recommended.
-
Dissolve the crude product in a minimum amount of a hot solvent, such as a DMF/water mixture or ethanol.[1]
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of crystals.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Diagram: Experimental Workflow
Caption: A typical laboratory workflow for isatin 3-hydrazone synthesis.
Comparative Data and Characterization
The choice of solvent and catalyst can influence reaction times and yields. The following table summarizes common conditions reported in the literature.
| Reactants | Solvent | Catalyst | Conditions | Yield | Reference |
| Isatin + Hydrazide | Methanol | Glacial Acetic Acid | 65 °C, 15-20 min | 58-96% | [1] |
| Isatin + Hydrazide | Ethanol | Trifluoroacetic Acid | Reflux, 3 h | High | [7] |
| Isatin + Hydrazine Hydrate | Ethanol | None | Warmed, 10 min | 74.5% | [3] |
| 5-Fluoroisatin + Hydrazine | Ethanol | None | Reflux, 1 h | N/A | [9] |
Trustworthiness through Self-Validation: Structural Characterization
Confirming the structure of the synthesized compound is paramount. The following spectroscopic methods provide a self-validating system to ensure the correct product has been obtained.
| Technique | Key Observational Data | Rationale |
| IR Spectroscopy | Disappearance of C3=O ketone peak (~1740-1760 cm⁻¹). Appearance of C=N (azomethine) stretch (1610-1625 cm⁻¹). Persistence of C2=O lactam peak (~1700 cm⁻¹) and N-H peaks (3100-3400 cm⁻¹).[10][11][12] | Confirms the conversion of the C3-carbonyl to the C=N hydrazone bond while verifying the integrity of the isatin core structure. |
| ¹H NMR Spectroscopy | Aromatic protons in the 6.8-8.0 ppm range. Indole N-H proton as a singlet around 10.8-11.9 ppm. Hydrazone N-H proton as a singlet around 12.5-14.0 ppm. Azomethine proton (-CH=N) if applicable, appears at 8.5-9.0 ppm.[7][11][13][14] | Provides a detailed map of the proton environment, confirming the presence of key functional groups and the overall structure. |
| ¹³C NMR Spectroscopy | C2=O (lactam) carbon signal around 164-165 ppm. C=N (azomethine) carbon signal around 159-164 ppm. Aromatic carbons in their expected regions.[7][9][11] | Confirms the carbon skeleton and the electronic environment of key carbons, especially the newly formed C=N bond. |
| Mass Spectrometry | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target derivative.[5][7][15] | Provides definitive proof of the molecular formula and weight of the synthesized compound. |
Applications and Significance in Drug Development
Isatin 3-hydrazone derivatives are a cornerstone in the development of novel therapeutic agents. Their versatile structure allows for fine-tuning of their biological activity.
-
Anticancer Activity: Many derivatives show potent cytotoxicity against various cancer cell lines, such as human breast (MCF7) and ovarian (A2780) adenocarcinoma.[1][4] Some act as inhibitors of crucial cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[4]
-
Antimicrobial Properties: These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[7]
-
Biofilm Regulation: Isatin itself is a known regulator of bacterial biofilm formation, and its hydrazone derivatives are being explored for their ability to inhibit or disrupt these resilient bacterial communities.[16]
The straightforward and robust synthetic protocol detailed here enables researchers to efficiently generate and screen libraries of these high-value compounds, accelerating the discovery of new lead candidates in drug development.
References
- Zakharyuta, A. N., et al. (2024). Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. Bioorganic & Medicinal Chemistry Letters.
-
Malík, I., et al. (2023). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. [Link]
- Manjula, P., et al. (2012).
- Benlahreche, B., et al. (2019). The proposed mechanism for the hydrolysis of isatin aldazines 4a–d in refluxing H2O/AcOH.
- Reddy, V. R., et al. (2007). Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. Chemical and Pharmaceutical Bulletin.
-
Abou-Hussein, A. A., et al. (2014). Synthesis, characterization and modeling structures of isatin-3-Girard T (IGT) and P (IGP) hydrazone complexes. PubMed. [Link]
-
Nekhoroshkov, P. S., et al. (2023). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. MDPI. [Link]
-
Nami, N., & Hosseinzadeh, M. (2007). Synthesis of some isatin-3-substituted derivatives. ResearchGate. [Link]
-
Garfole, M. (2018). The Evaluation of Isatin 3-Hydrazone Derivatives toward Biofilm Regulation. Digital Commons @ Longwood University. [Link]
-
Islam, M. S., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. National Institutes of Health. [Link]
-
Ibrahim, H. S., et al. (2015). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. Semantic Scholar. [Link]
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Khan, I., et al. (2023). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Publishing. [Link]
-
İkizler, A. A., et al. (1999). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. MDPI. [Link]
-
ResearchGate. (2011). 1 H-NMR spectra of isatin-3-phenylhydrazone. [Link]
-
Ibrahim, H. S., et al. (2015). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. ResearchGate. [Link]
-
Priyanka, et al. (2025). Overview of Schiff Bases of Isatin Derivatives. Acta Scientific. [Link]
-
Acar, Ç., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. National Institutes of Health. [Link]
-
Galkina, M. A., et al. (2022). Phosphorus-Derived Isatin Hydrazones: Synthesis, Structure, Thromboelastography, Antiplatelet, and Anticoagulation Activity Evaluation. MDPI. [Link]
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Khan, M. A., et al. (2023). Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. National Institutes of Health. [Link]
-
Hassan, A. S., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. National Institutes of Health. [Link]
-
Sridhar, S. K., et al. (2002). Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives. PubMed. [Link]
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Sridhar, S. K., et al. (2002). Synthesis and Pharmacological Activities of Hydrazones, Schiff and Mannich Bases of Isatin Derivatives. J-Stage. [Link]
-
Acar, Ç., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. [Link]
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Application Notes & Protocols: The Use of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in Anticancer Research
Abstract
The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif renowned in medicinal chemistry for its broad spectrum of pharmacological activities.[1][2] Among its numerous derivatives, 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has emerged as a compound of significant interest in oncology. This hydrazone derivative demonstrates potent cytotoxic effects across a diverse range of human cancer cell lines, including those of the breast, liver, cervix, and colon.[3][4] Its anticancer potential is not attributed to a single mode of action but rather to a multi-targeted mechanism, encompassing the inhibition of key protein kinases, disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptotic pathways.[5][6][7][8] This document provides a detailed overview of its biological activity and offers comprehensive, field-tested protocols for researchers to investigate its anticancer properties in a laboratory setting.
Introduction to Isatin Hydrazones in Oncology
Isatin and its derivatives are found in natural products and are also present as endogenous metabolites in mammals.[1] The versatility of the isatin ring allows for chemical modifications at multiple positions, leading to a vast library of compounds with diverse biological functions. The hydrazone moiety (=N-NH-) is a critical pharmacophore that enhances the biological activity of the isatin core, particularly its anticancer properties.[4]
1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (Molecular Formula: C₁₄H₁₀N₄O₃, Molar Mass: 282.26 g/mol ) is synthesized through a straightforward condensation reaction between isatin and 4-nitrophenylhydrazine.[3][9] Its planar structure and specific functional groups enable it to interact with multiple biological macromolecules, making it a promising candidate for further drug development.
Biological Activity & Multi-Targeted Mechanism of Action
The efficacy of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its analogs stems from their ability to concurrently modulate several critical pathways essential for cancer cell survival and proliferation.
Cytotoxic Profile
The compound exhibits significant growth-inhibitory effects against a panel of human cancer cell lines, with IC₅₀ values often in the low micromolar range, indicating high potency.[3]
| Cell Line | Cancer Type | Reported IC₅₀ / LC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.55 - 5.46 | [3][10] |
| HepG2 | Hepatocellular Carcinoma | 0.90 | [3] |
| HeLa | Cervical Carcinoma | 0.50 | [3] |
| A2780 | Ovarian Adenocarcinoma | 18.96 | [10] |
| HT-29 | Colon Adenocarcinoma | ~1.0 (for analogs) | [11] |
| A549 | Lung Carcinoma | 42.43 | [12] |
Key Mechanistic Pathways
The compound's anticancer activity is a result of a synergistic attack on multiple cellular fronts. The primary mechanisms include inhibition of crucial signaling kinases and disruption of the cellular cytoskeleton, which culminate in cell cycle arrest and programmed cell death (apoptosis).
Figure 1: Overview of the multi-targeted mechanism of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
A. Inhibition of Protein Kinases: Isatin hydrazones are potent inhibitors of several protein kinases crucial for tumor progression.
-
VEGFR-2 Inhibition: A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] By binding to the ATP-binding site of the VEGFR-2 kinase domain, the compound blocks downstream signaling, thereby inhibiting angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[7][13][14]
-
Other Kinase Targets: Analogs have also shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), the Akt pathway, and Cyclin-dependent kinase 2 (CDK2), all of which are critical regulators of cell proliferation, survival, and division.[5][6][10][11]
B. Disruption of Microtubule Dynamics: Similar to classic chemotherapeutics like vinca alkaloids, isatin derivatives can interfere with the dynamics of microtubules.[15] They inhibit the polymerization of tubulin monomers into microtubules.[5][11] This disruption is catastrophic for a dividing cell, as it prevents the proper formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[16][17]
C. Induction of Cell Cycle Arrest and Apoptosis: The culmination of kinase inhibition and microtubule disruption is cell cycle arrest and the induction of apoptosis.[18][19] The compound triggers the intrinsic apoptotic pathway, characterized by:
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[20][21] This shift disrupts the mitochondrial membrane potential.
-
Caspase Activation: The release of cytochrome c from mitochondria activates a cascade of executioner enzymes, primarily Caspase-9 and Caspase-3, which dismantle the cell in an orderly fashion.[20][22]
Figure 2: The intrinsic apoptosis signaling pathway induced by 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Experimental Protocols & Workflows
To facilitate research into this compound, we provide the following validated protocols.
General Experimental Workflow
A typical investigation involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays to elucidate the mode of action.
Figure 3: A standard experimental workflow for evaluating the anticancer properties of the target compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Experimental Insight: A common concentration range to start with is 0.1 µM to 100 µM.
-
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used.
-
Positive Control: A known cytotoxic drug like Doxorubicin.
-
Untreated Control: Medium only.
-
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Trustworthiness: A positive control, such as staurosporine or camptothecin, is crucial for validating the assay setup.
-
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately on a flow cytometer.
Data Analysis:
-
The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Protocol 3: Western Blot for Apoptotic Markers
Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. It is used here to observe changes in the expression levels of key proteins in the apoptotic pathway.
Materials:
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells in culture dishes with the compound as described previously. Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This step is critical for ensuring equal protein loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) to confirm equal loading across all lanes.
Data Analysis:
-
Use densitometry software to quantify the intensity of the bands.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Compare the normalized values between treated and untreated samples to determine the fold-change in protein expression. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are hallmark indicators of apoptosis.
Conclusion and Future Directions
1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] represents a highly promising scaffold for anticancer drug discovery. Its ability to engage multiple, synergistic mechanisms of action—including kinase inhibition, microtubule disruption, and potent induction of apoptosis—makes it an attractive candidate for overcoming the challenges of drug resistance seen with single-target agents. The protocols outlined in this guide provide a robust framework for researchers to further explore its therapeutic potential and elucidate its complex interactions within the cellular environment. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and structural optimization to enhance potency and selectivity.
References
- Benchchem. (n.d.). 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | 31107-06-9.
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Šačkus, A., et al. (2022). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. Retrieved from [Link]
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de Souza, A. C. C., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. Retrieved from [Link]
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Lv, K., et al. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PubMed Central. Retrieved from [Link]
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Scilit. (n.d.). Novel hydrazone‐isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling. Retrieved from [Link]
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Zakharyuta, A. N., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Retrieved from [Link]
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Islam, M. R., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2015). Isatin derivatives as tubulin inhibitors. Retrieved from [Link]
-
PubMed. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Retrieved from [Link]
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ResearchGate. (2025). Click-modifiable Isatin Hydrazones as COX-2, VEGFR-2, and Carbonic Anhydrase Inhibitors: A Multi-Target Approach to Cancer Therapy. Retrieved from [Link]
-
PubMed. (2025). Click-modifiable isatin hydrazones as COX-2, VEGFR-2, and carbonic anhydrase inhibitors: A multi-target approach to cancer therapy. Retrieved from [Link]
-
National Institutes of Health. (2025). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. Retrieved from [Link]
-
MDPI. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. Retrieved from [Link]
-
ACS Omega. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Retrieved from [Link]
-
DiVA. (n.d.). Isatin Derivatives as Inhibitors of Microtubule Assembly. Retrieved from [Link]
-
National Institutes of Health. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Retrieved from [Link]
-
MDPI. (2019). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PMC. Retrieved from [Link]
-
Bairagi, M., et al. (2011). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed Central. Retrieved from [Link]
-
PubMed. (2004). Induction of G2/M cell cycle arrest and apoptosis by a benz[f]indole-4,9-dione analog in cultured human lung (A549) cancer cells. Retrieved from [Link]
-
PubMed. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. Retrieved from [Link]
-
de Faria, F. V., et al. (2021). Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer. MDPI. Retrieved from [Link]
-
Gomaa, A. M., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC. Retrieved from [Link]
-
PubMed. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Activity of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Introduction: The Therapeutic Potential of an Isatin-Hydrazone Scaffold
1H-Indole-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold that is a constituent of many natural products and serves as a precursor for a wide range of biologically active compounds.[1][2] The functionalization of the isatin core at the C3 position with a hydrazone moiety (=N-NH-) significantly broadens its pharmacological profile. Hydrazones are a well-established class of compounds possessing diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4]
The subject of this guide, 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (CAS No: 31107-06-9), combines the isatin core with a 4-nitrophenyl)hydrazone side chain.[5] This specific structural combination has garnered scientific interest for its potential as a potent antimicrobial agent, demonstrating activity against various bacterial strains.[5][6] The presence of the electron-withdrawing nitro group on the phenyl ring can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
These application notes provide a comprehensive framework for researchers to reliably evaluate the antimicrobial efficacy of this compound. The protocols herein are designed to be self-validating through the systematic use of controls, ensuring the generation of robust and reproducible data.
Compound Details:
| Property | Value |
|---|---|
| IUPAC Name | 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] |
| Synonyms | Isatin 3-(4-nitrophenyl)hydrazone |
| CAS Number | 31107-06-9 |
| Molecular Formula | C₁₄H₁₀N₄O₃[7] |
| Molecular Weight | 282.25 g/mol [7] |
| Appearance | Powder[7] |
Postulated Mechanism of Action
While the precise mechanism for this specific molecule is a subject of ongoing research, the antimicrobial action of isatin-hydrazone derivatives is often attributed to several potential pathways. Understanding these possibilities is critical for experimental design and data interpretation. The core hypothesis is that these compounds act as inhibitors of essential microbial enzymes or disrupt cellular integrity.
-
Enzyme Inhibition: A primary proposed mechanism for isatin derivatives is the inhibition of bacterial methionine aminopeptidases (MetAPs).[8] These enzymes are crucial for post-translational modification of newly synthesized proteins. Their inhibition leads to the accumulation of non-functional proteins, ultimately resulting in bacterial cell death.
-
Chelation of Trace Metals: The hydrazone moiety can act as a chelating agent, binding to essential metal ions (e.g., Fe²⁺, Zn²⁺) within the bacterial cell. This sequestration disrupts the function of metalloenzymes that are vital for cellular respiration and DNA replication.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the indole ring combined with the polar groups may allow the compound to intercalate into the bacterial cell membrane, disrupting its potential and leading to leakage of essential cytoplasmic components.
-
Generation of Reactive Oxygen Species (ROS): Some studies on related compounds suggest they can induce apoptosis-like pathways in cells through the generation of ROS, leading to oxidative stress and damage to cellular components.[3]
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
This qualitative method assesses antimicrobial activity by measuring the zone of growth inhibition around a compound-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile cotton swabs.
-
Standardized microbial inoculum (0.5 McFarland).
-
Sterile blank paper disks (6 mm diameter).
-
Compound solution (e.g., 20 µ g/disk ).
-
Positive and negative control disks.
Procedure:
-
Plate Inoculation: Dip a sterile swab into the 0.5 McFarland inoculum suspension. Squeeze excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation: Aseptically apply a known amount of the compound solution onto a sterile blank disk (e.g., 10 µL of a 2 mg/mL solution to get 20 µ g/disk ). Allow the solvent to evaporate completely.
-
Disk Application: Place the impregnated disk, a positive control disk (e.g., ampicillin), and a negative control disk (DMSO-treated) onto the surface of the inoculated MHA plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by sub-culturing from the clear wells of the MIC assay.
Procedure:
-
Select Wells: Use the 96-well plate from the completed MIC assay (Protocol 4.1).
-
Sub-culture: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot the 10 µL aliquot onto a fresh MHA plate. Label each spot corresponding to its concentration.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration that results in no bacterial growth on the MHA plate, indicating a ≥99.9% kill rate. [8]
Data Presentation and Interpretation
Results should be recorded systematically. The ratio of MBC to MIC is a key indicator of the compound's mode of action.
-
Bactericidal: If MBC/MIC ≤ 4.
-
Bacteriostatic: If MBC/MIC > 4.
Table 1: Example Antimicrobial Activity Data
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal | 18 |
| E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic | 12 |
| P. aeruginosa ATCC 27853 | 64 | >128 | >2 | Bacteriostatic | 9 |
| Ampicillin (S. aureus) | 0.5 | 1 | 2 | Bactericidal | 25 |
| Ampicillin (E. coli) | 4 | 8 | 2 | Bactericidal | 22 |
Safety and Handling
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the chemical compound.
-
Handle all microbial cultures within a biological safety cabinet (BSC) using aseptic techniques to prevent contamination and exposure.
-
Decontaminate all microbial waste and used materials by autoclaving before disposal.
-
Consult the Safety Data Sheet (SDS) for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] for specific handling and disposal information.
References
- Benchchem. 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | 31107-06-9.
-
MDPI. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. Available from: [Link]
-
ResearchGate. Isatin-3-acylhydrazones possess antimicrobial activity. Available from: [Link]
-
PubMed. Structural Analogues of Isatin and Their Antimicrobial Activity. Available from: [Link]
-
ResearchGate. Evaluation of Antioxidant, Antimicrobial and Anticancer activity of Thiazole Tagged Isatin Hydrazones. Available from: [Link]
-
MDPI. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. Available from: [Link]
-
Semantic Scholar. The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Available from: [Link]
-
National Institutes of Health. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. Available from: [Link]
-
International Letters of Chemistry, Physics and Astronomy. The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Available from: [Link]
-
Indo American Journal of Pharmaceutical Sciences. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 3-HYDRAZONE-1H-BENZOINDOL-2(3H)-ONES. Available from: [Link]
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Application Note: A Comprehensive Guide to Assessing the Cytotoxicity of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on how to design and execute robust cytotoxicity assays for 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. This compound, a derivative of the versatile isatin scaffold, has demonstrated significant cytotoxic potential against various cancer cell lines.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring the generation of reliable and reproducible data. We will cover three fundamental assays—MTT, LDH, and Caspase-3/7—to provide a multi-faceted view of the compound's cytotoxic and apoptotic activity.
Introduction: The Scientific Rationale
1H-indole-2,3-dione, commonly known as isatin, is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities, including anticancer properties.[2][3] Its derivatives are a focal point of drug discovery, with compounds like 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] showing high potency. Studies have reported significant cytotoxic effects against cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HeLa (cervical), with LC50 values in the sub-micromolar range.[1] The primary mechanism of its anticancer action is believed to be the induction of apoptosis, or programmed cell death.[1][4][5]
Evaluating the cytotoxicity of a novel compound is a cornerstone of preclinical drug development.[6] It allows for the quantification of a drug's efficacy in killing cancer cells and provides insights into its mechanism of action.[7][8] This guide provides the necessary protocols to thoroughly investigate the cytotoxic profile of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Strategic Assay Selection: Choosing the Right Endpoint
No single assay can tell the whole story of cytotoxicity. A multi-parametric approach is essential for a comprehensive understanding. The choice of assay depends on the specific question being asked. Are you measuring overall cell health, membrane integrity, or a specific death pathway?
Caption: Logical workflow for selecting appropriate cytotoxicity assays.
This guide details the following three assays to build a complete cytotoxic profile:
-
MTT Assay: To assess metabolic activity as a proxy for cell viability.
-
LDH Assay: To quantify plasma membrane damage.
-
Caspase-3/7 Assay: To specifically measure the activation of key executioner caspases in the apoptotic pathway.
Experimental Protocols & Methodologies
Essential Preliminary Step: Compound Preparation
The physicochemical properties of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] necessitate careful preparation. It is a powder that must be dissolved in an appropriate solvent to create a stock solution.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution Preparation:
-
Accurately weigh the compound.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This minimizes the final concentration of DMSO in the cell culture, which can be toxic itself.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in complete cell culture medium just before treating the cells. Ensure the final DMSO concentration in the highest dose does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
Principle of Causality: The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[9] This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[10] Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells.[11]
Caption: Step-by-step experimental workflow for the MTT assay.
Detailed Methodology:
-
Cell Seeding: Seed your chosen cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations.
-
Crucial Controls:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (to ensure the solvent is not causing toxicity).
-
Blank: Wells with medium but no cells (for background subtraction).
-
-
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., 100% DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9]
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from all other readings.
-
Percentage Viability: Calculate using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
IC₅₀ Determination: Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[13] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture supernatant.[13] The LDH assay measures the activity of this released enzyme, which catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[13] The amount of color is directly proportional to the number of lysed cells.
Caption: Simplified apoptotic pathway highlighting the role of Caspase-3/7.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. The cell density and treatment protocol are similar to the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega). [14]This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use. [15]3. Assay Execution:
-
After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The reagent contains lysis agents, so no prior cell processing is needed. [14] * Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Fold Change in Activity: The raw luminescence units are proportional to caspase activity. Data is typically presented as a fold change over the vehicle control. Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
Data Summary and Interpretation
To effectively compare results, data should be consolidated. The IC₅₀ value is a key metric for comparing the potency of a compound across different cell lines and assays.
Table 1: Hypothetical Cytotoxicity Data for 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
| Assay Type | Cell Line | Exposure Time | IC₅₀ (µM) | Primary Endpoint Measured |
| MTT | MCF-7 | 48h | 0.55 | Metabolic Activity / Viability |
| MTT | HepG2 | 48h | 0.90 | Metabolic Activity / Viability |
| MTT | HeLa | 48h | 0.50 | Metabolic Activity / Viability |
| LDH Release | HeLa | 48h | 1.20 | Membrane Permeability / Necrosis |
| Caspase-3/7 | HeLa | 24h | 0.65 | Apoptosis Execution |
Note: IC₅₀ values for MTT are based on literature reports. [1]Other values are hypothetical for illustrative purposes.
Interpretation Insights:
-
A low IC₅₀ in the MTT and Caspase-3/7 assays, coupled with a higher IC₅₀ in the LDH assay, would strongly suggest that 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] induces cell death primarily through apoptosis rather than necrosis at lower concentrations. The loss of membrane integrity (measured by LDH) likely occurs as a secondary event or at higher concentrations.
References
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Quantifying cell viability via LDH cytotoxicity assay. (2025, March 4). Protocols.io. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.pdf]([Link] Assay Protocol.pdf)
-
Strober, W. (2015). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 65(1), 7.46.1-7.46.11. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]
-
LDH Assay Protocol for Cell Viability. (n.d.). Scribd. Retrieved from [Link]
-
Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International, 21(2), 1-19. Retrieved from [Link]
-
Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Caspase 3/7 Activity. (2025, April 1). Protocols.io. Retrieved from [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014, October 8). ResearchGate. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Caspase 3/7 activity assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Premanathan, M., Radhakrishnan, S., Kulangiappar, K., Singaravelu, G., Thirumalaiarasu, V., Sivakumar, T., & Kathiresan, K. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian Journal of Medical Research, 136(5), 822–826. Retrieved from [Link]
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Apoptosis – what assay should I use? (2025, August 5). BMG Labtech. Retrieved from [Link]
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Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbkine. Retrieved from [Link]
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Premanathan, M., et al. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. ResearchGate. Retrieved from [Link]
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Isatin Hydrazones
Introduction: The Chemical and Pharmacological Significance of Isatin Hydrazones
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a versatile building block in medicinal chemistry.[1] The condensation of isatin with various hydrazides yields isatin hydrazones, a class of compounds characterized by an azomethine group (-C=N-NH-C=O-). This structural motif is a potent pharmacophore, imparting a wide spectrum of biological activities, including antimicrobial, anticancer, neuroprotective, and antiviral properties.[2][3][4][5] The therapeutic potential of these molecules is profoundly influenced by their stereochemistry, purity, and the nature of substituents on both the isatin and hydrazide moieties.
Given their promise in drug discovery, the unambiguous structural confirmation and purity assessment of newly synthesized isatin hydrazones are non-negotiable. A single analytical technique is insufficient to provide a complete picture. Therefore, a logical, multi-pronged analytical strategy is essential. This guide provides a comprehensive overview of the core analytical techniques, explaining the causality behind methodological choices and offering detailed protocols for the robust characterization of isatin hydrazones.
The Integrated Analytical Workflow
A systematic approach ensures that each analytical step builds upon the last, from initial purity checks to definitive structural elucidation. The workflow is designed to be efficient, cost-effective, and scientifically rigorous, culminating in a complete and verifiable characterization dossier for any given isatin hydrazone derivative.
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Introduction
1H-Indole-2,3-dione, commonly known as isatin, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2][3][4][5] The hydrazone derivative, 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], has garnered significant interest due to its potential as an anticancer, antiviral, and antimicrobial agent.[1] Research has demonstrated its potent cytotoxic effects against various cancer cell lines, with LC50 values as low as 0.55 μM against MCF-7 breast cancer cells.[1] The mechanism of its anticancer activity is thought to involve the induction of apoptosis.[1] Given its therapeutic potential, the development of robust and reliable analytical methods for its quantification and purity assessment is paramount for drug development and quality control.
This application note provides a detailed, field-proven protocol for the analysis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed to be accurate, precise, and specific, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Principle of the Method
The analysis is based on reverse-phase chromatography, a technique well-suited for separating hydrophobic compounds like aromatic hydrazones.[9][10] The stationary phase is a nonpolar C18 column, while the mobile phase is a polar mixture of acetonitrile and water, with a small amount of acid to ensure good peak shape.[9] The analyte is separated based on its hydrophobic interactions with the stationary phase. The 4-nitrophenyl group and the indole ring contribute significantly to the compound's hydrophobicity, leading to its retention on the column. By adjusting the proportion of acetonitrile in the mobile phase, the retention time can be effectively controlled.[10] Detection is achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the chromophoric nature of the molecule conferred by the conjugated system of aromatic rings and the hydrazone linkage.
Causality in Method Design
The choice of a C18 column is foundational, providing a versatile and robust stationary phase for the retention of a wide range of nonpolar to moderately polar compounds. The mobile phase composition of acetonitrile and water is a standard in RP-HPLC due to its miscibility, low viscosity, and UV transparency. The addition of a small amount of phosphoric or formic acid is critical; it protonates any free silanol groups on the silica backbone of the stationary phase, minimizing peak tailing and improving peak symmetry.[9] For applications requiring mass spectrometry (MS) compatibility, formic acid is the preferred modifier.[9]
Experimental Protocol
Instrumentation and Materials
| Equipment/Material | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, DAD or UV-Vis detector |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Solvents | HPLC grade Acetonitrile (MeCN), HPLC grade Water |
| Reagents | Phosphoric acid (or Formic acid for MS compatibility) |
| Standard | 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] reference standard (>98% purity) |
| Sample Solvent | Acetonitrile or a mixture of Acetonitrile and Water |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (v/v) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis scan (typically in the range of 390-430 nm for isatin hydrazones)[11] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10-15 minutes |
Protocol Workflow
Caption: Workflow for the HPLC analysis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Step-by-Step Methodology
-
Mobile Phase Preparation: Carefully measure the required volumes of acetonitrile and water. Add 0.1% (v/v) of phosphoric acid (or formic acid). For example, for 1 L of 60:40 MeCN:Water, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of phosphoric acid. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. From this stock, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in a suitable solvent, such as acetonitrile, to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System Setup and Equilibration: Set up the HPLC system with the specified chromatographic conditions. Equilibrate the column by running the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (solvent) to ensure no carryover or system contamination. Then, inject the working standard solutions in increasing order of concentration to generate a calibration curve. Finally, inject the prepared sample solutions.
Method Validation
To ensure the reliability and accuracy of the analytical method, it must be validated according to ICH guidelines.[6][7] The validation process provides documented evidence that the method is suitable for its intended purpose.[8]
Validation Parameters
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a DAD. | Demonstrates that the method can accurately measure the analyte without interference.[12] |
| Linearity | A linear relationship between peak area and concentration, with a correlation coefficient (r²) ≥ 0.999. | Confirms that the method provides results that are directly proportional to the concentration of the analyte.[12] |
| Accuracy | Recovery of spiked samples should be within 98-102%. | Measures the closeness of the experimental value to the true value.[7][13] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2%. | Assesses the degree of scatter between a series of measurements.[7][13] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7] |
| Robustness | Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | Indicates the method's reliability during normal usage. |
Validation Workflow
Caption: The relationship between method development and the parameters of method validation.
Data Interpretation and System Suitability
Calibration Curve
A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the injected standards. The concentration of the analyte in the samples is then determined by interpolating their peak areas on the calibration curve.
System Suitability
Before starting any analysis, system suitability tests must be performed to ensure the HPLC system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 1% for replicate injections of the standard |
Potential Challenges and Troubleshooting
-
Peak Tailing: This can be caused by active silanol groups on the column. Ensure the mobile phase is sufficiently acidic. If the problem persists, consider using a column with end-capping.
-
Poor Resolution: If the analyte peak is not well-separated from impurities, the mobile phase composition can be adjusted. A lower percentage of acetonitrile will increase retention and may improve resolution. A gradient elution may also be necessary.
-
Baseline Drift: This can be due to an unequilibrated column, mobile phase contamination, or detector issues. Ensure the column is fully equilibrated and use high-purity solvents.
-
Presence of Geometric Isomers: Hydrazones can exist as E/Z isomers, which may have different retention times and biological activities.[11][14] The developed HPLC method should be capable of separating these isomers if present. HPLC-MS/MS analysis can be employed to confirm the identity of isomeric peaks.[14]
Conclusion
This application note details a robust and reliable RP-HPLC method for the analysis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. The protocol, grounded in established chromatographic principles and validated according to ICH guidelines, provides a framework for accurate quantification and purity assessment. Adherence to the described methodology will ensure the generation of high-quality, reproducible data essential for research, development, and quality control in the pharmaceutical industry.
References
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SIELC Technologies. 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone). (2018). Available from: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]
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Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
Patel, K. et al. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. (2021). Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Available from: [Link]
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Patel, D. A. et al. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. (2020). Available from: [Link]
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Koštrnová, A. et al. Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality. Sensors. (2021). Available from: [Link]
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Tribak, Z. et al. SYNTHESIS OF NEW 1H-INDOLE-2,3-DIONE DERIVATIVES USING PHASE-TRANSFER CATALYSIS AND CHARACTERIZATION BY X-RAY CRYSTALLOGRAPHY. ResearchGate. (2016). Available from: [Link]
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Kalinowski, D. S. et al. HPLC-DAD and MS/MS analysis of novel drug candidates from the group of aromatic hydrazones revealing the presence of geometric isomers. Journal of Pharmaceutical and Biomedical Analysis. (2008). Available from: [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
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El-Shamy, H. et al. Synthesis, physicochemical and optical characterization of a new isatin hydrazone derivative and its ZnO-complex for potential energy conversion and storage applications. ResearchGate. (2025). Available from: [Link]
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Sonawane, R. P., & Tripathi, R. The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. (2013). Available from: [Link]
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Al-Suhaimi, K. S. et al. Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Publishing. (2025). Available from: [Link]
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A survey of isatin hybrids and their biological properties. PubMed Central. Available from: [Link]
-
Al-Wabli, R. I. et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. (2023). Available from: [Link]
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Fatykhova, D. G. et al. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. MDPI. (2024). Available from: [Link]
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Fatykhova, D. G. et al. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. PubMed Central. (2024). Available from: [Link]
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The structure of 1H-indole-2,3-dione. ResearchGate. Available from: [Link]
-
Ashtekar, H. et al. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. (2023). Available from: [Link]
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Cramer, B. et al. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI. (2022). Available from: [Link]
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Tzankova, D. et al. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Semantic Scholar. (2019). Available from: [Link]
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Development and validation of reverse phase high performance liquid chromatography for citral analysis from essential oils. PubMed. (2016). Available from: [Link]
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Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. National Institutes of Health. Available from: [Link]
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Tzankova, D. et al. In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. MDPI. (2023). Available from: [Link]
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Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. PubMed Central. Available from: [Link]
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Determination of heavy polycyclic aromatic hydrocarbons by non-aqueous reversed phase liquid chromatography: Application and limitation in refining streams. PubMed. (2018). Available from: [Link]
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In Vitro Testing of Isatin Derivatives: A Guide for Preclinical Evaluation
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive candidates in drug discovery. Their therapeutic potential spans oncology, virology, and neurology.[1][2][3][4] A robust and logical in vitro screening cascade is paramount to efficiently identify and advance promising lead candidates.[5][6] This guide provides a detailed framework for the in vitro evaluation of isatin derivatives, emphasizing the rationale behind protocol selection and ensuring data integrity.
Section 1: Foundational Steps - Ensuring Assay Readiness
Before embarking on biological assays, two preliminary steps are critical to prevent misleading results and ensure the reliability of your screening data: solubility and compound management. Poor aqueous solubility is a common challenge that can lead to unreliable in vitro data and mask a compound's true activity.[7][8][9]
Critical Importance of Solubility Assessment
A compound must be in solution to interact with its biological target.[10] Precipitated compounds can lead to false positives through light scattering in absorbance-based assays or non-specific interactions. Conversely, poor solubility can lead to an underestimation of potency (false negatives).
Protocol: High-Throughput Kinetic Solubility Assay
This method is ideal for early discovery to quickly flag compounds with potential solubility issues.[8][10][11]
-
Stock Solution Preparation : Prepare a high-concentration stock solution of the isatin derivative (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Working Solution Preparation : Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to achieve the highest desired final concentration for your biological assays.[7] It is crucial that the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent-induced toxicity to cells.
-
Incubation : Mix the solution in a 96-well filter plate and incubate at room temperature for 1.5-2 hours.[7]
-
Separation : Filter the solution to separate any precipitated compound from the soluble fraction.
-
Quantification : Analyze the concentration of the compound in the filtrate using a plate reader-based method like UV spectroscopy or through HPLC.[8][9][11] The resulting concentration is the kinetic solubility under the tested conditions.
| Parameter | Recommendation | Rationale |
| Target Solubility | >60 µg/mL | A general guideline in drug discovery to minimize solubility-related artifacts in subsequent assays.[8][11] |
| Final DMSO % | ≤0.5% | Minimizes solvent toxicity and effects on protein structure/function. Higher concentrations can artificially inflate solubility.[7] |
| Assay Type | Kinetic | High-throughput and mimics the conditions of most in vitro bioassays where a DMSO stock is diluted into an aqueous medium.[10][11] |
Section 2: The Screening Cascade - From Broad Activity to Mechanism
A tiered or cascaded approach to in vitro screening is an efficient strategy.[5][12] It begins with broad, high-throughput assays to identify "hits" and progressively moves towards more complex, lower-throughput assays to elucidate the mechanism of action for the most promising compounds.[13]
Workflow for In Vitro Screening of Isatin Derivatives
Caption: A tiered workflow for evaluating isatin derivatives.
Section 3: Core Protocols for Biological Evaluation
Protocol: Cytotoxicity and Antiproliferative Activity (MTT Assay)
This is often the primary assay for anticancer drug discovery. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14]
Application Note: This assay is a robust first-pass screen to identify compounds that reduce cell viability or inhibit proliferation. Isatin derivatives have frequently been evaluated for their cytotoxic effects against various cancer cell lines, such as HepG2 and Hct116, using this method.[15][16][17][18]
Step-by-Step Protocol:
-
Cell Seeding : Plate cells (e.g., SH-SY5Y, HepG2, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[19]
-
Compound Treatment : Prepare serial dilutions of the isatin derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls:
-
Vehicle Control : Cells treated with medium containing the same final concentration of DMSO used for the test compounds.
-
Untreated Control : Cells in medium only.
-
Positive Control : A known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition : Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to formazan crystals.[19]
-
Solubilization : Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14][19]
-
Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm (or 490 nm depending on the specific protocol) using a microplate reader.[19]
-
Data Analysis : Normalize the absorbance data to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the compound concentration (on a log scale) and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell viability).[20][21]
Protocol: Investigating the Mechanism of Cell Death - Apoptosis Assays
If an isatin derivative shows significant cytotoxicity, the next logical step is to determine if it is inducing apoptosis (programmed cell death). Studies have shown that isatin can induce apoptosis in neuroblastoma cells by activating caspases and modulating Bcl-2 family proteins.[1][22][23]
This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[24][25] The intensity of the light is directly proportional to the amount of caspase activity.[26]
Application Note: This is a highly sensitive, "add-mix-measure" assay ideal for high-throughput screening.[24][26] It provides a clear indication of whether the compound is activating the canonical apoptosis pathway.
Step-by-Step Protocol:
-
Cell Treatment : Seed and treat cells with the isatin derivatives in a white-walled 96-well plate as described for the cytotoxicity assay. Incubate for a period determined by time-course experiments (e.g., 6, 12, 24 hours).
-
Reagent Preparation : Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[27] Allow it to equilibrate to room temperature.[25]
-
Assay Reaction : Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[24][25]
-
Incubation : Mix the contents on a plate shaker for 30 seconds to 2 minutes.[28] Incubate at room temperature for 1 to 3 hours.[25]
-
Luminescence Measurement : Measure the luminescence using a plate-reading luminometer.
Apoptosis Signaling Pathway
Caption: Simplified mitochondrial pathway of apoptosis.
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), which can subsequently lead to apoptosis. Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing DNA content and cell cycle distribution.[29] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[30]
Application Note: This assay reveals if the isatin derivative causes cells to accumulate in a particular phase of the cell cycle, providing crucial mechanistic insight.
Step-by-Step Protocol:
-
Cell Treatment : Culture and treat cells with the desired concentrations of the isatin derivative for a relevant time period (e.g., 24 hours).
-
Harvest and Fixation : Harvest the cells (including both adherent and floating populations) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[30][31] This permeabilizes the cells. Store at 4°C for at least 2 hours or up to several months.[30]
-
Staining : Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[30][31] RNase treatment is essential as PI can also bind to double-stranded RNA.
-
Incubation : Incubate at room temperature for 15-30 minutes in the dark.[31]
-
Flow Cytometry : Analyze the samples on a flow cytometer.[30] The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Analysis : The histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). Software is used to quantify the percentage of cells in each phase. A sub-G1 peak often indicates apoptotic cells with fragmented DNA.[32]
Protocol: Target-Based Assays (Example: Kinase Inhibition)
Many isatin derivatives function by inhibiting specific enzymes, particularly protein kinases. If you have a hypothesized molecular target, a direct enzyme inhibition assay is the most definitive way to confirm this interaction.
Application Note: This assay moves from a phenotypic (cell-based) screen to a specific biochemical interaction. It is essential for confirming the mechanism of action and for structure-activity relationship (SAR) studies.[5][33]
Step-by-Step Protocol (General Framework for an In Vitro Kinase Assay):
-
Reagents :
-
Reaction Setup : In a microplate, combine the kinase, substrate, and varying concentrations of the isatin derivative in the assay buffer.
-
Initiate Reaction : Start the kinase reaction by adding ATP.[35] Incubate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.[37]
-
Terminate Reaction : Stop the reaction (e.g., by adding EDTA).
-
Detection : Quantify kinase activity. The method depends on the assay format:
-
Radiometric : Separate the phosphorylated substrate from the free [γ-³²P]-ATP and measure radioactivity.
-
Luminescence-Based (e.g., ADP-Glo™) : Measure the amount of ADP produced, which is converted into a light signal.[37]
-
ELISA-Based : Use a phospho-specific antibody to detect the phosphorylated substrate.[34]
-
-
Data Analysis : Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot this against the inhibitor concentration to determine the IC50 value.[33]
Protocol: Antiviral Activity (Plaque Reduction Assay)
Isatin derivatives have shown promise as broad-spectrum antiviral agents.[2][4][38] The plaque reduction assay is a gold-standard method to quantify the ability of a compound to inhibit viral infection and replication.
Application Note: This functional assay measures the reduction in the number of infectious virus particles. It is more informative than simple cytotoxicity assays against the host cell.
Step-by-Step Protocol:
-
Cell Monolayer : Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for SARS-CoV or HSV) in 6-well or 12-well plates.[39]
-
Virus Adsorption : Remove the culture medium and infect the cell monolayers with a known quantity of virus (enough to produce a countable number of plaques, e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment : After adsorption, remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the isatin derivative. The semi-solid overlay prevents the spread of progeny virus through the medium, restricting infection to neighboring cells and thus forming discrete plaques.
-
Incubation : Incubate the plates for 2-5 days (depending on the virus) until visible plaques are formed.
-
Plaque Visualization : Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear, unstained zones.
-
Quantification : Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC50 value, the concentration that reduces the plaque number by 50%.[2]
References
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Cell cycle analysis. Wikipedia. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. NIH National Library of Medicine. [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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How to calculate IC50. ResearchGate. [Link]
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In vitro solubility assays in drug discovery. PubMed. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH National Library of Medicine. [Link]
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Solubility Assessment Service. Creative Biolabs. [Link]
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How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]
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How to Develop a Successful in vitro Screening Strategy. Biopharmaceutical Media. [Link]
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Isatin inhibits proliferation and induces apoptosis of SH-SY5Y neuroblastoma cells in vitro and in vivo. PubMed. [Link]
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Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]
-
In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. International Journal of Health & Medical Research. [Link]
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Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. ITS Scholar. [Link]
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Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. ResearchGate. [Link]
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Isatin derivatives as broad-spectrum antiviral agents: the current landscape. NIH National Library of Medicine. [Link]
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Isatin inhibits proliferation and induces apoptosis of SH-SY5Y neuroblastoma cells in vitro and in vivo | Request PDF. ResearchGate. [Link]
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In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. NIH National Library of Medicine. [Link]
-
Antitumor effects of Isatin on human neuroblastoma cell line (SH-SY5Y) and the related mechanism | Request PDF. ResearchGate. [Link]
-
Solubility Test. AxisPharm. [Link]
-
Isatin inhibits the invasion and metastasis of SH‑SY5Y neuroblastoma cells in vitro and in vivo. PubMed. [Link]
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Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]
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Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. NIH National Library of Medicine. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. NIH National Library of Medicine. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. NIH National Library of Medicine. [Link]
-
Isatin derivatives as broad-spectrum antiviral agents: the current landscape. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Synthesis and in vitro Cytotoxic Activity of Isatin Derivatives. ResearchGate. [Link]
-
SOP for In Vitro Toxicity Screening. CLYTE. [Link]
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Antitumor effects of Isatin on human neuroblastoma cell line (SH-SY5Y) and the related mechanism. PubMed. [Link]
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Apoptosis analysis by flow cytometry using the Annexin V/PI double... ResearchGate. [Link]
-
Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PubMed. [Link]
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Isatin Nitrophenylhydrazone: A Versatile Scaffold for Contemporary Drug Design
Introduction: The Enduring Potential of the Isatin Core
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered sustained interest in medicinal chemistry due to its remarkable structural versatility and broad spectrum of biological activities.[1] This endogenous compound, found in human tissues and fluids, serves as a foundational building block for a multitude of synthetic bioactive molecules.[2] The isatin core is characterized by a fused aromatic ring and a reactive ketone group at the C-3 position, making it an ideal template for chemical modification and the development of novel therapeutic agents.[3] Derivatives of isatin have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[4][5]
Among the myriad of isatin derivatives, the isatin nitrophenylhydrazone scaffold has emerged as a particularly promising area of investigation. The introduction of the nitrophenylhydrazone moiety at the C-3 position of the isatin ring system creates a unique pharmacophore with significant potential for modulation of various biological targets. The electronic properties and steric bulk of the nitrophenyl group can be readily modified, allowing for fine-tuning of the molecule's interaction with its biological target. This guide provides a comprehensive overview of the isatin nitrophenylhydrazone scaffold, detailing its synthesis, mechanisms of action, and protocols for its application in drug discovery research.
Chemical Synthesis and Characterization
The synthesis of isatin nitrophenylhydrazones is typically achieved through a straightforward condensation reaction between an appropriately substituted isatin and a nitrophenylhydrazine derivative. This reaction is generally carried out in a protic solvent, such as ethanol or methanol, often with a catalytic amount of acid.[6]
General Synthetic Workflow
The general workflow for the synthesis of isatin nitrophenylhydrazones involves the reaction of an isatin derivative with a substituted nitrophenylhydrazine.
Caption: Mechanism of kinase inhibition by isatin nitrophenylhydrazone derivatives.
Table 1: Anticancer Activity of Isatin Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-hydrazone 4j | MCF7 (Breast) | 1.51 ± 0.09 | [7] |
| Isatin-hydrazone 4k | MCF7 (Breast) | 3.56 ± 0.31 | [7] |
| Isatin-hydrazone 4e | MCF7 (Breast) | 5.46 ± 0.71 | [7] |
| Isatin-hydrazone 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [7] |
| Isatin-triazole hybrid 13 | MGC-803 (Gastric) | 9.78 | [5] |
| Biphenylurea-indolinone 27 | MCF-7 (Breast) | 1.04 | [8] |
| Isatin-thiosemicarbazone 37 | IM-9 (Myeloma) | 7.92 ± 1.03 | [8] |
Antimicrobial Activity
Isatin derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. [9] Mechanism of Action: The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Table 2: Antimicrobial Activity of Isatin Hydrazone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Isatin-1,2,4-triazole 5g | Staphylococcus aureus | 8 | [9] |
| Isatin-benzofuran 8e | Staphylococcus aureus | < 1 | [9] |
| Isatin-benzofuran 8e | Escherichia coli | < 1 | [9] |
| Isatin-pyrazole PS9 | Pseudomonas aeruginosa | 8 | [10] |
| Isatin-pyrazole PS9 | Klebsiella pneumoniae | 8 | [10] |
| Isatin-pyrazole PS6 | Bacillus subtilis | 8 | [10] |
Experimental Protocols
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of isatin nitrophenylhydrazone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Isatin nitrophenylhydrazone test compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isatin nitrophenylhydrazone compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay (Non-Radioactive)
This protocol provides a general framework for assessing the inhibitory activity of isatin nitrophenylhydrazone derivatives against a specific protein kinase (e.g., CDK2). This method relies on the detection of the phosphorylated substrate using a specific antibody. [11] Materials:
-
Recombinant active kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific peptide substrate
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.0, 5 mM MgCl₂, 0.5 mM DTT)
-
ATP solution
-
Isatin nitrophenylhydrazone test compounds
-
EDTA solution (to stop the reaction)
-
Phospho-specific antibody for the substrate
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the secondary antibody enzyme (e.g., TMB)
-
96-well assay plates (e.g., streptavidin-coated if using a biotinylated substrate)
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the isatin nitrophenylhydrazone compound at various concentrations.
-
Kinase Addition: Add the recombinant kinase to each well to initiate the reaction. Include controls with no inhibitor (positive control) and no kinase (negative control).
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Start Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Stop Reaction: Stop the reaction by adding an EDTA solution.
-
Detection:
-
If using a biotinylated substrate and a streptavidin-coated plate, wash the wells to remove unbound reagents.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells and add the enzyme-conjugated secondary antibody.
-
Wash the wells and add the detection substrate.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of isatin nitrophenylhydrazones can be significantly influenced by the nature and position of substituents on both the isatin core and the nitrophenyl ring.
-
Substituents on the Isatin Ring: Halogen substitution, particularly at the C5 and C7 positions, has been shown to enhance the anticancer and antimicrobial activities of isatin derivatives. [7][9]* Position of the Nitro Group: The position of the nitro group on the phenylhydrazone moiety (ortho, meta, or para) can affect the electronic properties and conformation of the molecule, thereby influencing its binding affinity to the target protein.
-
Other Substituents on the Phenyl Ring: The presence of other electron-withdrawing or electron-donating groups on the phenyl ring can further modulate the biological activity. For instance, halogen substituents at the 2 and 6-positions of the phenyl ring have been found to be potent in terms of cytotoxicity. [7]
Conclusion and Future Perspectives
The isatin nitrophenylhydrazone scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. Its straightforward synthesis, coupled with the wide range of achievable biological activities, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on expanding the chemical diversity of isatin nitrophenylhydrazone libraries and conducting in-depth mechanistic studies to identify novel biological targets. Furthermore, optimization of the pharmacokinetic properties of lead compounds will be crucial for their translation into clinical candidates. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a variety of diseases.
References
-
A Review on Isatin, Isatin Derivatives and their Pharmacological Activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. (2023). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). MDPI. Retrieved January 15, 2026, from [Link]
-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
A survey of isatin hybrids and their biological properties. (2024). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers. Retrieved January 15, 2026, from [Link]
-
Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
A comparative view of the IC 50 values of isatin derivatives (3a-3d, 4,...). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2022). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Evaluation of Antioxidant, Antimicrobial and Anticancer activity of Thiazole Tagged Isatin Hydrazones. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. (2024). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. (2022). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
The Evaluation of Isatin 3-Hydrazone Derivatives toward Biofilm Regulation. (2019). Digital Commons @ Longwood University. Retrieved January 15, 2026, from [Link]
-
Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes. (2010). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
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Troubleshooting & Optimization
Common impurities in isatin hydrazone synthesis and their removal
Welcome to the technical support center for isatin hydrazone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, particularly focusing on the identification and removal of impurities that can complicate your synthesis and downstream applications. Our goal is to provide not only solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude isatin hydrazone product?
A: The synthesis of isatin hydrazones via condensation of an isatin with a hydrazine derivative is generally robust. However, three main types of impurities are frequently encountered:
-
Unreacted Isatin: Isatin is a colored (typically orange to red) and relatively polar starting material. Its presence is common if the reaction does not go to completion.
-
Unreacted Hydrazine Derivative: Depending on the specific hydrazine used, this impurity can have a range of polarities and may sometimes be difficult to remove, especially if it is non-volatile.
-
Side-Reaction Products: The most common side product is the isatin azine , also known as a bis-hydrazone or ketazine. This impurity, 3,3'-(hydrazine-1,2-diylidene)bis(indolin-2-one), arises from the reaction of a second molecule of isatin with the newly formed isatin hydrazone, particularly under harsh conditions or with an excess of isatin.[1]
Q2: My crude product is a different color than expected. What does this indicate?
A: Color can be a useful preliminary diagnostic tool. Isatin starting materials are typically vibrant orange or red. The resulting isatin hydrazones are also often colored, commonly appearing as yellow, orange, or red powders.[2][3][4] A significant deviation from the expected color, or a "muddy" appearance, often suggests a mixture of compounds. A persistent orange or reddish hue in a yellow product can indicate the presence of unreacted isatin.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[5][6][7] By spotting the starting isatin, the hydrazine, and the reaction mixture on the same plate, you can track the consumption of starting materials and the formation of the product. The isatin hydrazone product is typically less polar than the isatin starting material and will have a higher Rf value.
Quick TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.[8]
-
Mobile Phase: A mixture of a non-polar and a polar solvent is standard. Good starting points are Hexane/Ethyl Acetate or Dichloromethane/Methanol systems.[5][9] A common eluent system is a 1:1 (v/v) mixture of ethyl acetate and n-hexane.[5]
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.[8] Isatin and isatin hydrazones are typically UV-active.
Troubleshooting Guide: Purification & Removal of Impurities
This section provides detailed protocols and the rationale behind them for tackling common purification challenges.
Problem 1: My TLC plate shows a spot corresponding to unreacted isatin.
This is the most common impurity. Due to the difference in acidity and polarity between isatin and the isatin hydrazone, several effective purification strategies can be employed.
Solution A: Recrystallization (Preferred Method)
Recrystallization is highly effective for removing minor to moderate amounts of unreacted isatin and other impurities. The key is selecting a solvent or solvent system in which the isatin hydrazone has high solubility when hot and low solubility when cold, while impurities remain in solution.
-
Commonly Successful Solvents:
-
Ethanol (Absolute or 95%): This is the most frequently cited and successful solvent for recrystallizing isatin hydrazones.[3][4][10][11]
-
Methanol: Also a good choice, particularly for more polar hydrazones.
-
Acetone: Can be used for certain derivatives.[12]
-
Glacial Acetic Acid: Useful for compounds that are difficult to dissolve, but must be thoroughly removed afterward.[13]
-
Table 1: Common Recrystallization Solvents for Isatin Hydrazones
| Solvent System | Common Use Case & Rationale | Reference |
| Ethanol (EtOH) | The "go-to" solvent. Balances polarity to dissolve the hydrazone when hot while leaving more polar impurities (like some unreacted isatins) behind or keeping them dissolved upon cooling. | [3][4][10] |
| Methanol (MeOH) | Slightly more polar than ethanol. Effective for hydrazones with more polar functional groups. | [14][15] |
| n-Hexane / Ethyl Acetate | A solvent/anti-solvent system. The product is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears. Good for less polar hydrazones. | [16] |
| Glacial Acetic Acid | A strong solvent for poorly soluble compounds. The acidic nature can also help prevent hydrolysis of the hydrazone during heating. | [13] |
-
Dissolution: Place the crude isatin hydrazone in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Solution B: Acid-Base Wash
Isatin possesses a weakly acidic N-H proton on the indole ring. This can be exploited to remove it from the desired product.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide). The isatin will be deprotonated to its water-soluble salt and partition into the aqueous layer.[13]
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
This technique is often followed by recrystallization or chromatography for the highest purity.
Problem 2: My product is an oil and will not crystallize.
"Oiling out" during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point or by cooling the solution too quickly.
Troubleshooting Steps:
-
Re-dissolve and Slow Down: Re-heat the solution until the oil fully dissolves. If necessary, add a small amount more solvent. Then, ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: If the above methods fail, the solvent is likely not a good choice. Try a different solvent from Table 1, or switch to a solvent/anti-solvent system (e.g., dissolve in a small amount of hot DCM or acetone and slowly add hexane until the solution becomes cloudy, then heat to clarify and cool slowly).[16]
Problem 3: My final product purity is still low after recrystallization.
If recrystallization fails to provide a product of sufficient purity, column chromatography is the next logical step.
Column Chromatography Protocol
-
Adsorbent: Silica gel is the standard stationary phase.
-
Solvent System Selection (via TLC): The key to successful column chromatography is choosing the right mobile phase (eluent). Use TLC to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from all impurities.[8] A common starting point is a gradient of ethyl acetate in hexane.[5]
-
Column Packing: Pack a column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Loading: Dissolve the crude product in a minimum amount of the chromatography solvent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity (e.g., from 10% EtOAc/Hexane to 30% EtOAc/Hexane) to move the compounds down the column. Collect fractions and monitor them by TLC to isolate the pure product.[9]
Visual Workflow & Diagrams
To better illustrate the decision-making process and chemical transformations, the following diagrams are provided.
General Troubleshooting Workflow
This diagram outlines a logical path from analyzing the crude product to achieving a pure compound.
Caption: Troubleshooting workflow for isatin hydrazone purification.
Formation of a Common Side Product
This diagram illustrates the primary reaction and a common side reaction leading to the formation of an isatin azine impurity.
Caption: Desired reaction vs. a common side reaction.
References
- Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. (n.d.). Kakatiya University.
- Ahmad, I., et al. (2022). Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. National Institutes of Health.
- Gilyazeva, A. R., et al. (n.d.). Phosphorus-Derived Isatin Hydrazones: Synthesis, Structure, Thromboelastography, Antiplatelet, and Anticoagulation Activity Evaluation. MDPI.
- Rostamizadeh, S., et al. (n.d.). Biological evaluations and biomolecular interactions along with computational insights of arylidene isatin hydrazones synthesized using nanocatalyst. Nature.
- Marvel, C. S., & Hiers, G. S. (n.d.). Isatin. Organic Syntheses.
- Alam, M. S., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. National Institutes of Health.
- Ceruso, M., et al. (n.d.). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. National Institutes of Health.
- Alam, M. S., et al. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. MDPI.
- Ibrahim, H. S., Abdelhadi, S. R., & Abdel-Aziz, H. A. (n.d.). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. ResearchGate.
- Sriram, D., & Yogeeswari, P. (n.d.). Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives. PubMed.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Yi, D. (2020, August 31). How to purify hydrazone? ResearchGate.
- Singh, G. S., & Desta, Z. Y. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health.
- Wesołowska, O., et al. (n.d.). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI.
- Iurașcu, M. I., et al. (n.d.). Synthesis and characterization of some new bishydrazones derived from isatin. PubMed.
- Cheng, C., et al. (n.d.). Synthesis of Isatin‐Hydrazones from 3‐Diazo Oxindoles and Sulfoxonium Ylides under Catalyst‐ and Additive‐Free Conditions. ResearchGate.
- Ceruso, M., et al. (2024, June 5). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. Semantic Scholar.
- Mishra, P., et al. (2021, July 4). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- Al-Ostath, A. I., et al. (2023, February 12). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI.
- Synthesis and evaluation of some new isatin hydrazones for their antibacterial, antioxidant and cytotoxic activities. (n.d.). ResearchGate.
- Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. (n.d.). ResearchGate.
- Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. (2023, February 4). ResearchGate.
- Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
- Remove Sticky Reagents. (n.d.). University of California, Irvine.
- Khaybullin, R. N., et al. (n.d.). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. MDPI.
- Is it possible to separate isatin derivatives from isatin without using Colum chromatography? (2015, September 11). ResearchGate.
- What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Mishra, P., et al. (2022, July 1). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy.
- Chohan, Z. H., & Kausar, S. (n.d.). Synthesis, characterization and antibacterial properties of some trivalent metal complexes with [(2-hydroxy-1-naphthaldehyde)-3-isatin]-bishydrazone. PubMed.
- SYNTHESIS CHARACTERISATION AND ANTIMICROBIAL SCREENING OF HYDRAZONES OF COUMARIN HYDRAZIDES AND ISATIN. (n.d.). Semantic Scholar.
- Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality. (n.d.). MDPI.
- El-Sabbagh, O. I. (n.d.). Synthesis of some new hydrazide-hydrazones related to isatin and its Mannich and Schiff bases. ResearchGate.
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- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation
Welcome to the Technical Support Center for Hydrazone Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis, purification, and characterization of hydrazones.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not getting any, or very little, of my desired hydrazone product. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can often be traced back to suboptimal reaction conditions or the quality of your starting materials.
Probable Causes & Solutions:
-
Incorrect pH: The reaction is highly pH-dependent.[1][2]
-
The Chemistry: Hydrazone formation is typically acid-catalyzed.[3][4] A mildly acidic environment (pH 4-6) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2][3] However, if the pH is too low (e.g., below 3), the lone pair on the hydrazine nitrogen gets protonated, rendering it non-nucleophilic and halting the reaction.[1][3]
-
Solution: Check the pH of your reaction mixture. If it is neutral or basic, add a catalytic amount of acid, such as a few drops of glacial acetic acid.[3] If you are working at a neutral pH for biological applications, the use of a catalyst is essential.[1]
-
-
Poor Quality Reagents: Impurities in your starting aldehyde/ketone or hydrazine can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by distillation, recrystallization, or column chromatography before use.
-
-
Steric Hindrance: Bulky groups on either the carbonyl compound or the hydrazine can slow down the reaction rate.[3]
-
Solution: Increase the reaction time and/or temperature to overcome the steric barrier. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]
-
-
Reaction Equilibrium: Hydrazone formation is a reversible reaction.[5] The presence of excess water can drive the equilibrium back towards the starting materials through hydrolysis.[5][6]
-
Solution: If possible, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus for reactions in appropriate solvents or by adding a dehydrating agent like anhydrous MgSO₄.
-
Issue 2: Slow Reaction Rate
Question: My reaction is proceeding very slowly, taking days to reach completion. How can I speed it up?
Answer:
A slow reaction rate is often a kinetic issue that can be addressed by adjusting the reaction parameters.
Probable Causes & Solutions:
-
Suboptimal pH: As mentioned, the reaction rate is maximal in a specific pH window.
-
Solution: Optimize the pH to the 4-6 range for standard reactions.[3]
-
-
Lack of Catalyst: At neutral pH, the reaction can be exceptionally slow.[7]
-
The Chemistry: Nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate the reaction.[1][8] The catalyst first forms a more reactive protonated Schiff base with the carbonyl compound, which is then readily attacked by the hydrazine.[8]
-
Solution: Add a suitable catalyst. Aniline is a classic choice.[8] For enhanced performance, especially in aqueous media, anthranilic acids or 2-(aminomethyl)benzimidazoles have been shown to be highly effective.[9][10]
-
| Catalyst Type | Relative Rate Enhancement (Compared to Aniline) | Reference |
| Aniline | 1x | [8] |
| Anthranilic Acids | 10-100x | [10] |
| 2-Aminophenols | up to 7x | [9] |
| 2-(Aminomethyl)benzimidazoles | up to 10x | [9] |
-
Low Reactant Concentration: Particularly in biological settings, reactions are often performed at low micromolar concentrations, which can lead to slow rates.[1]
-
Solution: If the experimental design allows, increase the concentration of one or both reactants to favor the forward reaction.
-
-
Inherent Reactivity of Substrates: Ketones and aromatic aldehydes are generally less reactive than aliphatic aldehydes.[1][2]
-
The Chemistry: Aldehydes are more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[2] Electron-withdrawing groups on the aromatic ring of an aldehyde can increase its reactivity, while electron-donating groups can decrease it.
-
Solution: For less reactive substrates, increasing the temperature and/or using a more potent catalyst is recommended.
-
Issue 3: Formation of Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
Answer:
The most common side product in hydrazone synthesis is an azine.
Probable Causes & Solutions:
-
Azine Formation: This occurs when a second molecule of the aldehyde or ketone reacts with the newly formed hydrazone, especially when using unsubstituted hydrazine (H₂NNH₂).[3]
-
The Chemistry: The -NH₂ group of the hydrazone can condense with another carbonyl group.
-
Solution: Use a slight excess of the hydrazine starting material. Careful control of stoichiometry is key. If azine formation is persistent, purification by column chromatography or recrystallization will be necessary to isolate the desired hydrazone.[3]
-
-
Hydrolysis of the Product: The hydrazone product can hydrolyze back to the starting materials in the presence of water, especially under acidic conditions.[5][6][11]
Troubleshooting Workflow
Here is a decision tree to guide your troubleshooting process for hydrazone formation.
Caption: A troubleshooting decision tree for hydrazone synthesis.
Section 2: Purification and Characterization FAQs
Question: How should I purify my crude hydrazone product?
Answer:
The two most common methods for purifying hydrazones are recrystallization and column chromatography.[3]
-
Recrystallization: This is often the preferred method if the hydrazone is a solid. The key is to find a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[3] Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[3]
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is a good alternative. The choice of eluent (solvent system) is critical and should be determined by preliminary TLC analysis. A common issue is the decomposition of free hydrazones (with an unsubstituted -NH₂ group) on silica gel.[13] In such cases, using a different stationary phase like alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine in the eluent) might be necessary.[13]
Question: What are the key characterization techniques for confirming the formation and purity of my hydrazone?
Answer:
A combination of spectroscopic methods is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the aldehyde proton signal (typically ~9-10 ppm) and the appearance of a new imine proton signal (-CH=N-), often in the range of 7-8.5 ppm. The N-H proton signal can be broad and its chemical shift is variable.
-
¹³C NMR: The carbonyl carbon signal (typically >190 ppm for aldehydes/ketones) will be replaced by a new C=N signal, usually in the 140-160 ppm range.
-
-
Infrared (IR) Spectroscopy: You should see the disappearance of the C=O stretching band of the starting carbonyl (around 1690-1740 cm⁻¹) and the appearance of a C=N stretching band (around 1600-1650 cm⁻¹). The N-H stretch will also be present (around 3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product. Look for the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.
Section 3: General FAQs
Question: What is the underlying mechanism of hydrazone formation?
Answer:
Hydrazone formation is a nucleophilic addition-elimination reaction.[4] The process is acid-catalyzed and involves two main stages:
-
Nucleophilic Addition: The reaction begins with the acid-catalyzed activation of the carbonyl group. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.[5]
-
Elimination (Dehydration): The carbinolamine intermediate is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the hydrazone.[6]
Caption: The acid-catalyzed mechanism of hydrazone formation.
Question: Why is a mildly acidic pH (4-6) optimal for hydrazone formation?
Answer:
The optimal pH is a result of a delicate balance between two competing factors:
-
Activating the Carbonyl: Acid is required to protonate the carbonyl oxygen. This makes the carbonyl carbon more electron-deficient and thus more susceptible to attack by the weakly nucleophilic hydrazine.[3][4]
-
Maintaining the Nucleophile: The hydrazine attacks the carbonyl group via the lone pair of electrons on its terminal nitrogen. If the solution is too acidic, this nitrogen becomes protonated (forming R-NH₃⁺), which neutralizes its nucleophilicity and stops the reaction.[1][3]
The bell-shaped curve of reaction rate versus pH reflects this trade-off. The maximum rate is achieved at a pH that is acidic enough to catalyze the reaction but not so acidic as to significantly reduce the concentration of the free, nucleophilic hydrazine.[2]
Caption: The effect of pH on the rate of hydrazone formation.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
Add Hydrazine: To the stirred solution, add the hydrazine derivative (1.0 - 1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or heat under reflux. The choice of temperature depends on the reactivity of the substrates.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the limiting starting material.[3]
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum.[3]
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization or until an oil is obtained. The crude product can then be purified.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the crude hydrazone has high solubility when hot and low solubility when cold (e.g., ethanol).[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small volume of the cold recrystallization solvent, and dry them thoroughly under vacuum.[3]
References
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. ACS Publications - American Chemical Society. Available at: [Link]
-
Hydrazone Formation. Química Organica.org. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. Available at: [Link]
-
A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. Available at: [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Available at: [Link]
-
Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Available at: [Link]
-
New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Michael Pittelkow Group Website. Available at: [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications (RSC Publishing). Available at: [Link]
-
Review on hydrazone and it's biological activities. ijmrt. Available at: [Link]
-
Hydrazone. Wikipedia. Available at: [Link]
-
Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link]
-
Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH. Available at: [Link]
-
Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. Available at: [Link]
-
Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. ResearchGate. Available at: [Link]
-
Optimization of hydrazone formation under microwave conditions. ResearchGate. Available at: [Link]
-
Need a purification method for a free hydrazone. Reddit. Available at: [Link]
-
Optimization of reaction conditions for the addition of hydra- zone to cinnamaldehyde. ResearchGate. Available at: [Link]
-
How to purify hydrazone? ResearchGate. Available at: [Link]
-
Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mass spectra of hydrazone a (HL³) (3) and b [Ni(L³)2(H2O)2] (14) complex. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC - NIH. Available at: [Link]
-
Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available at: [Link]
-
Hydrolytic stability of hydrazones and oximes. Semantic Scholar. Available at: [Link]
-
Hydrazine I Hydrazone formation I Give Reason. YouTube. Available at: [Link]
-
Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]
- Process for purifying aqueous hydrazine hydrate solutions. Google Patents.
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
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- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazone Formation [quimicaorganica.org]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrazone - Wikipedia [en.wikipedia.org]
- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Stability of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in Solution
Here is the technical support center for Stability issues of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in solution.
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], a potent isatin-hydrazone derivative with significant applications in anticancer and antimicrobial research.[1] The reliability and reproducibility of your experimental data are critically dependent on the integrity of the compound in solution. This guide provides in-depth answers to common stability challenges, troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Q1: What is the primary cause of instability for this compound in solution?
A: The primary degradation pathway is the hydrolysis of the hydrazone bond (C=N-N).[2][3][4] This reaction cleaves the molecule back into its original constituents: isatin (1H-indole-2,3-dione) and 4-nitrophenylhydrazine. This process is significantly accelerated under acidic conditions.[4][5][6]
Q2: What are the recommended solvents for preparing high-concentration stock solutions?
A: For preparing stock solutions, we recommend using high-purity, anhydrous aprotic polar solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices due to the compound's good solubility in these solvents.[7] Water is not recommended for primary stock solutions due to very low solubility and the risk of hydrolysis.[8]
Q3: How should I store my stock solutions to ensure maximum stability?
A: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or lower, tightly sealed to prevent moisture absorption, and protected from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: How does pH affect the stability of the compound in aqueous buffers?
A: The hydrazone linkage is highly pH-sensitive. It is most stable at a neutral pH (around 7.0-7.4) but becomes rapidly unstable in acidic environments (pH < 7).[2][4][9] The hydrolysis is acid-catalyzed, meaning the degradation rate increases as the pH decreases.[3] This is a critical consideration for cell culture media and assay buffers.
Q5: Is 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] sensitive to light?
A: Yes, caution is advised. Hydrazone compounds can undergo photochemical isomerization (Z/E isomerism) upon exposure to light, and the presence of a nitrophenyl group can increase photosensitivity.[10][11] To ensure consistency, all solutions should be prepared and stored in amber vials or wrapped in aluminum foil to protect them from light.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer.
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Underlying Cause: This is a classic solubility issue. 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has poor aqueous solubility.[7][8] When a concentrated DMSO stock is diluted into an entirely aqueous buffer, the compound's local concentration can exceed its solubility limit, causing it to crash out of solution.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, typically between 0.1% and 1%. Perform a vehicle control to ensure the DMSO concentration is not affecting your experimental model.
-
Modify Dilution Protocol: Instead of adding the stock directly to the full volume of buffer, try a serial or stepwise dilution. First, dilute the DMSO stock into a smaller volume of buffer with vigorous vortexing or sonication, then bring it to the final volume.
-
Perform a Solubility Test: Before your main experiment, test the solubility of your compound at the desired final concentration in your specific assay buffer. Visually inspect for any precipitate or cloudiness.
-
Issue 2: The color of my working solution changes from yellow to a deeper orange or red over a few hours.
-
Underlying Cause: This color change is a strong indicator of chemical degradation via hydrolysis. The parent compound, isatin, is an orange-red solid. As the yellow hydrazone hydrolyzes, the formation of isatin will shift the color of the solution.
-
Scientific Rationale: The hydrazone bond is the weakest link under aqueous and/or acidic conditions. The acid-catalyzed hydrolysis regenerates the isatin chromophore, leading to the observed color change.[4][5]
-
Troubleshooting Steps:
-
Prepare Solutions Fresh: Always prepare aqueous working solutions immediately before use from a frozen, protected stock. Do not store compounds in aqueous buffers for extended periods.
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your buffer's pH is neutral (7.0-7.4). Even slightly acidic conditions can accelerate degradation over time.
-
Analytical Confirmation (Optional): If you have access to analytical equipment, you can confirm degradation by running an HPLC or TLC analysis. Compare a freshly prepared sample to the aged, color-changed sample. You should observe a new peak/spot corresponding to isatin.
-
Issue 3: I am observing a gradual loss of biological activity or high variability in my experimental results.
-
Underlying Cause: Inconsistent results are often a direct consequence of compound instability. If the concentration of the active compound is decreasing over the course of an experiment due to degradation, the observed biological effect will also diminish, leading to poor reproducibility.
-
Troubleshooting Workflow:
-
Implement Strict Handling Protocols: Adhere rigorously to the "Best Practices for Solution Handling" outlined in the table below.
-
Standardize Solution Preparation: Ensure that working solutions are prepared in the exact same manner for every experiment.
-
Minimize Exposure: Reduce the time the compound spends in aqueous buffer and exposed to light and ambient temperature. Add the compound to your assay as the final step whenever possible.
-
Table 1: Best Practices for Solution Handling
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO or DMF | High solubility and stability when anhydrous. |
| Stock Storage | -20°C or -80°C, protected from light, tightly sealed. | Prevents degradation from temperature, light, and hydrolysis from absorbed moisture. |
| Working Buffer pH | pH 7.0 - 7.4 | Hydrazone bond is most stable at neutral pH, minimizing acid-catalyzed hydrolysis.[2][4] |
| Preparation | Prepare aqueous solutions fresh for each experiment. | Avoids degradation that occurs over time in aqueous media. |
| Light Exposure | Use amber vials or foil wrapping. | Prevents potential photo-isomerization or photodegradation.[10] |
| Temperature | Keep stock and working solutions on ice when not in use. | Reduces the rate of all chemical degradation reactions.[9] |
Part 3: Key Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO
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Pre-analysis: Allow the vial of solid 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (MW: 282.25 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
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Weighing: Accurately weigh a desired amount of the compound (e.g., 2.82 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO (for 2.82 mg, add 1.0 mL for a 10 mM solution).
-
Solubilization: Vortex thoroughly for 1-2 minutes. If needed, sonicate briefly in a water bath until all solid is dissolved.
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Storage: Aliquot the stock solution into single-use amber vials, flush with nitrogen or argon if possible, seal tightly, and store at -20°C.
Protocol 2: Preparation of a 10 µM Working Solution for Biological Assays
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
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Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of DMSO to create a 100 µM intermediate stock.
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Final Dilution: Add 100 µL of the 100 µM intermediate stock to 9.9 mL of your pre-warmed, pH-verified (pH 7.2-7.4) aqueous assay buffer. This results in a 10 µM working solution with a final DMSO concentration of 1%.
-
Mixing: Invert the tube gently several times to mix. Do not vortex vigorously, as this can introduce oxygen and shear stress.
-
Immediate Use: Use the final working solution immediately. Do not store it for later use.
Part 4: Scientific Mechanisms and Visualizations
A deeper understanding of the degradation pathways is key to preventing them.
Mechanism: Acid-Catalyzed Hydrolysis
The hydrolysis of the hydrazone bond is the principal stability concern.[2] This reaction is catalyzed by acid, where a proton (H+) from the solution initiates the process.[3][5]
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Protonation: The imine nitrogen of the hydrazone is protonated, which increases the electrophilicity (positive character) of the adjacent carbon atom.[4]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbon atom, forming a carbinolamine intermediate.
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Intermediate Breakdown: This unstable intermediate collapses, breaking the C-N bond and regenerating the isatin ketone and the 4-nitrophenylhydrazine.
This mechanism explains why the compound is significantly less stable at lower pH values.
Caption: Acid-catalyzed hydrolysis pathway of the hydrazone.
Workflow for Ensuring Solution Stability
Following a validated workflow is the most effective way to minimize variability and ensure the integrity of your compound.
Caption: Recommended workflow for preparing stable solutions.
References
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]
-
Uğur, İ., & Aviyente, V. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. The Journal of Physical Chemistry A, 120(20), 3511–3521. Available at: [Link]
-
ResearchGate. (2021). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved from [Link]
-
Gaucher, G., et al. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 18(4), 1324–1333. Available at: [Link]
-
Sriram, D., et al. (2005). Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives. Farmaco, 60(5), 377-383. Available at: [Link]
-
Gaucher, G., et al. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
Santoso, M., et al. (2021). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Trends in Sciences, 18(21). Available at: [Link]
-
Rao, J. V., & Sarangapani, M. (2009). Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. Asian Journal of Chemistry, 21(5). Available at: [Link]
-
Royal Society of Chemistry. (2025). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. Retrieved from [Link]
-
Woźniak, M., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. International Journal of Molecular Sciences, 24(9), 8303. Available at: [Link]
-
Semantic Scholar. (2021). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Retrieved from [Link]
-
Babkov, D. A., et al. (2022). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. Molecules, 27(19), 6614. Available at: [Link]
-
SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
ResearchGate. (2018). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. Retrieved from [Link]
-
Hrobáriková, J., et al. (2012). Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality. International Journal of Molecular Sciences, 13(12), 16454-16475. Available at: [Link]
-
ScienceDirect. (2021). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]
-
Nature. (2023). Biological evaluations and biomolecular interactions along with computational insights of arylidene isatin hydrazones synthesized using nanocatalyst. Retrieved from [Link]
-
Stana, A., et al. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules, 26(15), 4436. Available at: [Link]
-
Semantic Scholar. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. Retrieved from [Link]
-
SIELC Technologies. (2018). 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone). Retrieved from [Link]
-
ResearchGate. (2013). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Retrieved from [Link]
-
Köysal, O., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega, 7(24), 20739–20756. Available at: [Link]
-
Cambridge Open Engage. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). Retrieved from [Link]
-
ACG Publications. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. Retrieved from [Link]
-
El-Gindy, A., et al. (2001). Photodegradation and photostability-indication of mequitazine. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 415-429. Available at: [Link]
-
MDPI. (2020). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodegradation and photostability-indication of mequitazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Welcome to the dedicated technical support guide for the purification of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and uncommon challenges encountered during the purification of this valuable isatin hydrazone derivative. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]?
A1: The most prevalent impurities are typically the unreacted starting materials: isatin and 4-nitrophenylhydrazine. In addition, side products from potential side reactions, although less common, can include products of isatin ring-opening or degradation products if the reaction is subjected to harsh conditions (e.g., strong acid/base or excessive heat for prolonged periods). Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to assess the consumption of starting materials.
Q2: My crude product is a dark, oily residue instead of the expected solid. What could be the cause?
A2: This issue often points to the presence of significant impurities, residual solvent, or the formation of a eutectic mixture. The typical synthesis involves refluxing isatin and 4-nitrophenylhydrazine in a solvent like ethanol or methanol with a few drops of glacial acetic acid as a catalyst.[1][2] If the reaction is incomplete or if side products are formed, they can prevent the desired product from crystallizing. Ensure your starting materials are pure and the reaction has gone to completion. An initial purification step, such as washing the crude material with a solvent in which the product is sparingly soluble but impurities are, can sometimes help induce crystallization.
Q3: What is the best general approach to purify 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]?
A3: For most lab-scale syntheses, recrystallization is the most efficient and cost-effective method for obtaining a high-purity product, especially if the main impurities are the starting materials.[3][4] If recrystallization fails to remove all impurities, or if you are dealing with a complex mixture of isomers or closely related byproducts, column chromatography is the recommended next step.[5][6]
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For isatin hydrazones, common and effective solvents include ethanol, methanol, and mixtures of dimethylformamide (DMF) and water.[1][2][7] A good starting point is to test the solubility of a small amount of your crude product in various solvents to find the optimal one.
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A5: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], especially for obtaining highly pure samples for analytical or biological testing purposes.[8][9] This method is scalable and can be used for preparative separation to isolate impurities.[8][9] A common mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[8][9]
Purification Workflow & Decision Making
The following diagram outlines the general workflow for the purification of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], including key decision points based on the purity of the material.
Caption: General purification workflow for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense for purifying crystalline organic solids. Below are common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Product does not dissolve, even at boiling. | The chosen solvent is not suitable (product is insoluble). | Select a more polar solvent or a solvent mixture. For isatin hydrazones, if ethanol fails, try DMF or a mixture like DMF/water.[2] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present, creating a eutectic mixture. | Lower the temperature at which the solution is saturated. Try using a solvent with a lower boiling point or a solvent pair. Adding a small amount of a miscible non-solvent can sometimes help. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. If the solution is too dilute, evaporate some of the solvent and cool again. |
| Crystals are colored despite the pure compound being a different color. | Colored impurities are trapped within the crystal lattice. | The impurity may have similar solubility properties. A second recrystallization may be necessary. Sometimes, adding a small amount of activated charcoal to the hot solution before filtering can remove colored impurities. However, be cautious as this can also adsorb your product. |
| Low recovery of the product. | Too much solvent was used; the product has some solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtering to maximize precipitation. To prevent premature crystallization, pre-heat the filtration funnel and flask. |
Troubleshooting Guide: Column Chromatography
When recrystallization is insufficient, column chromatography provides a more robust separation.
Q1: How do I select the right stationary and mobile phase?
A1:
-
Stationary Phase: For isatin derivatives, silica gel is the most common choice. However, these compounds can sometimes be sensitive to the acidic nature of silica gel.[10] If you observe degradation (streaking on TLC that doesn't correspond to a pure compound), consider using neutral alumina.[10]
-
Mobile Phase (Eluent): The choice of eluent is critical and should be determined by preliminary TLC analysis. A good starting point for isatin hydrazones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] The ideal solvent system should give your product an Rf value between 0.25 and 0.35 on the TLC plate, with good separation from impurities.
Q2: My compound is not moving from the origin of the column.
A2: This indicates the eluent is not polar enough. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, if you started with 90:10 hexane:ethyl acetate, try moving to 80:20 or 70:30.
Q3: All my compounds are coming out of the column at the solvent front.
A3: This is the opposite problem; the eluent is too polar. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar component (e.g., hexane).
Q4: The separation between my product and an impurity is poor (bands are overlapping).
A4:
-
Optimize the Eluent: Try a different solvent system. Sometimes, adding a small amount of a third solvent with different properties (e.g., a few drops of methanol or dichloromethane) can improve separation.
-
Column Parameters: Use a longer and narrower column for better resolution. Ensure the column is packed uniformly without any air bubbles or cracks.
-
Loading Technique: Load the sample onto the column in the minimum possible volume of solvent. Dry-loading (adsorbing the crude product onto a small amount of silica gel and then adding it to the top of the column) is often superior to wet-loading for achieving sharp bands.
Q5: I see streaking or tailing of my compound's spot on the TLC plate during analysis of the column fractions.
A5: Tailing can be caused by several factors:
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Compound Degradation: As mentioned, isatin derivatives can be sensitive to acidic silica. Switching to neutral alumina may resolve this.[10]
-
Overloading the Column: If too much sample is loaded, the capacity of the stationary phase is exceeded, leading to poor separation and tailing. Use an appropriate amount of silica gel (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
Inappropriate Solvent: The chosen eluent may not be optimal. Re-evaluate your TLC analysis to find a better solvent system.
The following diagram illustrates a troubleshooting decision tree for column chromatography.
Caption: Troubleshooting decision tree for column chromatography of isatin hydrazones.
References
-
Almeida, M. R., Leitão, G., et al. (2010). Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. Journal of the Brazilian Chemical Society, 21(4). Available at: [Link][5]
-
Al-Ostoot, F. H., et al. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Applied Sciences, 11(8), 3746. Available at: [Link][1]
-
Tüzün, B., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. Available at: [Link][3]
-
SIELC Technologies. (2018). 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone). Available at: [Link][8]
-
Becker, Y. (2015). Answer to "Is it possible to separate isatin derivatives from isatin without using Colum chromatography?". ResearchGate. Available at: [Link][10]
-
Sridhar, S. K., et al. (2002). Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. Asian Journal of Chemistry, 14(3-4), 1119-1124. Available at: [Link][4]
-
Sridhar, S. K., et al. (2001). Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives. European Journal of Medicinal Chemistry, 36(7-8), 615-625. Available at: [Link][11]
-
SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column. Available at: [Link][9]
-
RSC Publishing. (2025). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Advances. Available at: [Link][12]
-
Jonušis, M., et al. (2022). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules, 27(19), 6668. Available at: [Link][2]
-
Almeida, M. R., Leitão, G., et al. (2010). Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. ResearchGate. Available at: [Link][13]
-
Almeida, M. R., et al. (2010). Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. Semantic Scholar. Available at: [Link][14]
-
Kumar, K. A., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(2), 163-172. Available at: [Link][7]
-
Thomas, A., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(11), 1845. Available at: [Link][6]
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Technical Support Center: Synthesis of Isatin Hydrazones
Welcome to the technical support center for the synthesis of isatin hydrazones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
I. Frequently Asked Questions (FAQs)
Here, we address the most common queries we receive regarding the synthesis of isatin hydrazones.
FAQ 1: My isatin hydrazone synthesis is resulting in a very low yield. What are the likely causes?
Low yields in isatin hydrazone synthesis can stem from several factors, often related to reaction equilibrium, reactant stability, or competing side reactions.
-
Incomplete Reaction: The formation of a hydrazone is a reversible condensation reaction. Insufficient reaction time or inadequate removal of the water byproduct can lead to an unfavorable equilibrium position.
-
Sub-optimal pH: The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid).[1][2][3] The acid protonates the C3-carbonyl group of isatin, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, excessive acid can protonate the hydrazine derivative, reducing its nucleophilicity. Conversely, in the absence of an acid catalyst, the reaction can be sluggish.
-
Poor Solubility of Reactants: If either the isatin or the hydrazine derivative has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly diminished.
-
Steric Hindrance: Bulky substituents on either the isatin or the hydrazine can sterically hinder the approach of the nucleophile to the electrophilic carbonyl carbon, leading to a slower reaction and lower yields.
-
Degradation of Hydrazine: Hydrazine and its derivatives can be susceptible to oxidation and decomposition, especially at elevated temperatures or in the presence of certain metal ions.[4]
FAQ 2: After my reaction, I observe a deeply colored, insoluble precipitate along with my product. What is this impurity?
This is a very common issue and the colored, insoluble material is likely due to the self-condensation or dimerization of isatin.[5] Isatin is a versatile molecule that can react with itself to form stable, colored dimers such as tryptanthrin (yellow) and indirubin (red/purple).[6][7][8]
-
Tryptanthrin Formation: This can occur through the condensation of two isatin molecules, particularly under oxidative conditions or with certain catalysts.[9][10][11]
-
Indirubin Formation: This dimer is formed via an aldol-type condensation between two molecules of isatin.[7]
These side reactions are often promoted by prolonged reaction times, high temperatures, and the presence of air (oxygen).
FAQ 3: My TLC plate shows multiple spots, even after a long reaction time. What are these other products?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials and the desired hydrazone, these could be:
-
Isatin Dimers: As discussed in FAQ 2, tryptanthrin and indirubin are common byproducts.
-
Aldol Condensation Products: Isatin can undergo an aldol reaction with itself or other carbonyl-containing species in the reaction mixture.[7][12][13][14]
-
Ring-Opened Products: Although less common under standard hydrazone synthesis conditions, the isatin ring can be susceptible to cleavage under strongly basic or acidic conditions.
-
E/Z Isomers: The resulting hydrazone can exist as geometric isomers (E and Z) around the C=N double bond. These isomers may have different polarities and can sometimes be separated on a TLC plate, appearing as two distinct spots.[15]
FAQ 4: How can I effectively purify my isatin hydrazone from these side products?
Purification can be challenging due to the similar polarities of the desired product and some byproducts.
-
Crystallization: This is the most common and effective method for purifying isatin hydrazones. Choosing an appropriate solvent or solvent system is crucial. Often, the desired hydrazone is soluble in a hot solvent and crystallizes upon cooling, leaving the more insoluble isatin dimers behind. Common recrystallization solvents include ethanol, methanol, and DMF/water mixtures.[2]
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used. A careful selection of the eluent system is necessary to achieve good separation.
-
Washing: The crude product can often be washed with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble (or vice versa). For instance, washing with cold ethanol can remove some unreacted starting materials.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of isatin hydrazones.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Incorrect pH 2. Low Reaction Temperature 3. Poor Reactant Solubility 4. Degraded Hydrazine Reagent | 1. pH Optimization: Add a catalytic amount (1-3 drops) of glacial acetic acid. If the yield is still low, consider using a milder acid or a buffer system. Avoid strong acids that will fully protonate the hydrazine. 2. Increase Temperature: Refluxing in a suitable solvent (e.g., ethanol, methanol) is standard practice. Ensure the reaction is heated to the boiling point of the solvent. 3. Solvent Selection: If solubility is an issue, try a different solvent like DMF or DMSO. A co-solvent system might also be effective. 4. Use Fresh Hydrazine: Ensure your hydrazine reagent is fresh and has been stored properly to prevent degradation. |
| Formation of a Colored Precipitate (Likely Isatin Dimers) | 1. Prolonged Reaction Time 2. High Reaction Temperature 3. Presence of Oxidants (Air) | 1. Monitor Reaction Progress: Use TLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to minimize the formation of dimers. 2. Optimize Temperature: While heat is necessary, excessive temperatures for extended periods can promote side reactions. Find the minimum temperature required for a reasonable reaction rate. 3. Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative dimerization. |
| Multiple Products on TLC | 1. Isatin Self-Condensation 2. Aldol-Type Reactions 3. Presence of E/Z Isomers | 1. Control Reaction Conditions: As mentioned above, shorter reaction times and an inert atmosphere can suppress dimer formation. 2. Use Stoichiometric Amounts: Using a slight excess of the hydrazine derivative can help to ensure the isatin reacts preferentially with it rather than itself. 3. E/Z Isomerism: This is an inherent property of the product. Often, one isomer is thermodynamically more stable and may be the major product. Purification by crystallization may yield a single isomer. |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Products and Byproducts 2. Oily Product | 1. Systematic Recrystallization: Experiment with different solvents and solvent mixtures for recrystallization. A layered solvent system (e.g., DMF/water) can sometimes be effective. 2. Trituration: If the product oils out, try triturating it with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. Seeding with a small crystal of the pure product can also help. |
III. Experimental Protocols & Methodologies
General Protocol for the Synthesis of Isatin Hydrazones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Isatin (1 equivalent)
-
Hydrazine derivative (1-1.2 equivalents)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Suspend or dissolve the isatin in ethanol (or methanol) in a round-bottom flask equipped with a condenser.
-
Add the hydrazine derivative to the mixture.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-4 hours), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated, or the product can be precipitated by adding cold water.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol or another suitable solvent.
-
Purify the product by recrystallization from an appropriate solvent.
IV. Visualizing Reaction Mechanisms and Workflows
Primary Reaction: Isatin Hydrazone Formation
Caption: Acid-catalyzed formation of an isatin hydrazone.
Side Reaction: Isatin Dimerization (Indirubin Formation)
Caption: Base-catalyzed self-condensation of isatin to form indirubin.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low yields.
V. References
-
Visible-light mediated synthesis of diverse tryptanthrin derivatives from isatin and isatoic anhydride under transition metal-free conditions. Organic Chemistry Frontiers. Available at: [Link]
-
a Metal-catalysed synthesis of tryptanthrin from isatin or isatoic... ResearchGate. Available at: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. Available at: [Link]
-
Tryptanthrin from microwave-assisted reduction of isatin using solid-state-supported sodium borohydride: DFT calculations, molecular docking and evaluation of its analgesic and anti-inflammatory activity. PubMed Central. Available at: [Link]
-
Visible-Light Mediated Tryptanthrin Derivatives Synthesis from Isatin and Isatoic Anhydride under Transition Metal-Free Conditions. ResearchGate. Available at: [Link]
-
Recent advances of tryptanthrin and its derivatives as potential anticancer agents. National Institutes of Health. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. PubMed Central. Available at: [Link]
-
Synthesis and Fluorescence Properties of Isatin-Based Spiro Compounds: Switch off Chemosensing of Copper(II) Ions. ResearchGate. Available at: [Link]
-
A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. National Institutes of Health. Available at: [Link]
-
Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. Available at: [Link]
-
Isatin dimers and their biological activities. ResearchGate. Available at: [Link]
-
Synthesis of isatin–hydrazone hybrid 133. Reagents and conditions: (i) N2H4·H2O, EtOH, reflux, 6 h. ResearchGate. Available at: [Link]
-
Synthesis of Isatin‐Hydrazones from 3‐Diazo Oxindoles and Sulfoxonium Ylides under Catalyst‐ and Additive‐Free Conditions. ResearchGate. Available at: [Link]
-
Isatins As Privileged Molecules in Design and Synthesis of Spiro‐Fused Cyclic Frameworks. ResearchGate. Available at: [Link]
-
Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. Beilstein Journals. Available at: [Link]
-
Synthesis, biochemistry, and in silico investigations of isatin-based hydrazone derivatives as monoamine oxidase inhibitors. ResearchGate. Available at: [Link]
-
Reaction of isatin with alkylating agents with acidic methylenes. ResearchGate. Available at: [Link]
-
Making alcohol solutions of hydrazine. Sciencemadness.org. Available at: [Link]
-
Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding. ACS Publications. Available at: [Link]
-
Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. Asian Journal of Chemistry. Available at: [Link]
-
ALDOL CONDENSATION. University of Toronto. Available at: [Link]
-
Synthesis of 3,3-Dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. The Royal Society of Chemistry. Available at: [Link]
-
hydrazine hydrate. Organic Syntheses Procedure. Available at: [Link]
-
Mechanism of the Affinity-Enhancing Effect of Isatin on Human Ferrochelatase and Adrenodoxin Reductase Complex Formation: Implication for Protein Interactome Regulation. National Institutes of Health. Available at: [Link]
-
Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. National Institutes of Health. Available at: [Link]
-
Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. ResearchGate. Available at: [Link]
-
Synthesis of 3,3-dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. ResearchGate. Available at: [Link]
-
Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive. Green Chemistry. Available at: [Link]
-
Self-condensation. Wikipedia. Available at: [Link]
-
Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. ResearchGate. Available at: [Link]
Sources
- 1. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arxada.com [arxada.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of visible-light mediated tryptanthrin derivatives from isatin and isatoic anhydride under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptanthrin from microwave-assisted reduction of isatin using solid-state-supported sodium borohydride: DFT calculations, molecular docking and evaluation of its analgesic and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Self-condensation - Wikipedia [en.wikipedia.org]
- 15. rsc.org [rsc.org]
Troubleshooting low bioactivity in synthesized isatin compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with synthesized isatin compounds. This guide is designed to help you troubleshoot and resolve common issues related to low or unexpected biological activity in your isatin derivatives. Our approach is rooted in a systematic process of elimination, starting from the most fundamental aspects of your compound's integrity and moving towards the nuances of biological testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The First Checkpoint - Compound Identity and Purity
This is the most critical and often overlooked area when bioactivity results are disappointing. Before questioning the compound's intrinsic activity, you must be certain of what you have in the vial and its level of purity.
Q1: My synthesized isatin derivative shows no activity in my bioassay. Where do I even begin to troubleshoot?
A1: The absolute first step is to rigorously confirm the identity and purity of your synthesized compound. An incorrect structure or the presence of impurities can completely mask or inhibit biological activity.
Start with a logical workflow to validate your compound.
Caption: Initial troubleshooting workflow for low bioactivity.
Q2: What impurities should I be concerned about, and how do I remove them?
A2: Impurities can originate from starting materials, reagents, or side-products from the synthesis. For isatins synthesized via the common Sandmeyer method, residual acids (sulfuric acid) or unreacted anilines are common culprits.[1][2][3]
-
Acidic Impurities: Can alter the pH of your assay medium, denature target proteins, or change the ionization state of your compound. A simple wash with cold water during filtration can help remove residual sulfuric acid.[1]
-
Starting Materials: Unreacted substituted anilines can be structurally similar enough to be carried through the synthesis and are often difficult to remove.
-
Side Products: Depending on the substitution pattern of your aniline, regioisomers (different positional isomers) can form, which may have vastly different activities.
Purification is non-negotiable.
-
Recrystallization: Isatin and its derivatives are often crystalline solids. Recrystallization from a suitable solvent (like glacial acetic acid or ethanol/water mixtures) is a powerful technique for removing minor impurities.[1][4]
-
Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, flash column chromatography on silica gel is the standard method.
-
Bisulfite Adduct Formation: A classic method for purifying isatin involves forming a water-soluble bisulfite addition product, which can be treated with decolorizing carbon and then decomposed with acid to regenerate the pure isatin.[5]
Q3: How can I be certain my compound's structure is correct?
A3: A complete structural characterization is essential. Relying on a single technique is insufficient.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental. They provide information on the proton and carbon framework of your molecule. The data should be unambiguous and match your expected structure.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing you to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the characteristic C=O stretches of the isatin core.[4]
A combination of these techniques provides a self-validating system for structural confirmation.[4][6]
Section 2: Structural Factors & Structure-Activity Relationships (SAR)
If your compound is pure and its structure is confirmed, but activity remains low, the issue may lie with the molecular design itself. The biological activity of isatin derivatives is highly dependent on the nature and position of substituents.[7][8]
Q4: My core isatin scaffold is correct, but the activity is weak. Which positions on the ring are most important for modification?
A4: Decades of medicinal chemistry research have highlighted key positions on the isatin ring that modulate its bioactivity. Structure-Activity Relationship (SAR) studies reveal that modifications at the N-1, C-3, and C-5 positions are particularly influential.[7][9][10]
Caption: Key positions on the isatin scaffold for SAR studies.
Q5: What kind of substituents tend to increase bioactivity?
A5: This is highly dependent on the biological target. However, some general trends have been observed in the literature.
| Position | Favorable Substituents | Common Rationale & Effect | Associated Activities |
| N-1 | Alkyl, Benzyl, Propargyl groups | Increases lipophilicity, can orient the molecule in a binding pocket.[7][9] | Antitubercular, Cytotoxic[7][11] |
| C-3 | Schiff bases, Hydrazones, Spiro-heterocycles | Introduces new pharmacophores, hydrogen bonding capabilities, and 3D complexity.[9][12] | Antimicrobial, Antiviral, Anticancer[9][12] |
| C-5 | Halogens (F, Cl, Br), NO₂, CF₃ | Electron-withdrawing groups often enhance potency. Halogens can form halogen bonds.[9][13] | Antibacterial, Anticancer, Anti-inflammatory[9][13][14] |
| C-5 | Electron-donating groups (e.g., CH₃) | Can also be beneficial depending on the target, highlighting the need for diverse screening.[11] | Anticancer[11] |
These trends suggest that if your parent isatin is inactive, a logical next step is to synthesize a small library of derivatives, focusing on C-5 halogenation and N-1 alkylation to probe the SAR.[9]
Section 3: Bioassay and Experimental Conditions
A pure, correctly structured compound can still appear inactive if the biological assay is not optimized or if the compound interferes with the assay technology.
Q6: I've confirmed my compound's purity and structure, but it's still inactive. Could the problem be my biological assay?
A6: Absolutely. An assay is a complex system with many potential points of failure.
-
Positive and Negative Controls: Did your controls behave as expected? If your positive control showed weak activity or your negative control showed high background, the assay itself is unreliable.
-
Compound Concentration: Are you testing at a high enough concentration? Some compounds have micromolar or even higher IC₅₀ values. A standard initial screen might be done at 10 µM, but you may need to go higher to see an initial effect.
-
Assay Technology Interference: Some compounds can interfere with certain assay readouts. For example, highly colored compounds (like many isatins) can interfere with absorbance-based assays, and some can autofluoresce, interfering with fluorescence-based assays.[15] Run a control where you add your compound to the assay in the absence of the biological target to check for such interference.
-
Target Engagement: Does your compound actually reach its intended target in the assay? For cell-based assays, poor membrane permeability could be a factor. For enzymatic assays, the buffer composition (pH, ionic strength) could affect compound binding.
Q7: My compound is poorly soluble in the aqueous assay buffer. How can I address this?
A7: Poor aqueous solubility is a very common reason for apparent low activity. If a compound precipitates out of solution, its effective concentration at the target is far lower than intended.
-
Solvent Choice: The standard practice is to dissolve compounds in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <1%, often <0.5%) and is consistent across all wells, including controls. High DMSO concentrations can be toxic to cells or inhibit enzyme activity.
-
Visual Inspection: After diluting your compound into the final assay medium, visually inspect the wells under a microscope if possible. Look for signs of precipitation (e.g., crystals, cloudiness).
-
Solubility-Enhancing Excipients: In some cases, non-ionic surfactants or other excipients can be used to improve solubility, but you must first validate that these agents do not interfere with the assay.
Section 4: Compound Stability
The chemical reactivity that makes isatin a versatile synthetic scaffold can also lead to instability under certain conditions.
Q8: Could my isatin derivative be degrading during the experiment?
A8: Yes, this is a distinct possibility, especially for certain classes of derivatives.
-
Hydrolysis: Schiff bases (imines) formed at the C-3 position are susceptible to hydrolysis back to the isatin and the corresponding amine, especially in aqueous media at non-neutral pH. This can be a significant issue during long incubation times in cell culture media.
-
Oxidation/Reduction: The isatin core itself can be oxidized to isatoic anhydride or reduced to oxindole under certain chemical or cellular conditions.[9]
-
Assessing Stability: To test for stability, incubate your compound in the assay buffer for the full duration of the experiment. Afterwards, extract the compound and analyze it by HPLC or LC-MS to see if the parent compound is still present or if degradation products have appeared.
Key Experimental Protocols
Protocol 1: Recrystallization of a C-5 Substituted Isatin
This protocol provides a general guideline for purifying a synthesized isatin derivative via recrystallization.
-
Solvent Selection: Place a small amount of your crude isatin product in a test tube. Add a few drops of a test solvent (e.g., ethanol, acetic acid, isopropanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all upon heating, the solvent is unsuitable. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Stirring and heating on a hot plate are necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed filter funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Forcing rapid crystallization by crashing it out in an ice bath can trap impurities.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent before re-testing.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines how to determine the purity of your final compound.
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) at a concentration of approximately 1 mg/mL.
-
HPLC System Setup:
-
Column: A C18 reverse-phase column is standard for compounds of this type.
-
Mobile Phase: A typical gradient might be from 95% Water (with 0.1% Formic Acid or TFA) / 5% Acetonitrile (with 0.1% Formic Acid or TFA) to 5% Water / 95% Acetonitrile over 10-15 minutes. The acid improves peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).
-
-
Injection: Inject 5-10 µL of your sample solution onto the column.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. For biological screening, a purity of >95% is the generally accepted standard.
References
- Organic Syntheses Procedure. (n.d.). Isatin.
- A survey of isatin hybrids and their biological properties. (2024). Molecular Diversity.
- Mehta, B., & Shrivastava, B. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(104), 101909-101946.
- Sabet, R., Mohammadpour, M., Sadeghi, A., & Fassihi, A. (2010). QSAR study of isatin analogues as in vitro anti-cancer agents. European Journal of Medicinal Chemistry, 45(3), 1113-1118.
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Journal of Scientific & Technical Research.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). Molecules, 27(4), 1435.
- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research.
- Medvedev, A. E., Clow, A., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Neurochemical Research, 32(4-5), 489-497.
- Synthesis and Phytotoxic Evaluation of Isatin Derivatives Supported by 3D-QSAR Study. (2022). Journal of Agricultural and Food Chemistry, 71(1), 169-180.
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. Washington, DC: U.S. Patent and Trademark Office.
- Synthesis of Substituted Isatins. (2012). Tetrahedron Letters, 53(48), 6465-6468.
- Effect of Substituents on the Biological Activity of Isatin Hybrids – A SAR Study. (2023). International Journal of Creative Research and Studies.
- Pakravan, P., Kashanian, S., Khodaei, M. M., & Harding, F. J. (2013). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Pharmacological Reports, 65(2), 313-335.
- Biochemical and pharmacological characterization of isatin and its derivatives: From structure to activity. (2013). ResearchGate.
- New Insights into the Structural Requirements of Isatin-Derived Pro-Apoptotic Agents against Acute Myeloid Leukemia. (2022). Molecules, 27(19), 6537.
- Synthesis and biological activity evaluation of N-protected isatin derivatives as inhibitors of ICAM-1 expression on human endothelial cells. (2018). ResearchGate.
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega, 7(20), 17042-17055.
- Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023). ScholarWorks.
- PHARMACOKINETIC PROFILING AND DRUG-LIKENESS OF ISATIN DERIVATIVES IN AN ADMETLAB3.0 STUDY. (2024). ResearchGate.
- Advances on Synthesis, Derivatization and Bioactivity of Isatin: A Review. (2021). ResearchGate.
- isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024). ResearchGate.
- A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences.
- Structural and computational investigation of the novel Isatin derivative: Exploration of the pharmacokinetic and drug properties. (2026). Journal of Molecular Structure.
- A Review on Isatin and Its Biological Activities. (2022). Asian Journal of Pharmaceutical Research and Development.
- Advances on Synthesis, Derivatization and Bioactivity of Isatin: A Review. (2021). ResearchGate.
- Al-Khuzaie, F. Y. H., & Al-Safi, Y. T. H. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). Journal of Biomolecular Structure and Dynamics.
- Design, Synthesis and Biological Activities of Isatin Derivatives. (2018). ResearchGate.
- Chauhan, G., Pathak, D. P., Ali, F., Bhutani, R., Kapoor, G., & Khasimbi, S. (2021). Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review. Current Organic Synthesis, 18(1), 37-74.
- Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives With Proven Pharmacophoric Moiety. Asian Journal of Chemistry, 32(11), 2731-2738.
- a review on isatin and its derivatives: synthesis, reactions and applications. (2023). ResearchGate.
- Synthesis, Fluorescence, and Bioactivity of Novel Isatin Derivatives. (2024). ACS Omega.
- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (2021). Research in Pharmaceutical Sciences, 16(5), 489-501.
- A Survey of Isatin Hybrids and their Biological Properties. (2024). Preprints.org.
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). ResearchGate.
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- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 14. researchgate.net [researchgate.net]
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Technical Support Center: Scaling Up the Synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
An In-Depth Technical Guide for Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], a molecule of significant interest for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This document moves beyond a simple protocol, offering a troubleshooting framework and in-depth explanations to empower users to overcome common experimental hurdles and successfully scale their synthesis.
Section 1: Synthesis Overview and Core Protocol
The synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is typically achieved through the acid-catalyzed condensation of 1H-Indole-2,3-dione (isatin) with 4-nitrophenylhydrazine.[1][2] The reaction proceeds by nucleophilic attack of the hydrazine onto the C3-carbonyl of the isatin, followed by dehydration to form the hydrazone C=N bond. The C3-carbonyl is significantly more electrophilic and reactive than the C2-amide carbonyl, ensuring regioselectivity.
The overall process involves the setup of the reaction, monitoring for completion, isolation of the crude product, and subsequent purification.
Caption: General experimental workflow for the synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
This protocol is a robust starting point for the synthesis. Researchers should consider small-scale trials before scaling up.
Reagents and Materials:
| Reagent | M. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 1H-Indole-2,3-dione (Isatin) | 147.13 | 10 | 1.0 | 1.47 g |
| 4-Nitrophenylhydrazine | 153.14 | 10 | 1.0 | 1.53 g |
| Methanol (Solvent) | - | - | - | 50 mL |
| Glacial Acetic Acid (Catalyst) | 60.05 | - | catalytic | 5-10 drops |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Indole-2,3-dione (1.47 g, 10 mmol) and methanol (50 mL).
-
Reagent Addition: Add 4-nitrophenylhydrazine (1.53 g, 10 mmol) to the suspension.
-
Catalyst: Add 5-10 drops of glacial acetic acid to the reaction mixture. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the C3 carbon.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.
-
Isolation: After the reaction is complete (typically 15-30 minutes, as indicated by the consumption of starting materials on TLC), cool the mixture to room temperature.[3] A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid with a small amount of cold methanol to remove soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as a DMF/water mixture.[3][4]
Section 2: Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the synthesis and scale-up, providing causative explanations and actionable solutions.
Q1: My reaction yield is very low, or I obtained no product. What are the potential causes?
A1: Several factors can lead to poor yields:
-
Purity of Starting Materials: Ensure both the isatin and 4-nitrophenylhydrazine are of high purity. Impurities in the hydrazine can significantly impact its nucleophilicity. The isatin starting material can be synthesized via established methods like the Sandmeyer or Stollé syntheses if commercial sources are inadequate.[5][6][7][8]
-
Insufficient Catalyst: The reaction is acid-catalyzed. An absence or insufficient amount of acetic acid will result in a very slow reaction rate. The mechanism of hydrazone formation is pH-dependent, and while generally slow at neutral pH, the rate is accelerated by acid.[9][10]
-
Reaction Temperature and Time: While the reaction is often rapid, ensure the mixture has reached reflux and is allowed sufficient time for completion. Monitor via TLC to avoid premature work-up.
-
Solvent Choice: Methanol or ethanol are commonly used.[3][11] While solvents like DMF can also be used, they have a much higher boiling point and may require adjustment of the reaction time.[1] Ensure the solvent is anhydrous if moisture-sensitive side reactions are a concern, though this specific reaction is relatively robust.
Q2: My reaction appears stalled and incomplete, even after extended reflux. What should I do?
A2: If TLC analysis shows significant amounts of unreacted starting material after the standard reaction time:
-
Add More Catalyst: Add a few more drops of glacial acetic acid. It's possible the initial catalytic amount was insufficient or consumed by basic impurities.
-
Increase Temperature (with caution): If using ethanol, you are already at a reasonable temperature (~78°C). If you opted for a lower-boiling solvent, switching to ethanol or another higher-boiling solvent could be beneficial. However, excessively high temperatures can lead to side product formation.
-
Check Reagent Stoichiometry: Verify that you used an equimolar ratio of reactants. A slight excess of the hydrazine can sometimes be used to drive the reaction to completion, but this may complicate purification.
Q3: I'm struggling with purification. My product is an oil, or recrystallization fails.
A3: Hydrazones can sometimes be challenging to purify.
-
Recrystallization Solvent: This is the most effective method for purifying hydrazones.[12] If methanol doesn't work, try ethanol, an acetonitrile-water mixture, or DMF-water.[3][4] The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.[13]
-
Avoid Silica Gel Chromatography: Free hydrazones are often unstable on silica gel and can decompose, leading to streaking and poor recovery.[12] If chromatography is unavoidable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
"Oiling Out": If the product separates as an oil during recrystallization, it means it is precipitating from a supersaturated solution above its melting point. Try using a more dilute solution, cooling the solution more slowly, or scratching the inside of the flask to induce crystallization.
Q4: My characterization data (NMR, IR) is inconsistent with the expected structure. What could be wrong?
A4:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C3 ketone stretch from isatin (around 1740 cm⁻¹) and the appearance of a C=N (imine) stretch (around 1620 cm⁻¹). The N-H stretches for the indole and hydrazone moieties should also be visible (around 3100-3300 cm⁻¹).[14][15]
-
¹H NMR Spectroscopy: The most characteristic signal is the N-H proton of the hydrazone, which typically appears as a singlet far downfield (δ 11.5-14.0 ppm).[14] The indole N-H proton also appears as a singlet, usually around δ 11.0-12.0 ppm.[16] Aromatic protons will appear in the δ 7-9 ppm range. The absence of a key signal or the presence of unexpected peaks could indicate impurities or an incomplete reaction.
-
Tautomerism: Some isatin-hydrazone derivatives can exhibit tautomerism (keto-enol or imine-enamine forms), which can lead to additional or broadened peaks in NMR spectra.[14] This is an inherent property of the molecule and not necessarily an impurity.
-
Residual Solvent: Signals from residual DMF, ethanol, or acetic acid can be present. Check the chemical shifts to identify and rule them out.
Section 3: Scientific Deep Dive (FAQs)
Q1: What is the detailed reaction mechanism?
A1: The reaction is a classic nucleophilic addition-elimination.
Caption: Mechanism of acid-catalyzed hydrazone formation.
Mechanism Steps:
-
Protonation: The acid catalyst protonates the C3 carbonyl oxygen of isatin, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The terminal nitrogen of 4-nitrophenylhydrazine acts as a nucleophile, attacking the activated carbonyl carbon.
-
Deprotonation/Proton Transfer: A proton is lost from the attacking nitrogen and another is gained by the hydroxyl group, forming a good leaving group (water).
-
Elimination: The lone pair on the second nitrogen atom helps to eliminate the water molecule, forming the stable C=N double bond of the hydrazone.
Q2: Can I run this reaction without a catalyst?
A2: While the reaction can proceed without a catalyst, the rate will be significantly slower.[9][10] The catalyst is crucial for achieving a high conversion in a reasonable timeframe, especially when scaling up. Both acidic and basic conditions can facilitate hydrazone formation.[17] For this specific synthesis, a catalytic amount of a weak acid like acetic acid is standard and highly effective.[18][19][20]
Q3: What are the primary safety considerations for this synthesis?
A3:
-
Hydrazine Derivatives: 4-Nitrophenylhydrazine is toxic and a potential sensitizer. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Heating: Use a well-controlled heating mantle and ensure the reflux apparatus is securely clamped.
Q4: How stable is the final product?
A4: Hydrazones are generally stable crystalline solids. However, they are susceptible to hydrolysis back to the corresponding ketone (isatin) and hydrazine, especially under acidic conditions and in the presence of water.[21] For long-term storage, keep the product in a cool, dry, and dark place in a tightly sealed container.
References
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- Singh, U. P., & Srivastava, V. (2012). Synthesis of Substituted Isatins. National Institutes of Health (PMC).
- Wikipedia. Isatin.
- SynArchive. Stollé Synthesis.
- Aziz, S., et al. (2020). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. ResearchGate.
- Organic Syntheses. Isatin.
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- Kakatiya University. Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and cytotoxic Activities.
- Al-Sugeir, D., et al. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. National Institutes of Health (PMC).
- ResearchGate. Electronic spectral data of the isatinic hydrazone in various solvents.
- Khan, I., et al. (2025). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Publishing.
- Stana, A., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
- Aday, B., et al. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. National Institutes of Health (PMC).
- Sridhar, S. K., et al. (2002). Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives. PubMed.
- SIELC Technologies. (2018). 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone).
- Kölmel, D. K., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health (PMC).
- ResearchGate. 18 questions with answers in HYDRAZONES.
- Khan, I., et al. (2021). Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. National Institutes of Health (PMC).
- Reddit. (2021). Need a purification method for a free hydrazone.
- PlumX. Synthesis, X-Ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking, and DFT Calculations of a New Series of 3-Hydrazono and 3-Phenylhydrazono Isatin Derivatives.
- ResearchGate. Molecular structure of studied isatin 4-nitrophenylhydrazones 1 and 2.
- ResearchGate. (2020). How to purify hydrazone?
- Der Pharma Chemica. (2010). Synthesis and Screening of New Isatin Derivatives.
- Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy.
- Wikipedia. Hydrazone.
- Asiri, A. M., et al. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. National Institutes of Health (PMC).
- ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?
- Semantic Scholar. The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives.
- Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?
- Al-Ostoot, F. H., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. National Institutes of Health (PMC).
- Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. American Chemical Society.
- ResearchGate. The proposed mechanism for the hydrolysis of isatin aldazines 4a-d in refluxing H2O/AcOH.
- Muthusubramanian, S., et al. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. National Institutes of Health (PMC).
- ResearchGate. Synthesis of isatin–hydrazone hybrid 162.
- ResearchGate. Synthesis of isatin–hydrazone hybrid 147.
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Validation & Comparative
The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Isatin Hydrazone Derivatives' Anticancer Activity
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, the isatin scaffold, a privileged heterocyclic system, has emerged as a particularly fruitful starting point for the design of potent therapeutics.[1][2] This guide provides an in-depth, comparative analysis of the anticancer activity of various isatin hydrazone derivatives, synthesizing data from recent preclinical studies. We will explore their differential efficacy against a spectrum of cancer cell lines, delve into their mechanisms of action, and provide the experimental context necessary for researchers to critically evaluate and build upon these findings.
Isatin (1H-indole-2,3-dione) and its derivatives have demonstrated a broad range of biological activities, with their antineoplastic properties being extensively reported.[3] The synthetic versatility of the isatin core allows for the generation of a vast library of structurally diverse compounds.[2][3] By functionalizing the isatin molecule, particularly at the C3 position to form hydrazones, medicinal chemists have successfully developed derivatives that target multiple cellular mechanisms implicated in cancer, including cell cycle progression, angiogenesis, and apoptosis.[1]
Understanding the Core Structure and its Modifications
The fundamental isatin hydrazone structure consists of an isatin moiety linked to a hydrazone group (-C=N-NH-). The anticancer activity of these derivatives can be finely tuned by strategic modifications at three key positions:
-
The Isatin Ring (A and B rings): Substitutions on the aromatic ring of the isatin core can significantly influence the molecule's electronic properties and its ability to interact with biological targets.
-
The Isatin Nitrogen (N1): Alkylation or arylation at this position can alter the compound's lipophilicity and pharmacokinetic profile.
-
The Hydrazone Moiety (C-ring): The nature of the substituent attached to the hydrazone nitrogen is a major determinant of the derivative's biological activity and target specificity.
Comparative Anticancer Activity: A Data-Driven Overview
The cytotoxic potential of isatin hydrazone derivatives has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values of representative isatin hydrazone derivatives from various studies, highlighting the impact of structural modifications on their anticancer activity.
| Compound ID | R Group on Hydrazone | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Series 1 | Halogenated Phenyls | |||
| 4j | 2,6-dichlorophenyl | MCF-7 (Breast) | 1.51 ± 0.09 | Halogen substituents at the 2,6-position of the C-ring are potent.[3][4] |
| 4k | 2,6-difluorophenyl | MCF-7 (Breast) | 3.56 ± 0.31 | Confirms the potency of di-halogenated C-rings.[3][4] |
| 4e | 2-bromophenyl | MCF-7 (Breast) | 5.46 ± 0.71 | Demonstrates significant activity with a single halogen at the 2-position.[3][4] |
| 4e | 2-bromophenyl | A2780 (Ovarian) | 18.96 ± 2.52 | Shows cell line-specific activity.[3][4] |
| Series 2 | N-benzyl isatin based | |||
| 23 | 4-nitrophenyl | MDA-MB-231 (Triple-Negative Breast) | 15.8 ± 0.6 | Nitro substitution at the 4th position of the phenyl ring shows significant potential.[1][5] |
| Series 3 | Pyridine-containing | |||
| 4b | Pyridine derivative | A-2780 (Ovarian) | -0.4987 (log IC50) | Shows high cytotoxic activity compared to docetaxel.[6] |
| 4d | Pyridine derivative | A-2780 (Ovarian) | -0.8138 (log IC50) | Demonstrates potent activity against ovarian cancer cells.[6] |
| 4i | Pyridine derivative | MCF-7 (Breast) | 0.2459 (log IC50) | Shows comparable activity to docetaxel against breast cancer cells.[6] |
| Series 4 | Bis(hydrazone-isatins) | |||
| 20 | Methoxy-substituted bis-derivative | A375 (Melanoma) | ~22-30 | More active than dacarbazine, a standard chemotherapy for melanoma.[7] |
| 35 | Diphenylmethane bis-derivative | HT-29 (Colon) | ~22-30 | Shows promise against colon cancer cells.[7] |
Deciphering the Mechanisms of Action: Beyond Cytotoxicity
The efficacy of isatin hydrazone derivatives stems from their ability to interact with and modulate the function of key proteins involved in cancer cell proliferation and survival.
Kinase Inhibition: A Prominent Mechanism
A significant number of isatin-based compounds, including the FDA-approved drug Sunitinib, function as kinase inhibitors.[8][9][10] These derivatives often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby halting signal transduction pathways that drive cell growth and division.[10]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a crucial regulator of the cell cycle. Certain isatin hydrazones have been identified as potent CDK2 inhibitors. For instance, compounds 4j (IC50 = 0.245 µM) and 4k (IC50 = 0.300 µM) exhibited strong inhibitory activity against CDK2.[4][11] Molecular docking studies suggest these compounds act as type II ATP competitive inhibitors.[4][12]
Figure 1: Simplified pathway of CDK2-mediated G1/S cell cycle transition and its inhibition by isatin hydrazones. -
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling cascades promoting cell proliferation, survival, and migration. Overexpression of EGFR is common in several cancers. Novel isatin-hydrazone derivatives have been developed as potential EGFR inhibitors.[13][14] One such compound, VIIIb , was shown to inhibit EGFR, leading to a decrease in the G2/M phase cell population and an increase in apoptosis.[13]
Induction of Apoptosis
Many isatin hydrazone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of pro- and anti-apoptotic proteins. For example, compound VIIIb was found to increase the expression of the pro-apoptotic protein Bax and caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[13] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.
Experimental Protocols: A Guide for Reproducibility
To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the standard methodologies used to evaluate the anticancer activity of isatin hydrazone derivatives.
General Synthesis of Isatin Hydrazones
The synthesis of isatin hydrazones is typically a straightforward two-step process.[1][4]
-
Step 1: Formation of Isatin Monohydrazone: Isatin is refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol, to yield isatin monohydrazone.[4]
-
Step 2: Condensation with Aldehydes or Ketones: The isatin monohydrazone is then refluxed with a substituted aryl aldehyde or ketone in the presence of a catalytic amount of glacial acetic acid in absolute ethanol.[1][4] The resulting solid product, the isatin hydrazone derivative, is then filtered and purified.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isatin hydrazone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) Insights
The accumulated data from numerous studies have provided valuable insights into the structure-activity relationships of isatin hydrazone derivatives.
-
Halogen Substitution: As previously noted, halogen substituents on the C-ring (the phenyl ring of the hydrazone moiety) generally enhance cytotoxic activity.[3][4] Di-substitution, particularly at the 2 and 6 positions, appears to be particularly effective.[3][4] The position of the halogen is also critical; for instance, a bromo substituent at the 2-position of the C-ring is more potent than at the 3- or 4-position.[4]
-
Electron-Withdrawing and Donating Groups: The electronic nature of the substituents on the C-ring plays a crucial role. Both electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy) have been shown to contribute to high anticancer activity, suggesting that the optimal electronic properties may be target-dependent.[1][7]
-
Hybrid Molecules: The strategy of creating hybrid molecules by combining the isatin hydrazone scaffold with other pharmacophoric moieties, such as pyridine or triazole, has yielded compounds with potent anticancer activity.[1][6][8] This approach can lead to compounds with novel or synergistic mechanisms of action.
Conclusion and Future Directions
Isatin hydrazone derivatives represent a highly promising and versatile class of anticancer agents. Their synthetic accessibility, coupled with the ability to fine-tune their biological activity through structural modifications, makes them an attractive platform for drug discovery. The data clearly indicate that specific substitution patterns, such as di-halogenation of the C-ring, can lead to compounds with low micromolar to nanomolar potency against various cancer cell lines.
Future research in this area should focus on several key aspects:
-
In Vivo Efficacy and Pharmacokinetics: While in vitro data are encouraging, further studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising derivatives.
-
Target Deconvolution: For many active compounds, the precise molecular target(s) remain to be elucidated. A deeper understanding of their mechanism of action will facilitate rational drug design and the identification of potential biomarkers for patient stratification.
-
Overcoming Drug Resistance: Isatin-based hybrid molecules offer a potential strategy to combat the development of drug resistance, a major challenge in cancer therapy.[3]
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A summary of the cytotoxic structure-activity relationship of isatin derivatives. Available at: [Link]
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Novel hydrazone‐isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling. Scilit. Available at: [Link]
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Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Publishing. Available at: [Link]
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Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. Available at: [Link]
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A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. National Institutes of Health. Available at: [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. Available at: [Link]
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Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties. PubMed. Available at: [Link]
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Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling. PubMed. Available at: [Link]
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Structure–activity relationship (SAR) analysis of compounds 4a–k. ResearchGate. Available at: [Link]
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Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. ResearchGate. Available at: [Link]
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link]
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(PDF) Novel hydrazone‐isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling. ResearchGate. Available at: [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. Available at: [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PubMed Central. Available at: [Link]
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A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Semantic Scholar. Available at: [Link]
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Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. National Institutes of Health. Available at: [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PubMed. Available at: [Link]
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A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. MDPI. Available at: [Link]
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Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple- negative breast cancer agents. Teesside University's Research Portal. Available at: [Link]
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Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. National Institutes of Health. Available at: [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Isatin-Based Compounds
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] This guide provides an in-depth technical comparison of the primary mechanisms of action attributed to isatin-based compounds and presents validated experimental workflows for their confirmation. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reliable data generation.
The Multifaceted Mechanisms of Isatin Derivatives
The therapeutic potential of isatin-based compounds stems from their ability to interact with multiple biological targets. This multi-target profile is a key advantage in tackling complex diseases like cancer.[2][3][4][5] The primary mechanisms of action that have been extensively validated include:
-
Kinase Inhibition: A significant number of isatin derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[2][9][10][11][12][13]
-
Modulation of Apoptosis: Isatin compounds can trigger programmed cell death (apoptosis) through various pathways, most notably through the activation of caspases.[14][15][16][17][18]
-
Inhibition of Tubulin Polymerization: Certain isatin analogues disrupt the dynamics of the cytoskeleton by inhibiting the polymerization of tubulin, a critical component of microtubules.[2][19][20][21][22][23]
This guide will explore the validation of each of these mechanisms, providing detailed protocols and comparative data to aid researchers in their drug discovery efforts.
Validation of Kinase Inhibition
Isatin-based compounds have shown remarkable efficacy in inhibiting a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[2][3][9][11] Inhibition of these kinases can disrupt downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.[11]
Experimental Workflow for Validating Kinase Inhibition
A systematic approach is crucial to validate the kinase inhibitory activity of an isatin derivative. The following workflow outlines the key experimental steps.
Caption: Workflow for validating the kinase inhibitory mechanism of isatin compounds.
Detailed Experimental Protocols
a) Biochemical Kinase Assay (Example: VEGFR-2 Kinase Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Isatin-based compound and a known VEGFR-2 inhibitor (e.g., Sunitinib)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the isatin-based compound and the reference inhibitor in kinase buffer.
-
In a 384-well plate, add 5 µL of the kinase buffer containing the substrate peptide.
-
Add 2.5 µL of the compound dilutions to the wells.
-
Add 2.5 µL of the VEGFR-2 enzyme solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
b) Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of the compound on the phosphorylation status of downstream targets of the inhibited kinase in a cellular context.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Cell culture medium and supplements
-
Isatin-based compound
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the isatin-based compound for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Comparative Performance Data
The following table summarizes the inhibitory activity of representative isatin-based compounds against various kinases compared to established inhibitors.
| Compound/Drug | Target Kinase | IC50 (nM) | Cell Line (for cellular data) | Reference |
| Isatin-based Hybrid 70 | VEGFR-2 | 26.3 | HT-29, MKN-45 | [11] |
| Sunitinib (FDA-approved) | VEGFR-2 | 83.2 | HT-29, MKN-45 | [11] |
| Isatin-Indole Hybrid 36 | CDK2 | 850 | A-549, MDA-MB-231, HCT-116 | [11] |
| Isatin-based Compound 20d | Caspase-3 | 2330 | - | [14][16] |
| Ac-DEVD-CHO (Reference) | Caspase-3 | 16 | - | [14][16] |
Validation of Apoptosis Induction
Many isatin derivatives exert their anticancer effects by inducing apoptosis.[2][6][24] A key mechanism involves the activation of caspases, a family of proteases that execute programmed cell death.[2][14][18] Isatin-sulphonamides, for instance, have been identified as a class of non-peptide caspase-3 and -7 inhibitors.[14][18]
Experimental Workflow for Validating Apoptosis
The induction of apoptosis by an isatin-based compound can be validated through a series of well-defined experiments.
Caption: Workflow for validating the apoptotic mechanism of isatin compounds.
Detailed Experimental Protocols
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Isatin-based compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with the isatin-based compound at various concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
b) Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
Cancer cell line
-
Isatin-based compound
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
96-well white-walled plates
Procedure:
-
Seed cells in a 96-well plate and treat with the isatin compound for the desired time.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
Validation of Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several isatin derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][19][20][21][22][23]
Experimental Workflow for Validating Tubulin Polymerization Inhibition
The validation of tubulin polymerization inhibition involves both in vitro and cell-based assays.
Caption: Workflow for validating tubulin polymerization inhibition by isatin compounds.
Detailed Experimental Protocols
a) Cell-Free Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin (>99% pure)
-
Tubulin polymerization buffer
-
GTP
-
Isatin-based compound and reference inhibitors (e.g., Vinblastine, Paclitaxel)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare dilutions of the isatin compound and reference inhibitors.
-
In a 96-well plate, add the tubulin polymerization buffer and the compound.
-
Add purified tubulin to the wells and incubate on ice.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
Comparative Performance Data
| Compound | Tubulin Polymerization Inhibition | Cell Line | Reference |
| Isatin-Curcumin Hybrid | IC50 = 1.2 µM | HCT-116 | [20] |
| 5,7-dibromoisatin analog 11 | Significantly better than vinblastine | HT-29, MCF-7, A549, UACC903 | [19][21] |
| 5,7-dibromoisatin analog 13 | Significantly better than vinblastine | HT-29, MCF-7, A549, UACC903 | [19][21] |
| Vinblastine (Reference) | Standard inhibitor | - | [19][21] |
Conclusion
The isatin scaffold provides a versatile platform for the development of novel therapeutics with diverse mechanisms of action. This guide has outlined robust and validated experimental workflows to confirm the primary mechanisms of kinase inhibition, apoptosis induction, and tubulin polymerization inhibition for isatin-based compounds. By employing these systematic approaches and comparing the performance of new derivatives with established alternatives, researchers can confidently advance the most promising candidates in the drug discovery pipeline. The multi-target nature of many isatin compounds presents both a challenge and an opportunity, necessitating a thorough and multifaceted validation strategy to fully elucidate their therapeutic potential.
References
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Medvedev, A., Buneeva, O., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Biologics: Targets & Therapy, 1(4), 347–355. [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Advances. (2025). [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. (2025). [Link]
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Fassihi, A., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1696–1706. [Link]
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Fassihi, A., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate. [Link]
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Fassihi, A., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. PubMed. [Link]
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Medvedev, A., Buneeva, O., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Semantic Scholar. [Link]
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Medvedev, A., Buneeva, O., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Dove Medical Press. [Link]
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Cheke, R. S., et al. (2021). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 14(11), 1109. [Link]
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Cheke, R. S., et al. (2021). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Scilit. [Link]
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Lee, H., et al. (2008). Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. Journal of Medicinal Chemistry, 51(22), 7244–7253. [Link]
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Krishnegowda, G., et al. (2012). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & Medicinal Chemistry, 20(1), 134–142. [Link]
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed Central. (2021). [Link]
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A survey of isatin hybrids and their biological properties. PubMed Central. (2024). [Link]
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Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. ResearchGate. [Link]
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Cheke, R. S., et al. (2021). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Semantic Scholar. [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. (2025). [Link]
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da Costa, M. M., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 658628. [Link]
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Biochemical and pharmacological characterization of isatin and its derivatives: From structure to activity. ResearchGate. (2025). [Link]
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. (2021). [Link]
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Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. PubMed Central. (2022). [Link]
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Fassihi, A., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Taylor & Francis Online. [Link]
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Sharma, P., et al. (2015). Isatin derivatives as tubulin inhibitors. ResearchGate. [Link]
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Krishnegowda, G., et al. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PubMed. [Link]
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. ResearchGate. (2025). [Link]
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Vine, K. L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Current Cancer Drug Targets, 9(3), 397–419. [Link]
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Isatin analogues with tyrosine kinase inhibitory activity and anti-leishmanial activity. ResearchGate. [Link]
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Krishnegowda, G., et al. (2012). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. ResearchGate. [Link]
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Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI. (2021). [Link]
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Hall, M. D., et al. (2009). Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. Journal of Medicinal Chemistry, 52(10), 3191–3204. [Link]
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Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. PubMed Central. (2024). [Link]
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Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. PubMed Central. (2025). [Link]
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Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. ResearchGate. [Link]
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Liu, J., et al. (2014). Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)isatin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 589–593. [Link]
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A Comparative Guide to the Synthetic Routes of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
1H-Indole-2,3-dione, commonly known as isatin, and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a vast array of biological activities including anticancer, antiviral, and antimicrobial properties. The synthetic versatility of the isatin core allows for extensive functionalization, particularly at the C3 position. The introduction of a hydrazone linkage at this position has been shown to be a particularly fruitful strategy for the development of potent pharmacological agents. 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a significant member of this family, serving as a key intermediate and a biologically active molecule in its own right. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in the field.
This guide provides an in-depth comparative analysis of three distinct synthetic routes to 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], offering insights into the causality behind experimental choices and providing validated protocols. The routes discussed are:
-
Route A: The Conventional Acid-Catalyzed Condensation - A classic, straightforward approach.
-
Route B: Microwave-Assisted Green Synthesis - A modern, energy-efficient alternative.
-
Route C: The Morita-Baylis-Hillman (MBH) Adduct Strategy - An indirect, multi-step protection-deprotection pathway.
Each route is evaluated based on reaction efficiency, complexity, and adherence to the principles of green chemistry, supported by experimental data and mechanistic insights.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a critical decision that impacts not only the yield and purity of the final product but also the overall time, cost, and environmental footprint of the process. Below is a summary of the key performance indicators for the three distinct synthetic strategies detailed in this guide.
| Parameter | Route A: Conventional Condensation | Route B: Microwave-Assisted | Route C: MBH Adduct Strategy |
| Reaction Time | 2 - 4 hours | 30 - 60 seconds | > 3 days (multi-step) |
| Typical Yield | Good to Excellent (80-95%) | Excellent (>90%) | Good (for cleavage step, ~85%) |
| Energy Input | Moderate to High (prolonged heating) | Low (short bursts of high energy) | High (multiple steps, prolonged stirring) |
| Solvent Usage | Moderate (e.g., Ethanol, DMF) | Minimal to Moderate (e.g., Ethylene Glycol) | High (multiple steps and purification) |
| Complexity | Low (one-step) | Low (one-step, requires specific equipment) | High (multi-step, requires protection/deprotection) |
| Green Chemistry Score | Low to Moderate | High | Low |
Route A: The Conventional Acid-Catalyzed Condensation
This is the most traditional and widely employed method for the synthesis of isatin hydrazones. The reaction proceeds via a simple acid-catalyzed condensation between the C3-carbonyl group of isatin and the terminal amine of 4-nitrophenylhydrazine.
Mechanistic Insight
The reaction is initiated by the protonation of the C3-carbonyl oxygen of isatin by an acid catalyst (e.g., glacial acetic acid), which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen atom of 4-nitrophenylhydrazine then attacks the activated carbonyl carbon, leading to the formation of a carbinolamine intermediate. Subsequent dehydration of this intermediate, again facilitated by the acidic medium, results in the formation of the stable C=N double bond of the hydrazone product.
Experimental Protocol
Materials:
-
1H-Indole-2,3-dione (Isatin) (1.0 mmol)
-
4-Nitrophenylhydrazine (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
In a 50 mL round-bottom flask, suspend 1H-indole-2,3-dione in absolute ethanol.
-
Add 4-nitrophenylhydrazine to the suspension.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Fit the flask with a condenser and reflux the reaction mixture with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Workflow Diagram
Caption: Workflow for Conventional Synthesis.
Route B: Microwave-Assisted Green Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption.[1][2]
Mechanistic Insight
The underlying mechanism is identical to the conventional method (acid-catalyzed condensation). However, the use of microwave irradiation provides a more efficient and uniform heating of the reaction mixture. Polar molecules, such as ethanol and the reactants themselves, absorb microwave energy directly, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This often minimizes the formation of side products that can occur with prolonged conventional heating.[3]
Experimental Protocol
Materials:
-
1H-Indole-2,3-dione (Isatin) (1.0 mmol)
-
4-Nitrophenylhydrazine (1.0 mmol)
-
Ethylene Glycol (4 mL) or Ethanol (10 mL)
-
A household or laboratory microwave oven
Procedure:
-
In a microwave-safe beaker or vial, create a slurry of isatin in ethylene glycol or ethanol.
-
Add 4-nitrophenylhydrazine to the slurry and mix thoroughly.
-
Cover the vessel with a watch glass or a loose-fitting cap.
-
Place the vessel in the center of the microwave oven.
-
Irradiate the mixture at a medium power setting (e.g., 500W) for 30-60 seconds.[4][5]
-
Carefully remove the vessel and allow it to cool to room temperature.
-
If the product does not precipitate upon cooling, place the vessel on an ice bath.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold water or ethanol.
-
Dry the product to yield the desired hydrazone.
Workflow Diagram
Caption: Workflow for Microwave-Assisted Synthesis.
Route C: The Morita-Baylis-Hillman (MBH) Adduct Strategy
This route represents a more sophisticated, indirect approach to synthesizing isatin hydrazones. It involves the initial protection of the highly reactive C3-carbonyl of isatin as a Morita-Baylis-Hillman (MBH) adduct. The desired hydrazone is then formed in a subsequent deprotection step that involves a C-C bond cleavage.[6][7]
Mechanistic Insight
The overall process can be divided into two main stages:
-
MBH Adduct Formation (Protection): The C3-carbonyl of isatin reacts with an activated alkene (e.g., methyl acrylate) in the presence of a nucleophilic catalyst (e.g., DABCO) to form the MBH adduct. This effectively protects the C3 position.
-
C-C Bond Cleavage and Hydrazone Formation (Deprotection): The MBH adduct is treated with (2,4-dinitrophenyl)hydrazine. The reaction is believed to proceed via nucleophilic attack of the hydrazine on the C3 carbon, leading to a retro-Michael type reaction that cleaves the C-C bond of the original adduct and simultaneously forms the hydrazone. This method is particularly useful when other functionalities on the isatin ring need to be manipulated without affecting the C3 position.[6][8]
Experimental Protocol
Part 1: Synthesis of the MBH Adduct (Protection)
-
This step is performed according to established literature procedures for the MBH reaction of isatins. Typically, isatin is reacted with methyl acrylate and a catalytic amount of DABCO in ethanol, which can take 3-6 days at room temperature.[6]
Part 2: C-C Bond Cleavage and Hydrazone Formation Materials:
-
Isatin-MBH Adduct (0.20 mmol)
-
2,4-Dinitrophenylhydrazine (0.30 mmol, 1.5 equiv)
-
Mortar and Pestle
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane mixture
Procedure:
-
In a mortar, grind a mixture of the MBH adduct and 2,4-dinitrophenylhydrazine under solvent-free conditions at room temperature for approximately 30 minutes.[6]
-
The progress of the reaction can be monitored by TLC.
-
The resulting crude paste is then purified directly by silica gel column chromatography.
-
Elute the column with an appropriate solvent mixture (e.g., 20:80 Ethyl Acetate/Hexane) to isolate the pure 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]. Note: This protocol uses 2,4-dinitrophenylhydrazine, but the principle is applicable to 4-nitrophenylhydrazine.
Workflow Diagram
Caption: Workflow for the MBH Adduct Strategy.
Conclusion and Recommendations
This guide has presented a comparative analysis of three distinct synthetic routes to 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
-
Route A (Conventional Condensation) remains a reliable and accessible method, particularly for small-scale laboratory synthesis where specialized equipment is not available. Its primary drawbacks are longer reaction times and higher energy consumption compared to modern alternatives.
-
Route B (Microwave-Assisted Synthesis) is highly recommended for its efficiency, speed, and alignment with green chemistry principles.[1] It offers significantly reduced reaction times and often improved yields, making it ideal for high-throughput synthesis and process optimization.
-
Route C (MBH Adduct Strategy) is a specialized route that is less efficient for the direct synthesis of the target molecule. However, its value lies in its application within more complex synthetic schemes where the C3 position of isatin requires protection during intermediate steps.
For the straightforward synthesis of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], the Microwave-Assisted route is the superior choice , offering the best combination of yield, speed, and environmental sustainability. The Conventional Condensation method serves as a viable, albeit less efficient, alternative. The MBH Adduct route should be considered only when a protection strategy for the isatin C3-carbonyl is explicitly required.
References
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Comparative Study of Microwave Assisted and Conventional Synthesis of Furfuraldehyde Based Hydrazone Derivatives and their Metal Complexes with Biological Evaluation. (2025). ResearchGate. [Link]
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Ajani, O. O., Ajayi, O., Adekoya, J. A., & Taiwo, F. (2015). Comparative Study of Microwave-assisted and Conventional Synthesis of 3-[1-(s-phenylimino) Ethyl]-2H-chromen-2-ones and Selected Hydrazone Derivatives. Science Alert. [Link]
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Microwave Assisted Reduction of Isatin. (n.d.). Thinkswap. Retrieved from [Link]
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Uzgören Baran, A. (2013). Comparative study of microwave-assisted and conventional synthesis of ibuprofen-based acyl hydrazone derivatives. Turkish Journal of Chemistry. [Link]
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Synthesis, Characterization and Pharmacological Screening of some Acid Hydrazones Under Classical Heating and Microwave Irradiation: A Comparative Study. (2015). International Journal of PharmTech Research. [Link]
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Baran, A. U. (2013). Comparative study of microwave-assisted and conventional synthesis of ibuprofen-based acyl hydrazone derivatives. TÜBİTAK Academic Journals. [Link]
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Parquet, E., & Lin, Q. (2012). Microwave Assisted Wolff-Kishner Reduction Reaction. Journal of Chemical Education, 89(10), 1322-1323. [Link]
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Vadivel, V., Ganesan, R., Kannaiyan, V., Vellikannu, E., & Vijayakumar, T. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9603-9614. [Link]
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Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. (2019). Scilit. [Link]
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Vadivel, V., Ganesan, R., Kannaiyan, V., Vellikannu, E., & Vijayakumar, T. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9603-9614. [Link]
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Vadivel, V., Ganesan, R., Kannaiyan, V., Vellikannu, E., & Vijayakumar, T. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9603–9614. [Link]
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Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. (2018). International Journal of Engineering Research & Science. [Link]
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Vadivel, V., Ganesan, R., Kannaiyan, V., Vellikannu, E., & Vijayakumar, T. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ResearchGate. [Link]
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Comparative Analysis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] as a Kinase Inhibitor
A Technical Guide for Drug Discovery Professionals
From the desk of a Senior Application Scientist, this guide provides an in-depth comparison of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], an isatin-hydrazone derivative, against other established kinase inhibitors. We will delve into its mechanism, target profile, and comparative efficacy, supported by experimental data and protocols to provide a comprehensive resource for researchers in oncology and drug development.
Introduction: The Isatin Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including metabolism, cell cycle progression, and signal transduction.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3]
The 1H-indole-2,3-dione, or isatin, scaffold is a versatile heterocyclic compound that has garnered significant attention from medicinal chemists.[3][4] Its unique structural features allow for extensive modification, making it a privileged core for the synthesis of a wide variety of biologically active compounds.[3][4] Notably, isatin derivatives have been successfully developed as potent multi-kinase inhibitors, exemplified by the FDA-approved drug Sunitinib, which targets several receptor tyrosine kinases.[3]
The subject of this guide, 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] , is a derivative that combines the isatin core with a 4-nitrophenylhydrazone moiety.[5] This structural combination has demonstrated a range of biological activities, including significant cytotoxic effects against various cancer cell lines.[5] This guide aims to place these findings in the broader context of kinase inhibitor research by comparing its profile to inhibitors of key oncogenic kinases like CDK2 and VEGFR-2.
Target Profile and Mechanism of Action
Research into isatin-hydrazone derivatives suggests that their primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain.[6][7] 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its analogs have shown inhibitory activity against several crucial kinases implicated in cancer progression.
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, specifically the G1-S phase transition where DNA replication occurs.[8][9] In many cancers, the CDK2 signaling pathway is dysregulated, leading to unchecked cell proliferation.[8][9] Isatin-hydrazones have been identified as potent inhibitors of CDK2, suggesting a direct mechanism for their anti-proliferative effects.[6][10] By blocking CDK2, these compounds can halt the cell cycle and induce apoptosis.[9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels.[11][12] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a critical target in oncology.[13] Small molecules that inhibit VEGFR-2 can disrupt this blood supply, effectively starving the tumor.[12][14] 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been specifically noted for its potential to inhibit VEGFR-2, blocking its function at the active site.[15]
The diagram below illustrates the central roles of CDK2 and VEGFR-2 in cancer cell proliferation and tumor angiogenesis, respectively.
Caption: Key signaling pathways targeted by isatin-hydrazone derivatives.
Comparative Efficacy and Cytotoxicity
The therapeutic potential of a kinase inhibitor is defined not only by its potency against its intended target but also by its broader effects on cell viability. Experimental data demonstrates that 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] exhibits potent cytotoxic activity against several human cancer cell lines.
Table 1: Cytotoxicity of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] [5]
| Cell Line | Cancer Type | LC50 (μM) | Activity Level |
| MCF-7 | Breast | 0.55 | High |
| HeLa | Cervical | 0.50 | High |
| HepG2 | Liver | 0.90 | High |
These low micromolar LC50 values indicate high potency. Importantly, studies have also shown that this class of compounds exhibits significantly lower toxicity towards normal human cells, highlighting a favorable therapeutic window.[5] The mechanism for this cytotoxicity is believed to be the induction of apoptosis through the modulation of specific signaling pathways.[5]
To contextualize these findings, we compare 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] with other well-characterized kinase inhibitors targeting similar pathways.
Table 2: Comparative Profile of Selected Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 / Potency | Mechanism | Clinical Status |
| 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | CDK2, VEGFR-2[6][10][15] | CDK2: ~0.2-0.3 µM (analogs)[6] | ATP-Competitive[6] | Preclinical |
| PF-07104091 | CDK2[16][17] | Potent and selective[17] | ATP-Competitive | Phase I Clinical Trials[17] |
| Sorafenib | VEGFR-2, PDGFR, RAF[12][14] | VEGFR-2: 0.08 µM[13] | Type II ATP-Competitive | FDA Approved[13] |
| Tideglusib | GSK-3β[18][19] | IC50: 60 nM[19] | Non-ATP-Competitive[18] | Phase II Clinical Trials[19] |
This comparison highlights that while compounds like Sorafenib show greater potency against VEGFR-2 in enzymatic assays, the isatin-hydrazone derivative demonstrates broad cytotoxic effects at sub-micromolar concentrations and possesses a multi-targeting profile that is highly desirable in cancer therapeutics.[20] Its ATP-competitive mechanism is common among kinase inhibitors, but its specific interactions within the ATP-binding pocket, potentially as a Type II inhibitor, could offer advantages in terms of selectivity and overcoming resistance.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Trustworthy and reproducible data are the bedrock of drug discovery. The following protocol describes a standard luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[2]
Causality in Experimental Design:
-
Compound Dilution: Test compounds are prepared in 100% DMSO, a universal solvent for organic molecules. Serial dilutions are then made to assess dose-dependency. It is critical to maintain a consistent final DMSO concentration across all wells to prevent solvent-induced artifacts.
-
Pre-incubation: The inhibitor is incubated with the kinase before initiating the reaction. This step is crucial as it allows the compound to bind to the kinase's active site without competition from the ATP substrate, providing a more accurate measure of its inhibitory potential.
-
Reaction Initiation: The kinase reaction is started by adding a mixture of the kinase's specific substrate peptide and ATP. The concentrations should be optimized, typically around the Michaelis-Menten constant (Km) for ATP, to ensure the assay is sensitive to competitive inhibitors.
-
ADP Detection: The ADP-Glo™ system is a robust method for detection. The first reagent stops the kinase reaction and depletes any remaining ATP. The second reagent converts the ADP produced into ATP, which then drives a luciferase reaction, generating a light signal directly proportional to kinase activity.[2]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology: [2]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination. A DMSO-only sample will serve as the negative control (100% activity). A known inhibitor, like Staurosporine, should be used as a positive control.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the target kinase (e.g., CDK2/Cyclin E) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Gently mix and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion and Future Directions
1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] represents a promising scaffold for the development of novel anticancer therapeutics. Its high cytotoxic potency against multiple cancer cell lines and its multi-targeting profile against key kinases like CDK2 and VEGFR-2 make it an attractive lead compound. While established inhibitors like Sorafenib may exhibit higher potency against a single target in enzymatic assays, the broader activity profile of the isatin-hydrazone derivative could translate to improved efficacy in complex biological systems and potentially overcome resistance mechanisms.
Further research should focus on elucidating the full kinome selectivity profile of this compound, optimizing its structure to enhance potency and drug-like properties, and evaluating its efficacy in preclinical in vivo models. The experimental frameworks provided in this guide offer a robust starting point for these critical next steps in the drug discovery pipeline.
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A Comparative Guide to the Crystallographic Profile of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and Its Structural Analogs
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular interactions, biological activity, and solid-state properties. 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], a derivative of isatin, has garnered significant interest for its therapeutic potential, including anticancer and antimicrobial activities.[1] However, a critical piece of data for in-depth analysis—its single-crystal X-ray structure—is not publicly available in crystallographic databases as of the time of this guide.
This guide addresses this data gap by providing a comprehensive comparative analysis based on closely related, structurally characterized compounds. By examining the crystallographic data of its analogs, we can infer the likely structural characteristics of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and provide a robust framework for its future crystallographic investigation.
Comparative Crystallographic Analysis: Insights from Analogs
The most powerful comparisons arise from molecules that share the core isatin-hydrazone scaffold and key functional groups. The primary analog for our analysis is (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, an isomer where the nitro group is positioned on the isatin ring rather than the phenyl ring.
Primary Analog: (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one
The crystal structure of this isomer provides a foundational blueprint for understanding the molecular geometry and packing of the target compound.[2][3][4]
Key Structural Observations:
-
Planarity: The molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.065 Å for the non-hydrogen atoms.[2][3] This planarity is crucial for enabling effective intermolecular interactions, such as π-π stacking.
-
Intramolecular Hydrogen Bonding: A significant feature is the presence of an intramolecular N—H⋯O hydrogen bond between the hydrazone N-H and the isatin C2-carbonyl oxygen.[2][3] This interaction forms a stable six-membered ring (S(6) graph-set motif), which rigidifies the conformation and is a common feature in related isatin hydrazones.[5]
-
Intermolecular Interactions: The crystal packing is dominated by a network of N—H⋯O and C—H⋯O hydrogen bonds, linking molecules into a two-dimensional network.[2][3] Hirshfeld surface analysis reveals that O⋯H (28.5%) and H⋯H (26.7%) contacts are the most significant contributors to the crystal packing.[2][3]
| Crystallographic Parameter | (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one [2][3] |
| Molecular Formula | C₁₄H₁₀N₄O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2332 (3) |
| b (Å) | 5.0189 (2) |
| c (Å) | 22.3168 (8) |
| β (°) | 97.439 (3) |
| Volume (ų) | 1246.51 (8) |
| Z | 4 |
| Key Feature | Intramolecular N—H⋯O hydrogen bond |
Secondary Analogs: Other Isatin Hydrazones and Nitrophenyl Derivatives
Analysis of other reported isatin hydrazone structures further solidifies our predictions. For instance, a study on isatin-s-triazine hydrazone derivatives also confirmed the formation of stable structures through various non-covalent interactions, with C…H, N…H, and H…H contacts being predominant.[6][7][8]
Furthermore, crystallographic studies of compounds containing the 4-nitrophenyl group, such as N1-(4-nitrophenyl)-2-pyrazolines, show how the nitro group frequently participates in intermolecular C—H⋯O hydrogen bonds, acting as a hydrogen bond acceptor and influencing the overall crystal packing.[1]
Inferred Crystallographic Properties of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Based on the detailed analysis of its analogs, we can confidently predict the following structural characteristics for the target compound:
-
Molecular Geometry: The molecule is expected to be largely planar, similar to its isomer, to maximize π-system conjugation.
-
Isomerism: The E-isomer is likely to be the thermodynamically favored form, stabilized by the intramolecular N—H⋯O hydrogen bond between the hydrazone proton and the isatin carbonyl.
-
Hydrogen Bonding: The primary intramolecular interaction will be the N—H⋯O hydrogen bond. The crystal packing will likely be stabilized by intermolecular N—H⋯O hydrogen bonds involving the isatin N-H and the nitro group oxygens of adjacent molecules.
-
Crystal Packing: π-π stacking interactions between the indole and nitrophenyl rings of neighboring molecules are highly probable, contributing to the stability of the crystal lattice.
A Validated Protocol for Determining the Crystal Structure
For researchers aiming to resolve the structure of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], the following experimental workflow provides a robust and validated methodology.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step 1: Synthesis and Crystallization
-
Synthesis: The title compound is typically synthesized via a condensation reaction between isatin and 4-nitrophenylhydrazine, often catalyzed by a few drops of glacial acetic acid in an ethanol solvent under reflux.[2]
-
Purification: The crude product should be purified, typically by recrystallization from a suitable solvent like ethanol or DMF, to achieve high purity essential for growing quality crystals.
-
Crystal Growth: High-quality single crystals are the most critical and often most challenging part of the process.[9]
-
Method: Slow evaporation is the most common method. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., DMF/methanol, ethyl acetate) to near saturation.[2]
-
Setup: Loosely cover the container and leave it undisturbed in a vibration-free environment. Crystals should form over several days to weeks.
-
Step 2: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Selection: Using a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.[10]
-
Mounting: Mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant oil.
-
Data Collection:
-
Instrument: Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Conditions: Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations and potential crystal decay.[11][12]
-
Procedure: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The instrument software determines the unit cell and collects a full sphere of diffraction data.
-
Step 3: Structure Solution and Refinement
This stage involves converting the raw diffraction data into a 3D atomic model.
-
Data Integration: The raw diffraction images are processed to integrate the intensities of all the Bragg reflections. This step yields a file (typically with an .hkl extension) containing the Miller indices and intensity for each reflection.[13]
-
Structure Solution:
-
Structure Refinement:
-
Software: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL.[13][16]
-
Process: This iterative process involves assigning atoms, refining their positions and thermal parameters (anisotropically for non-hydrogen atoms), and locating hydrogen atoms from the difference Fourier map.[17]
-
-
Validation: The final refined structure is validated using tools like PLATON/checkCIF to ensure the model is chemically reasonable and fits the data well. The final output is a Crystallographic Information File (CIF).
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A Technical Guide to the Structure-Activity Relationship of Isatin Nitrophenylhydrazones: A Comparative Analysis
In the landscape of medicinal chemistry, the isatin scaffold stands out as a "privileged" structure, a versatile core that has given rise to a multitude of compounds with a broad spectrum of biological activities.[1][2] Among the numerous derivatives, isatin hydrazones, and specifically isatin nitrophenylhydrazones, have garnered significant attention for their potential as anticancer, antiviral, and antimicrobial agents.[1][3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of isatin nitrophenylhydrazones, grounded in experimental data, to assist researchers in the rational design of more potent and selective therapeutic agents.
The Isatin Core: A Foundation for Diverse Bioactivity
Isatin, or 1H-indole-2,3-dione, is an endogenous compound found in mammalian tissues.[5] Its unique structural features, particularly the reactive ketone at the C-3 position, make it an ideal starting point for chemical modifications. The condensation of isatin with various hydrazides readily yields isatin hydrazones, a class of compounds whose biological activity is profoundly influenced by the nature of the substituents on both the isatin ring and the hydrazone moiety.
Synthesis of Isatin Nitrophenylhydrazones: A Generalized Protocol
The synthesis of isatin nitrophenylhydrazones is typically a straightforward condensation reaction. The general procedure involves the reaction of an appropriately substituted isatin with a nitrophenylhydrazine in a suitable solvent, often with an acid catalyst.
Experimental Protocol: Synthesis of Isatin-3-(4-nitrophenyl)hydrazone
-
Dissolution: Dissolve 1 equivalent of isatin in warm ethanol or methanol.
-
Addition of Hydrazine: To this solution, add a slight molar excess (1.1 equivalents) of 4-nitrophenylhydrazine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent like ethanol or a mixture of DMF/water to obtain the pure isatin nitrophenylhydrazone.
Caption: General synthesis workflow for isatin nitrophenylhydrazones.
Anticancer Activity: A Comparative Analysis
Isatin nitrophenylhydrazones have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of protein kinases, which are crucial for cell cycle regulation and signal transduction.[1][6]
Structure-Activity Relationship (SAR) for Anticancer Activity
The cytotoxic effects of isatin nitrophenylhydrazones are highly dependent on the substitution pattern on both the isatin core and the nitrophenyl ring.
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring plays a critical role in determining the anticancer activity. Studies have shown that a 4-nitro substitution on the benzylidene group of fluorinated isatin-hydrazones results in significant inhibition of lung cancer cell growth.[7]
-
Substituents on the Isatin Ring: Halogenation of the isatin ring, particularly at the C-5 and C-7 positions, has been shown to enhance cytotoxic activity.[8] For instance, 5,6,7-tribromoisatin has been found to be a potent antiproliferative agent.[8]
-
Substituents on the Phenyl Ring of the Hydrazone: Besides the nitro group, other substituents on the phenyl ring of the hydrazone moiety can modulate activity. Halogen substituents at the 2,6-position of the C-ring of isatin-hydrazones have been identified as being among the most potent derivatives against breast cancer cell lines.[5]
Comparative Performance Data
The following table summarizes the in vitro anticancer activity of selected isatin hydrazone derivatives against various cancer cell lines, providing a basis for comparison.
| Compound ID | Isatin Substituent | Phenylhydrazone Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | Unsubstituted | 2,6-dichloro | MCF7 (Breast) | 1.51 ± 0.09 | [5] |
| 4k | Unsubstituted | 2-chloro-6-fluoro | MCF7 (Breast) | 3.56 ± 0.31 | [5] |
| 8 | 5-Fluoro | 4-nitrobenzylidene | A549 (Lung) | 42.43 | [7] |
| 8 | 5-Fluoro | 4-nitrobenzylidene | HepG2 (Liver) | 48.43 | [7] |
| Doxorubicin | - | - | MCF7 (Breast) | 3.10 ± 0.29 | [5] |
From the data, it is evident that compound 4j , with two chloro substituents at the 2 and 6 positions of the phenyl ring, exhibits approximately twofold greater potency than the standard anticancer drug doxorubicin against the MCF7 cell line.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isatin nitrophenylhydrazone derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral and Antimicrobial Activities: A Comparative Overview
Isatin derivatives have a long history of investigation as antiviral and antimicrobial agents.[4] The introduction of the nitrophenylhydrazone moiety can significantly impact these activities.
Structure-Activity Relationship (SAR) for Antimicrobial and Antiviral Activity
-
Antimicrobial Activity: The antimicrobial efficacy of isatin hydrazones is influenced by the substituents on the isatin ring. For example, the presence of a halogen at the 5-position of the isatin ring has been shown to be beneficial for antibacterial activity.[9]
-
Antiviral Activity: For anti-HIV activity, isatin-β-thiosemicarbazones have been extensively studied, with substitutions on the isatin ring and the terminal nitrogen of the thiosemicarbazone moiety playing a key role in modulating potency.[4] While specific SAR data for isatin nitrophenylhydrazones as antiviral agents is less abundant in the reviewed literature, the general principles of isatin SAR likely apply.
Comparative Performance Data
The following table presents the minimum inhibitory concentration (MIC) values for some isatin-pyrazole hydrazone derivatives against various bacterial strains, offering a comparison of their antibacterial potency.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| PS9 | P. aeruginosa | 8 | [10] |
| PS9 | K. pneumoniae | 8 | [10] |
| PS9 | E. coli | 16 | [10] |
| PS6 | B. subtilis | 8 | [10] |
| PS6 | E. faecalis | 16 | [10] |
| PS6 | S. aureus | 16 | [10] |
These results indicate that isatin-pyrazole hydrazones can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the isatin nitrophenylhydrazone compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.
Conclusion and Future Directions
The structure-activity relationship studies of isatin nitrophenylhydrazones reveal a class of compounds with tunable biological activities. Key takeaways for researchers include:
-
Anticancer Potency: Halogenation, particularly di-substitution at the 2 and 6 positions of the phenylhydrazone ring, is a promising strategy for enhancing cytotoxicity.
-
Broad-Spectrum Potential: The isatin scaffold is a versatile platform for developing agents with multiple biological activities.
-
Rational Design: The established SAR provides a roadmap for the rational design of next-generation isatin nitrophenylhydrazones with improved potency and selectivity.
Future research should focus on elucidating the precise molecular targets of these compounds, particularly the specific kinases they inhibit, to better understand their mechanism of action and to guide further optimization. Additionally, in vivo studies are necessary to evaluate the therapeutic potential and pharmacokinetic profiles of the most promising candidates. The continued exploration of the chemical space around the isatin nitrophenylhydrazone scaffold holds significant promise for the discovery of novel therapeutic agents.
References
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Al-Warhi, T., et al. (2020). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega, 5(42), 27475–27489. Available at: [Link]
- Azizian, J., et al. (2012). Synthesis and evaluation of new isatin-based anticancer agents. Molecular diversity, 16(3), 537-545.
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Al-Salem, H. S., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules, 25(19), 4400. Available at: [Link]
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Bhardwaj, A., et al. (2021). Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. International Journal of Molecular Sciences, 22(16), 8889. Available at: [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of Isatin Hydrazones and Standard Antibiotics
In an era where antimicrobial resistance (AMR) poses a formidable threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents that can circumvent existing resistance mechanisms.[1][2] Among the myriad of synthetic scaffolds explored, isatin (1H-indole-2,3-dione) and its derivatives, particularly isatin hydrazones, have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[3][4]
This guide provides a technical comparison of the antimicrobial spectrum of select isatin hydrazones against that of standard, clinically relevant antibiotics. We will delve into the quantitative data supporting their efficacy, explore their divergent mechanisms of action, and provide the detailed experimental protocols necessary for their evaluation, grounding our discussion in the authoritative standards that ensure data integrity and reproducibility.
The Isatin Hydrazone Scaffold: A Platform for Antimicrobial Innovation
Isatin itself is a versatile heterocyclic compound, but its derivatization, especially at the C3 position to form hydrazones, unlocks a vast chemical space for tuning biological activity.[5] The resulting isatin hydrazone scaffold is a hybrid structure that has been shown to exhibit significant activity against a wide range of pathogenic microbes.[3][6]
Caption: General structure of Isatin Hydrazone derivatives.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The efficacy of an antimicrobial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC)—the lowest concentration of the agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Below, we compare the reported MIC values of various isatin hydrazone derivatives with those of standard antibiotics against key pathogens.
Gram-Positive Bacteria
This class includes significant pathogens like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis. Many isatin hydrazones have demonstrated potent activity against these bacteria, often comparable or superior to standard treatments.[7]
| Compound/Drug | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) |
| Isatin Hydrazone (PS9) | 32[8] | 32[8] | 8[8] |
| Isatin Hydrazone (PS6) | 16[8] | 8[8] | 16[8] |
| Hybrid Isatin 16 | 0.007–0.49[9] | 0.007–0.49[9] | - |
| Norfloxacin (Standard) | ~2-4 times higher than some hydrazones[4] | - | - |
| Ampicillin (Standard) | 100-250[3] | - | - |
| Ciprofloxacin (Standard) | 0.25 - 1 | 0.25 - 0.5 | 0.5 - 2 |
Note: Standard antibiotic MIC values are typical ranges and can vary.
The data indicates that specific isatin derivatives, such as hybrid 16 and PS6, exhibit exceptional potency against Gram-positive bacteria, with MIC values significantly lower than that of ampicillin and in some cases rivaling fluoroquinolones like ciprofloxacin.[3][8][9] Compounds bearing electron-withdrawing groups (e.g., halogens) on the isatin ring have often shown enhanced activity.[5]
Gram-Negative Bacteria
Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, are notoriously difficult to treat due to their protective outer membrane. While some derivatives show moderate activity, this remains a challenging target for many novel compounds.
| Compound/Drug | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) |
| Isatin Hydrazone (PS9) | 16[8] | 8[8] | 8[8] |
| Isatin Hydrazone (PS11) | >256 | 32[8] | 32[8] |
| Hybrid Isatin 16 | 0.007–0.49[9] | - | 0.007–0.49[9] |
| Ampicillin (Standard) | 8 - 64 | >1024 (Resistant) | Variable |
| Ciprofloxacin (Standard) | 0.015 - 0.12 | 0.25 - 1 | 0.03 - 0.12 |
The isatin-pyrazole hydrazone conjugate, PS9, demonstrates notable activity against clinically relevant Gram-negative pathogens.[8] Furthermore, studies have shown that some isatin hydrazones act synergistically with standard antibiotics like ampicillin and ciprofloxacin, suggesting a potential role in combination therapies to overcome resistance.[8][10]
Mechanism of Action: A Departure from Convention
A key driver for the development of new antimicrobials is the identification of novel cellular targets not exploited by current drugs. Isatin hydrazones appear to fulfill this criterion, distinguishing them from many standard antibiotics.
Caption: Comparative mechanisms of action.
While standard antibiotics typically target well-established pathways like cell wall synthesis (β-lactams), protein synthesis (tetracyclines), or DNA replication (fluoroquinolones), certain isatin hydrazones operate differently.[5] Research has identified that novel isatin-pyrazole hydrazone conjugates act as potent and selective inhibitors of bacterial Methionine Aminopeptidases (MetAPs) .[8][10]
Why is Targeting MetAP a Strategic Advantage?
-
Essential Enzyme: MetAPs are crucial for bacterial viability, as they cleave the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation.[10]
-
Novelty: This target is not inhibited by currently marketed antibiotics, reducing the likelihood of pre-existing target-based resistance.
-
Selectivity: Importantly, compounds like PS9 have been shown to inhibit bacterial MetAPs at concentrations thousands of times lower than those required to inhibit the human equivalent, suggesting a favorable therapeutic window.[8][10]
Experimental Protocols: Ensuring Verifiable and Reproducible Data
The trustworthiness of any comparative analysis hinges on the quality and standardization of the experimental methods used to generate the data. Antimicrobial Susceptibility Testing (AST) must be performed with meticulous adherence to established guidelines to ensure results are both reproducible and comparable across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides the global gold standard for these procedures.[11][12][13][14]
Caption: Workflow for Antimicrobial Susceptibility Testing (AST).
Protocol 1: Broth Microdilution for MIC Determination (CLSI M07)
This method is considered a gold-standard for determining quantitative MIC values.[12][15][16]
Causality: The principle is to expose a standardized number of bacteria to a geometrically decreasing concentration of the antimicrobial agent in a liquid growth medium. This allows for the precise determination of the minimum concentration required to inhibit growth.
-
Preparation of Test Compound: Dissolve the isatin hydrazone or standard antibiotic in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the stock solution (appropriately diluted in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as a growth control (no compound).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve the final inoculum density.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL and a target bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate under ambient air at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) as observed from the bottom of the plate.
Protocol 2: Kirby-Bauer Disk Diffusion Test (CLSI M02)
This method is a widely used qualitative or semi-quantitative test to assess susceptibility.[12][17]
Causality: The test relies on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium. The concentration gradient forms a circular zone of growth inhibition, the diameter of which is proportional to the susceptibility of the organism.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described above.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure confluent growth.
-
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the test compound (e.g., 30 µg) onto the surface of the agar. Ensure firm contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Compare this diameter to the standardized interpretive charts provided by CLSI to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[18]
Conclusion and Future Outlook
Isatin hydrazones represent a highly promising and versatile class of antimicrobial agents. The available data demonstrates that synthetically tailored derivatives can exhibit exceptional potency against a broad spectrum of pathogens, including drug-resistant strains. Their primary advantage lies not only in their direct efficacy but in their potential to act via novel mechanisms of action, such as the inhibition of bacterial MetAP, which is a critical strategy in circumventing established resistance pathways.
The synergistic effects observed with conventional antibiotics further highlight their potential utility in combination therapies, which could lower required dosages, reduce toxicity, and slow the emergence of future resistance. While further preclinical and clinical development is required, the robust and expanding body of evidence strongly supports the continued investigation of isatin hydrazones as a next-generation solution to the escalating crisis of antimicrobial resistance.
References
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- Voloshina, A., et al. (2020).
- Irfan, M., et al. (2022). Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. Molecules.
- Hengzhuang, W., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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- Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
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- U.S. Food & Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
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Comparative In Vivo Efficacy Guide: 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and Analogs
A Senior Application Scientist's Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the in vivo efficacy of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and structurally related isatin hydrazone analogs. While in vivo data for the specified molecule is limited in publicly accessible literature, this document synthesizes the available preclinical in vitro findings and contextualizes them with in vivo studies of similar compounds. The objective is to equip researchers with the necessary information to design and evaluate future in vivo studies for this promising class of compounds.
Introduction to Isatin Hydrazones: A Scaffold of Therapeutic Promise
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3][4] The isatin core can be readily modified, particularly at the C3 position, to generate a wide array of compounds with potential therapeutic applications. Among these, isatin hydrazones have emerged as a particularly promising class, exhibiting a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7][8][9][10]
The compound of interest, 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], incorporates the isatin core with a 4-nitrophenyl hydrazone moiety. This substitution is of particular interest as the nitro group can influence the electronic properties and biological activity of the molecule.
Mechanism of Action: Targeting Key Cellular Pathways
While the precise in vivo mechanism of action for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is yet to be fully elucidated, in vitro studies of this compound and its analogs suggest several potential molecular targets:
-
Anticancer Activity: The anticancer effects of isatin hydrazones are often attributed to their ability to induce apoptosis in cancer cells.[8] Some derivatives have been shown to target specific signaling pathways and proteins crucial for cancer cell survival and proliferation. For instance, some isatin-based compounds are suggested to bind to the VEGFR-2 receptor, a key player in angiogenesis. Other proposed mechanisms include the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[11]
-
Antimicrobial Activity: The antimicrobial properties of isatin hydrazones are believed to stem from their ability to interfere with essential microbial processes.[3][10][12][13] The exact mechanisms can vary depending on the microbial species and the specific chemical structure of the compound.
Below is a generalized representation of a potential signaling pathway involved in the anticancer activity of isatin hydrazones.
Caption: Putative mechanism of action for anticancer isatin hydrazones.
Comparative Efficacy Analysis: In Vitro Data and In Vivo Analogs
A direct comparison of the in vivo efficacy of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] with alternatives is challenging due to the scarcity of published in vivo studies for this specific molecule. However, we can draw valuable insights from the available in vitro data and compare it with in vivo studies of structurally similar isatin hydrazone analogs.
In Vitro Activity of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and Derivatives
The following table summarizes the reported in vitro cytotoxic activities of the target compound and some of its closely related analogs against various cancer cell lines.
| Compound/Analog | Cell Line | Activity Metric (e.g., IC50, LC50) | Reported Potency | Reference |
| 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | MCF-7 (Breast) | LC50: 0.55 µM | High | [8] |
| 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | HepG2 (Liver) | LC50: 0.90 µM | High | [8] |
| 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | HeLa (Cervical) | LC50: 0.50 µM | High | [8] |
| N-benzyl isatin hydrazone with 4-nitro substitution | MDA-MB-231 (Breast) | IC50: 15.8 ± 0.6 μM | Significant | [1] |
| Isatin-hydrazone 4j (halogen substituted) | MCF-7 (Breast) | IC50: 1.51 ± 0.09 µM | Excellent | [11] |
Note: IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
In Vivo Studies of Isatin Hydrazone Analogs
These findings in analogous compounds underscore the therapeutic potential of the isatin hydrazone scaffold and provide a strong rationale for progressing 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its optimized derivatives into in vivo efficacy studies.
Experimental Protocols for In Vivo Efficacy Evaluation
The following are detailed, step-by-step methodologies for conducting preclinical in vivo efficacy studies for a compound like 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
In Vivo Anticancer Efficacy Study: Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the antitumor activity of a test compound in a xenograft mouse model.
Caption: Workflow for an in vivo anticancer xenograft study.
Protocol:
-
Cell Culture and Tumor Implantation:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously implant the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Animal Acclimatization and Grouping:
-
Allow the mice to acclimatize for at least one week before the study begins.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Compound Preparation and Administration:
-
Prepare the test compound (1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]) in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
-
Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group. Include a positive control group treated with a standard-of-care anticancer drug (e.g., doxorubicin).
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the animals to assess toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the animals.
-
Excise the tumors and measure their final weight.
-
Perform histopathological analysis of the tumors and major organs.
-
Analyze tumor tissues for relevant biomarkers to understand the mechanism of action.
-
In Vivo Antimicrobial Efficacy Study: Murine Systemic Infection Model
This protocol describes a general method for evaluating the efficacy of an antimicrobial agent in a mouse model of systemic infection.
Protocol:
-
Bacterial Culture and Inoculum Preparation:
-
Grow the target bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) in a suitable broth medium to the mid-logarithmic phase.
-
Wash and dilute the bacterial cells in sterile saline to the desired concentration for infection.
-
-
Animal Infection:
-
Infect mice (e.g., BALB/c) with the bacterial suspension via an appropriate route (e.g., intraperitoneal injection) to induce a systemic infection.
-
-
Compound Administration:
-
At a specified time post-infection (e.g., 1-2 hours), administer the test compound (1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]) to the treatment group.
-
Administer vehicle to the control group and a standard antibiotic (e.g., vancomycin for MRSA) to a positive control group.
-
-
Survival Monitoring:
-
Monitor the survival of the animals in each group over a defined period (e.g., 7-14 days).
-
-
Bacterial Load Determination (Optional):
-
At specific time points, a subset of animals from each group can be euthanized.
-
Collect blood and organs (e.g., spleen, liver, kidneys), homogenize the tissues, and plate serial dilutions on agar plates to determine the bacterial load (colony-forming units per gram of tissue or milliliter of blood).
-
Conclusion and Future Directions
1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its analogs represent a promising class of compounds with demonstrated in vitro anticancer and antimicrobial activities. While in vivo efficacy data for the specific title compound is currently limited, the strong performance of related isatin hydrazones in preclinical models provides a solid foundation for further investigation.
The provided experimental protocols offer a roadmap for researchers to systematically evaluate the in vivo potential of this compound. Future studies should focus on establishing a clear dose-response relationship, understanding the pharmacokinetic and pharmacodynamic properties, and elucidating the in vivo mechanism of action. Such studies will be crucial in determining the translational potential of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] as a novel therapeutic agent.
References
- Venkateshwar Rao, J., & Sarangapani, M. (n.d.). Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. Asian Journal of Chemistry, 20(5), 3753-3758.
- Al-Ostath, A., et al. (2025). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Advances, 15(1), 1-15.
- Islam, M. S., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules, 25(19), 4436.
- Krasilnikova, A. A., et al. (2022). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. Molecules, 27(15), 4984.
- Patel, H. D., et al. (2024). Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. Journal of Heterocyclic Chemistry, 2024, 1-12.
- Saeed, A., et al. (2022). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules, 27(19), 6296.
- Singh, P., et al. (2022). Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. International Journal of Molecular Sciences, 23(15), 8498.
- Youn, S. O., et al. (2024). Synthesis, biochemistry, and in silico investigations of isatin-based hydrazone derivatives as monoamine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339893.
- Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applied Pharmaceutical Science, 6(12), 153-161.
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- Kumar, D., et al. (2014). Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria. Biofouling, 30(5), 587-597.
- Vasanthi, R., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel 3-Hydrazone-1H-Benzoindol-2(3H)-Ones. Indo American Journal of Pharmaceutical Sciences, 4(10), 3859-3863.
- Manosroi, A., et al. (2011). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian Journal of Medical Research, 134(3), 329-337.
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Vasanthi, R., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 3-HYDRAZONE-1H-BENZOINDOL-2(3H)-ONES. ResearchGate. Retrieved from [Link]
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A Researcher's Guide to the Cross-Validation of Biological Assay Results for Isatin Derivatives
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2][3] From anticancer and antimicrobial to antiviral properties, the therapeutic potential of isatin-based compounds is vast and continues to be an active area of research.[4][5][6] However, the journey from a promising compound in a primary screen to a validated lead candidate is paved with rigorous biological evaluation. A critical, yet often overlooked, aspect of this process is the cross-validation of results obtained from different biological assays.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and implementing the cross-validation of bioassay results for isatin derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical approach to comparing and validating data to ensure scientific integrity and build a robust data package for your lead compounds.
The Imperative of Cross-Validation in Drug Discovery
In the realm of drug discovery, a single bioassay rarely provides a complete picture of a compound's biological activity. Different assays measure different endpoints and can be influenced by various factors, leading to potential discrepancies in results. Cross-validation, the process of comparing and verifying results from multiple, independent assays, is therefore not merely a suggestion but a cornerstone of trustworthy and reproducible science.[7]
Key Biological Activities of Isatin Derivatives: A Multi-Assay Approach
Isatin derivatives have demonstrated significant potential in several therapeutic areas. Below, we explore the primary biological activities and the corresponding assays used for their evaluation, emphasizing the importance of a multi-assay strategy.
Anticancer Activity
The anticancer properties of isatin derivatives are one of the most extensively studied areas.[8][9] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways in various cancer cell lines.[1][2][10]
Primary Screening: Cytotoxicity Assays
The initial assessment of anticancer potential typically involves in vitro cytotoxicity assays to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
MTT Assay: This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4][11]
-
SRB (Sulphorhodamine B) Assay: This assay relies on the binding of the SRB dye to cellular proteins and is a good indicator of cell mass.
Cross-Validation Assays for Anticancer Activity
To validate the cytotoxicity results and elucidate the mechanism of action, a panel of secondary assays is essential.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measures the activation of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.
-
-
Cell Cycle Analysis: Flow cytometry-based analysis of DNA content to determine the effect of the compound on cell cycle progression.
-
Mechanism-Specific Assays:
Data Comparison: Anticancer Activity of Isatin Derivatives
The following table summarizes the cytotoxic activity of various isatin derivatives against different cancer cell lines, as determined by the MTT assay.
| Isatin Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549 (Lung) | 4-13 | [6][12] |
| Isatin-indole hybrid 17 | ZR-75 (Breast) | 0.74 | [13] |
| Isatin-indole hybrid 17 | HT-29 (Colon) | 2.02 | [13] |
| Isatin-indole hybrid 17 | A-549 (Lung) | 0.76 | [13] |
| Isatin-indole hybrid 32 | MCF-7 (Breast) | 0.39 | [13] |
| Isatin–hydrazone hybrid 133 | A549 (Lung) | 5.32 | [13] |
| Isatin–hydrazone hybrid 133 | MCF-7 (Breast) | 4.86 | [13] |
| Moxifloxacin-isatin hybrid | MCF-7/DOX (Doxorubicin-resistant Breast) | 32-77 | [6][12] |
| Isatin-3-oxime-based hydroxamic acid | SW620 (Colon) | <10 | [6][12] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and isatin derivatives have shown considerable promise in this area.[14][15][16]
Primary Screening: Agar Diffusion Methods
These methods provide a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.
-
Agar Well Diffusion Assay: A hole is punched in the agar, and the test compound is placed in the well. The diameter of the zone of inhibition around the well indicates the antimicrobial activity.[17][18][19]
-
Disk Diffusion Assay: A sterile paper disk impregnated with the test compound is placed on the agar surface.
Cross-Validation and Quantitative Analysis
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[20]
-
Minimum Bactericidal Concentration (MBC) Assay: This assay is performed after the MIC assay to determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
Data Comparison: Antimicrobial Activity of Isatin Derivatives
| Isatin Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Isatin-Quinoline Conjugate 11a | MRSA | 47.33 ± 0.60 | 0.006 | [21] |
| Isatin-Quinoline Conjugate 11c | MRSA | 30.72 ± 1.00 | - | [21] |
| (E)-4-((4-bromobenzylidene) amino) benzenesulfonamide | Escherichia coli | 15 ± 0.44 | - | [16] |
| (E)-4-((4-bromobenzylidene) amino) benzenesulfonamide | Pseudomonas aeruginosa | 15 ± 0.12 | - | [16] |
Antiviral Activity
Historically, isatin derivatives like Methisazone were among the first synthetic antiviral drugs.[8] Modern research continues to explore their potential against a range of viruses, including HIV and HCV.[22][23][24]
Primary Screening: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the damaging effects of a virus.
Cross-Validation and Mechanistic Assays
-
Plaque Reduction Assay: This is a quantitative assay that measures the reduction in the number of viral plaques (areas of cell death) in the presence of the test compound.[7][25][26][27] The 50% inhibitory concentration (IC50) can be determined from this assay.
-
Viral Yield Reduction Assay: Measures the amount of infectious virus produced in the presence of the compound.
-
Enzyme Inhibition Assays: To investigate the inhibition of specific viral enzymes, such as reverse transcriptase or protease.[22]
Data Comparison: Antiviral Activity of Isatin Derivatives
| Isatin Derivative | Virus | Assay | IC50/EC50 (µM) | Reference |
| Isatin β-thiosemicarbazone 10c | HIV-1 | CEM cell line | 2.62 | [22] |
| Isatin β-thiosemicarbazone 10f | HIV-1 | CEM cell line | 2.62-3.40 | [22] |
| Isatin β-thiosemicarbazone 10i | HIV-1 | CEM cell line | 2.62-3.40 | [22] |
| 5-fluoro derivative | HCV | RNA synthesis inhibition | 6 µg/ml | [8][23][24][28] |
| SPIII-5H | HCV | RNA synthesis inhibition | 17 µg/ml | [8][23] |
| SPIII-Br | HCV | RNA synthesis inhibition | 19 µg/ml | [8][23] |
Experimental Protocols
To ensure the reproducibility and reliability of your results, it is crucial to follow standardized and well-documented protocols. Below are detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4][11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isatin derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the isatin derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[17][18][19]
Materials:
-
Bacterial or fungal strain of interest
-
Nutrient agar or other suitable agar medium
-
Sterile petri dishes
-
Isatin derivative solution
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Inoculation: Inoculate a sterile agar plate with a standardized suspension of the test microorganism to create a lawn culture.
-
Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the isatin derivative solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Protocol 3: Plaque Reduction Assay for Antiviral Activity
Principle: This assay quantifies the number of infectious virus particles by measuring their ability to form plaques in a cell monolayer.[7][25][26][27] The antiviral activity of a compound is determined by its ability to reduce the number of plaques.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Complete culture medium
-
Isatin derivative solution
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Infection and Treatment: Prepare serial dilutions of the isatin derivative and mix them with a known concentration of the virus. After a pre-incubation period, add the virus-compound mixture to the cell monolayers. Include a virus control (no compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay Application: Remove the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates until plaques are visible in the virus control wells (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the IC50 value.
Visualizing Workflows and Mechanisms
To further clarify the experimental processes and the underlying biological mechanisms, we can use diagrams.
Experimental Workflow: Cross-Validation of Anticancer Activity
Caption: Workflow for the cross-validation of anticancer activity of isatin derivatives.
Signaling Pathway: Isatin-Induced Apoptosis in Cancer Cells
Caption: Simplified signaling pathway of isatin-induced apoptosis in cancer cells.
Principles of Data Interpretation and Cross-Validation
Once you have generated data from multiple assays, the next critical step is to interpret and cross-validate the results.
1. Consistency Across Assays: The primary goal is to look for consistency in the biological effect across different assays. If an isatin derivative shows potent activity in the MTT assay, this should be corroborated by similar activity in the SRB assay and evidence of apoptosis or cell cycle arrest in the secondary assays.
2. Statistical Analysis: Employ appropriate statistical methods to compare the results from different assays.[3][29][30][31] For example, when comparing IC50 values, it is important to consider the confidence intervals and perform statistical tests to determine if the differences are significant.
3. Understanding Assay Limitations: Be aware of the limitations of each assay. The MTT assay can be affected by compounds that alter cellular metabolism without being cytotoxic. The agar diffusion assay is less precise than the broth microdilution method for determining MIC.
4. Building a Weight of Evidence: Cross-validation is about building a "weight of evidence." No single assay is perfect, but when multiple, independent assays point to the same conclusion, you can have greater confidence in your findings.
5. Adherence to Regulatory Guidance: For drug development programs, it is essential to follow regulatory guidelines on analytical and bioanalytical method validation, such as those provided by the FDA.[32][33][34][35]
Conclusion: Towards Robust and Defensible Data
The study of isatin derivatives holds immense promise for the development of new therapeutics. However, to translate this promise into clinical reality, the biological data supporting these compounds must be robust, reproducible, and defensible. By embracing a culture of cross-validation and employing a multi-assay approach, researchers can ensure the scientific integrity of their findings and make more informed decisions in the drug discovery and development process. This guide provides a framework for achieving this, empowering you to build a comprehensive and compelling data package for your novel isatin derivatives.
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Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (n.d.). Bentham Science. Available at: [Link]
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Statistical Method for Determining and Comparing Limits of Detection of Bioassays. (2015). ACS Publications. Available at: [Link]
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In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (n.d.). NIH. Available at: [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]
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Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives. (n.d.). NIH. Available at: [Link]
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Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). NIH. Available at: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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- 18. chemistnotes.com [chemistnotes.com]
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- 21. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
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- 28. researchgate.net [researchgate.net]
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- 31. quantics.co.uk [quantics.co.uk]
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- 35. fda.gov [fda.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Welcome to your essential resource for the safe and effective handling of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (CAS No. 31107-06-9). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance that prioritizes your safety and the integrity of your work. As your trusted partner in the laboratory, we go beyond simply supplying a product; we are committed to empowering you with the knowledge to handle chemical reagents with the utmost confidence and care. This document will detail the necessary personal protective equipment (PPE), operational procedures, and disposal protocols, grounded in established safety principles and data from analogous chemical structures.
Understanding the Hazard Profile
Key Potential Hazards:
-
Acute Toxicity (Oral): Similar hydrazone compounds are toxic if swallowed.[3]
-
Skin Irritation: May cause skin irritation upon contact.[4]
-
Respiratory Irritation: Inhalation of dust may be harmful and cause respiratory tract irritation.[4][5]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | These materials offer good resistance to a broad range of chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for enhanced protection during handling.[6] |
| Eye Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.[7][8] |
| Body Protection | Fire/flame-resistant lab coat (100% cotton-based) or chemical-resistant apron over a long-sleeved lab coat | A flame-resistant lab coat protects against fire hazards, while a chemical-resistant apron provides a barrier against spills of corrosive or toxic substances.[6] Ensure clothing fully covers the arms and legs. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., a full-face respirator with appropriate cartridges) | Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of fine particles.[7] Surgical masks do not provide adequate protection.[7] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are not permissible in a laboratory setting.[9] |
Operational Workflow: From Receipt to Disposal
A systematic and well-documented workflow is paramount for ensuring safety and experimental reproducibility.
Step-by-Step Handling Protocol
-
Preparation and Planning:
-
Before beginning any work, review this guide and any available safety information for related compounds.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Have a chemical spill kit readily available.
-
-
Donning Personal Protective Equipment:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling and Weighing:
-
All manipulations of the solid compound, including weighing and transfer, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[6]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
-
Experimental Use:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all solutions.
-
Keep containers closed when not in use.
-
-
Decontamination:
-
After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol, acetone) followed by soap and water, if appropriate.
-
Carefully remove and dispose of gloves as hazardous waste. Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, call a poison center or doctor.[4]
-
Ingestion: Rinse mouth.[3] Immediately call a poison center or doctor.[3] Do not induce vomiting.
Disposal Plan
All waste materials contaminated with 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] must be treated as hazardous waste.
-
Solid Waste:
-
Collect any unused compound, contaminated weighing paper, and other solid materials in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Contaminated PPE:
-
Disposable gloves, bench paper, and other contaminated items should be placed in a designated hazardous waste container.
-
-
Disposal Vendor:
-
All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.
-
By adhering to these guidelines, you can significantly minimize the risks associated with handling 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], ensuring a safe and productive research environment. Your commitment to safety is a cornerstone of scientific excellence.
References
- Hydrazine - Risk Management and Safety.
- Personal Protective Equipment | US EPA.
- SAFETY DATA SHEET - 3-Nitrophenylhydrazine hydrochloride.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | 31107-06-9 - ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific.
- 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | 31107-06-9 | Benchchem.
- SAFETY DATA SHEET - 2-Nitrophenylhydrazine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
